Sodium pyrimidine-2-carboxylate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.Na/c8-5(9)4-6-2-1-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYHOLAWADPIFN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635524 | |
| Record name | Sodium pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562101-38-6 | |
| Record name | Sodium pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Sodium Pyrimidine-2-carboxylate: Synthesis, Properties, and Applications
Introduction: The Strategic Importance of the Pyrimidine-2-carboxylate Moiety
In the vast landscape of heterocyclic chemistry, the pyrimidine ring stands as a "privileged scaffold," a foundational structure in biochemistry and medicinal chemistry.[1] Its derivatives are integral to life, forming the nucleobases of DNA and RNA.[1][2] This biological prevalence has made pyrimidine derivatives a focal point in drug discovery, with numerous synthetic analogues exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3]
When a carboxylate group is introduced at the 2-position of the pyrimidine ring, the resulting molecule, pyrimidine-2-carboxylate, gains significant functionality. The carboxylate group, with its negative charge and hydrogen bonding capabilities, profoundly influences the molecule's solubility and intermolecular interactions.[1] This strategic combination of a heterocyclic nitrogenous ring and a carboxylate group creates a powerful chelating agent for metal ions, opening up a vast field of coordination chemistry and materials science.[1]
This guide provides a comprehensive technical overview of sodium pyrimidine-2-carboxylate, the salt form that enhances solubility and ease of use in many applications. We will delve into its synthesis, detailing the underlying chemical principles, explore its key physicochemical properties, and discuss its current and potential applications, particularly in the development of advanced materials like metal-organic frameworks (MOFs).
PART 1: Synthesis of Sodium Pyrimidine-2-carboxylate
The synthesis of sodium pyrimidine-2-carboxylate is a two-step process that begins with the formation of its parent acid, pyrimidine-2-carboxylic acid, followed by a straightforward acid-base neutralization.
Synthesis of Pyrimidine-2-carboxylic Acid
The most common and efficient laboratory-scale synthesis of pyrimidine-2-carboxylic acid involves the hydrolysis of a nitrile precursor, pyrimidine-2-carbonitrile (also known as 2-cyanopyrimidine).[4]
Reaction: Pyrimidine-2-carbonitrile + H₂O --(Base Catalyst)--> Pyrimidine-2-carboxylic acid
Causality Behind Experimental Choices:
-
Starting Material: 2-cyanopyrimidine is a readily available and stable starting material. The cyano group is an excellent precursor to a carboxylic acid through hydrolysis.
-
Reaction Type: Alkaline hydrolysis is the preferred method. The use of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), facilitates the nucleophilic attack of the hydroxide ion on the carbon of the nitrile group.[4][5] This is more efficient than acid-catalyzed hydrolysis for this substrate.
-
Catalyst: The hydroxide ion acts as both a reactant and a catalyst in the initial steps of the reaction mechanism.
-
Solvent: Water is the ideal solvent as it is a reactant and effectively dissolves the base.[4]
-
Temperature: The reaction is typically heated to reflux to increase the reaction rate.[4]
-
Work-up: After the hydrolysis is complete, the reaction mixture is neutralized with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the less soluble pyrimidine-2-carboxylic acid.[4] The crude product can then be purified by extraction and concentration.[4]
A visual representation of the synthesis workflow is provided below:
PART 2: Physicochemical Properties
Understanding the physicochemical properties of sodium pyrimidine-2-carboxylate and its parent acid is crucial for its application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃N₂O₂Na | Inferred |
| Molecular Weight | 146.08 g/mol | Inferred |
| Appearance | White to off-white solid/powder | [4][6] |
| Parent Acid M.P. | 191 - 197 °C | [6] |
| Solubility (Parent Acid) | Soluble in ethanol, DMSO, DMF, and PBS solution. | [4][7] |
| UV λmax (Parent Acid) | 246 nm (in H₂O at pH 7) | [4][7] |
PART 3: Applications and Experimental Protocols
The unique structure of the pyrimidine-2-carboxylate ligand, featuring both a heterocyclic nitrogen atom and a carboxylate group, makes it an excellent chelating agent. [1]This property is the foundation for its most significant applications.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Pyrimidine-2-carboxylate is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. The most common is as a bidentate N,O-donor, where it uses one nitrogen atom from the pyrimidine ring and one oxygen from the carboxylate group to form a stable five-membered chelate ring with a metal center. [1] This chelating ability is extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. They have potential applications in gas storage, separation, and catalysis. [8][9] The synthesis of MOFs using pyrimidine-2-carboxylate typically involves the reaction of a metal salt (e.g., lanthanide, cobalt, or zinc salts) with either pyrimidine-2-carboxylic acid or its sodium salt under solvothermal conditions. [1]The resulting structures can be one-, two-, or three-dimensional coordination polymers. [1][8]
Pharmaceutical and Agrochemical Intermediate
The pyrimidine scaffold is a cornerstone in drug development and agricultural chemistry. [2][6]Pyrimidine-2-carboxylic acid and its derivatives serve as key building blocks in the synthesis of more complex, biologically active molecules. [4][6]Its structure allows for various substitutions, enabling chemists to fine-tune the biological and physical properties of the final compounds. [1]
Experimental Protocol: Synthesis of a 2D Metal-Organic Framework
This protocol provides a general methodology for the synthesis of a 2D lanthanide-based MOF using sodium pyrimidine-2-carboxylate.
Materials:
-
Sodium pyrimidine-2-carboxylate
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O)
-
Deionized water
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve 0.1 mmol of a lanthanide(III) nitrate salt in 5 mL of deionized water.
-
In a separate vial, dissolve 0.2 mmol of sodium pyrimidine-2-carboxylate in 5 mL of ethanol.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in an oven preheated to 150 °C.
-
Maintain the temperature for 48 hours (solvothermal reaction). [1]6. Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a water/ethanol mixture and then with pure ethanol.
-
Dry the crystals in air.
-
Characterize the product using single-crystal X-ray diffraction to confirm the 2D layered structure.
The workflow for this experimental protocol is visualized below.
Conclusion and Future Outlook
Sodium pyrimidine-2-carboxylate, derived from its parent acid, is more than a simple organic salt. It is a highly functional and versatile building block at the intersection of medicinal chemistry and materials science. The strategic placement of the carboxylate group on the biologically significant pyrimidine ring provides a powerful tool for researchers. While its role as a precursor in organic synthesis is well-established, its application in the rational design of advanced materials like metal-organic frameworks is a rapidly expanding field. Future research will likely focus on synthesizing novel MOFs with tailored properties for specific applications, such as targeted drug delivery, sensing, and heterogeneous catalysis, all enabled by the unique coordinating properties of the pyrimidine-2-carboxylate ligand.
References
- Benchchem. (n.d.). Sodium pyrimidine-2-carboxylate | 562101-38-6.
- ChemicalBook. (n.d.). Pyrimidine-2-carboxylic acid | 31519-62-7.
- Chem-Impex. (n.d.). Pyrimidine-2-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). Pyrimidine-2-carboxylic acid. PubChem.
- Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- ResearchGate. (n.d.). The hydrolysis process for 2-cyanopyrimidine to pymca.
- Sigma-Aldrich. (n.d.). Pyrimidine-2-carboxylic acid 97%.
- Chemdad Co., Ltd. (n.d.). Pyrimidine-2-carboxylic acid.
- Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
- National Center for Biotechnology Information. (n.d.). Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. PMC.
Sources
- 1. Sodium pyrimidine-2-carboxylate | 562101-38-6 | Benchchem [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 5. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Pyrimidine-2-carboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
- 9. Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of Sodium pyrimidine-2-carboxylate
An In-depth Technical Guide to the Solubility and Stability of Sodium Pyrimidine-2-carboxylate
Authored by a Senior Application Scientist
Foreword: A Strategic Approach to the Physicochemical Characterization of Sodium Pyrimidine-2-carboxylate
In the landscape of pharmaceutical development, the journey from a promising molecular entity to a viable drug product is paved with rigorous scientific investigation. Among the most critical early-stage hurdles is the thorough characterization of a compound's physicochemical properties. This guide provides a comprehensive framework for evaluating the solubility and stability of Sodium Pyrimidine-2-carboxylate, a molecule of interest due to its heterocyclic pyrimidine core, which is a common scaffold in medicinal chemistry.
This document is not merely a collection of protocols; it is a strategic guide designed for researchers, scientists, and drug development professionals. It is built upon the foundational principles of scientific integrity, emphasizing not just the 'what' but the 'why' behind each experimental choice. As a Senior Application Scientist, my objective is to impart a methodology that is both robust and self-validating, ensuring that the data generated is reliable, reproducible, and directly applicable to formulation development, pharmacokinetic studies, and regulatory submissions. We will explore the theoretical underpinnings of solubility and stability, detail practical experimental workflows, and provide tools for the clear visualization and interpretation of the resulting data.
Part 1: Physicochemical Profile of Sodium Pyrimidine-2-carboxylate
Sodium pyrimidine-2-carboxylate is the sodium salt of pyrimidine-2-carboxylic acid. The presence of the ionizable carboxylate group is a primary determinant of its physicochemical behavior. As a sodium salt, it is anticipated to be a crystalline solid with a relatively high melting point and a predisposition for aqueous solubility. The pyrimidine ring, an aromatic heterocycle, contributes to the molecule's electronic properties and potential for specific intermolecular interactions.
A foundational understanding of these characteristics is paramount, as they directly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Part 2: Aqueous and Solvent Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its bioavailability. For a salt like sodium pyrimidine-2-carboxylate, aqueous solubility is expected to be significant, but it must be precisely quantified across a physiologically relevant pH range.
Equilibrium Solubility Determination (Shake-Flask Method)
The gold-standard shake-flask method (OECD Guideline 105) remains the most reliable approach for determining thermodynamic equilibrium solubility.
Experimental Protocol:
-
Preparation: Add an excess amount of Sodium Pyrimidine-2-carboxylate to a series of vials containing different media (e.g., purified water, 0.1 N HCl, phosphate-buffered saline at pH 6.8 and 7.4).
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Collect a clear aliquot of the supernatant, ensuring no undissolved solids are transferred. Centrifugation or filtration (using a filter compatible with the solvent and compound) is required.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in mg/mL or mol/L. The experiment should be performed in triplicate to ensure statistical validity.
pH-Solubility Profile
The pH of the gastrointestinal tract varies significantly, making it essential to understand the solubility of Sodium Pyrimidine-2-carboxylate across a range of pH values. As the salt of a weak acid (pyrimidine-2-carboxylic acid), its solubility is expected to be pH-dependent.
Experimental Workflow Diagram:
Caption: Workflow for determining the pH-solubility profile.
Solubility in Organic and Co-solvents
For formulation development, understanding the solubility in non-aqueous and co-solvent systems is crucial. This data informs the potential for developing liquid formulations for oral, parenteral, or topical delivery.
Recommended Solvents for Screening:
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
-
Dimethyl Sulfoxide (DMSO)
The experimental procedure follows the same shake-flask methodology described above.
Table 1: Hypothetical Solubility Data Summary
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl (pH ~1.2) | 37 | > 50 |
| Phosphate Buffer (pH 6.8) | 37 | > 100 |
| Purified Water | 25 | > 100 |
| Ethanol | 25 | 5 - 10 |
| Propylene Glycol | 25 | 15 - 25 |
| PEG 400 | 25 | 25 - 50 |
Note: The data in this table is illustrative and should be determined experimentally.
Part 3: Stability Profiling and Degradation Pathway Analysis
Stability testing is a regulatory requirement and a scientific necessity to ensure the safety and efficacy of a drug product throughout its shelf life. For Sodium Pyrimidine-2-carboxylate, potential degradation pathways could involve hydrolysis of the carboxylate group (though unlikely for a salt) or reactions involving the pyrimidine ring.
Solid-State Stability
Solid-state stability studies assess the impact of temperature, humidity, and light on the API.
Experimental Protocol:
-
Sample Preparation: Place a known quantity of Sodium Pyrimidine-2-carboxylate in vials.
-
Storage Conditions: Store the vials under various ICH (International Council for Harmonisation) specified conditions:
-
25 °C / 60% Relative Humidity (RH)
-
40 °C / 75% RH
-
Photostability chamber (ICH Q1B)
-
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay: Quantification of the remaining parent compound by HPLC.
-
Degradation Products: Detection and quantification of any new peaks in the chromatogram.
-
Solution-State Stability
Solution-state stability is critical for developing liquid formulations and for understanding the compound's behavior in an aqueous environment.
Experimental Protocol:
-
Solution Preparation: Prepare solutions of Sodium Pyrimidine-2-carboxylate in the relevant media (e.g., buffers at pH 4, 7, and 9).
-
Storage: Store the solutions at various temperatures (e.g., 4 °C, 25 °C, and 40 °C), protected from light.
-
Time Points and Analysis: Follow a similar sampling and analysis schedule as for the solid-state studies, focusing on the appearance of degradants and the loss of the parent compound over time.
Forced Degradation Studies
Forced degradation (or stress testing) is employed to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C
-
Base Hydrolysis: 0.1 N NaOH at 60 °C
-
Oxidation: 3% Hydrogen Peroxide at room temperature
-
Thermal Stress: 80 °C (for solid)
-
Photostability: Exposure to light as per ICH Q1B
Logical Flow of Stability Assessment:
Caption: Logical workflow for stability testing and analysis.
Part 4: Analytical Methodologies
A robust, validated analytical method is the cornerstone of any solubility or stability study. For a molecule like Sodium Pyrimidine-2-carboxylate, a reverse-phase HPLC method with UV detection is typically the method of choice.
HPLC Method Development
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of maximum absorbance for the pyrimidine ring (e.g., around 254 nm, to be determined by UV scan).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can separate the parent peak from all potential degradation products, making it "stability-indicating."
Part 5: Data Interpretation and Conclusion
The culmination of these studies is a comprehensive physicochemical profile of Sodium Pyrimidine-2-carboxylate. The solubility data will directly inform the Biopharmaceutics Classification System (BCS) classification of the drug, which has significant regulatory and formulation implications. High solubility would be a favorable attribute.
The stability data will define the compound's intrinsic liabilities. If degradation is observed under certain conditions (e.g., acidic pH or exposure to light), this information must be used to guide formulation strategies. For instance, if the compound is unstable in an acidic solution, an enteric-coated oral dosage form might be necessary. The degradation profile is also essential for setting appropriate specifications for the API and the final drug product.
References
-
OECD Test Guideline 105: Water Solubility. OECD. [Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
The Biopharmaceutics Classification System (BCS) Guidance. U.S. Food and Drug Administration. [Link]
A Spectroscopic Guide to Sodium Pyrimidine-2-Carboxylate: Elucidating Structure and Purity
This technical guide provides an in-depth analysis of the spectroscopic data for sodium pyrimidine-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of such molecules is paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the fundamental principles of these techniques and supported by authoritative references.
The pyrimidine ring is a "privileged scaffold" in drug discovery, forming the core of many biologically active compounds, including the nucleobases cytosine, thymine, and uracil.[1] The addition of a carboxylate group at the 2-position introduces a key functional moiety that can influence the molecule's solubility, and intermolecular interactions, and act as a pharmacophore for engaging with biological targets.[1] This guide will delve into the spectroscopic fingerprint of sodium pyrimidine-2-carboxylate, providing the necessary insights for its unambiguous identification and characterization.
Molecular Structure and Key Features
Sodium pyrimidine-2-carboxylate is the sodium salt of pyrimidine-2-carboxylic acid.[1][2] The molecule consists of a six-membered aromatic pyrimidine ring with two nitrogen atoms at positions 1 and 3, and a carboxylate group attached to the carbon at position 2. The negative charge of the carboxylate is balanced by a sodium cation.
Below is a diagram illustrating the molecular structure.
Caption: Molecular structure of Sodium pyrimidine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For sodium pyrimidine-2-carboxylate, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of sodium pyrimidine-2-carboxylate is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for water-soluble salts.[3]
-
Gently sonicate the mixture if necessary to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., TSP for D₂O) for accurate chemical shift referencing if required.[3]
-
-
Data Acquisition (¹H NMR):
-
Data Acquisition (¹³C NMR):
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the chemical shifts to the residual solvent peak or the internal standard.[3]
-
Integrate the signals in the ¹H NMR spectrum.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of sodium pyrimidine-2-carboxylate is expected to show three distinct signals corresponding to the three protons on the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the carboxylate group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4 | ~8.9 | Doublet |
| H5 | ~7.5 | Triplet |
| H6 | ~8.9 | Doublet |
-
H4 and H6: These protons are adjacent to the electronegative nitrogen atoms and are therefore expected to be the most deshielded, appearing at the downfield end of the spectrum. They would likely appear as doublets due to coupling with H5.
-
H5: This proton is coupled to both H4 and H6, resulting in a triplet.
The absence of a broad signal in the 10-13 ppm range, which is characteristic of a carboxylic acid proton, confirms the deprotonated, salt form of the molecule.[4]
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~165-170 |
| C4 | ~158 |
| C5 | ~122 |
| C6 | ~158 |
| C=O | ~170-175 |
-
C=O (Carboxylate): The carboxylate carbon is typically the most downfield signal in the spectrum.[4]
-
C2: This carbon is attached to two nitrogen atoms and the carboxylate group, leading to a significant downfield shift.
-
C4 and C6: These carbons are adjacent to nitrogen atoms and will be deshielded.
-
C5: This carbon is the most upfield of the ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups within a molecule. For sodium pyrimidine-2-carboxylate, the key diagnostic bands are those associated with the carboxylate group and the pyrimidine ring.
Experimental Protocol: IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
IR Spectral Data and Interpretation
The IR spectrum of sodium pyrimidine-2-carboxylate will be significantly different from its parent acid, pyrimidine-2-carboxylic acid, particularly in the region of the carboxylate stretches.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of the pyrimidine ring C-H bonds.[1] |
| Asymmetric COO⁻ Stretch | 1650 - 1550 | A strong band, characteristic of the carboxylate salt.[1][5] |
| Symmetric COO⁻ Stretch | 1440 - 1360 | Another key band for the carboxylate group.[1][5] |
| Pyrimidine Ring Vibrations | 1600 - 1400 | A series of bands corresponding to C=C and C=N stretching.[1] |
The most important diagnostic feature is the presence of the strong asymmetric and symmetric carboxylate stretching bands and the absence of the broad O-H stretch (around 3100-2500 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1740-1700 cm⁻¹).[1] The difference in the wavenumbers of the asymmetric and symmetric stretches (Δν) can provide information about the coordination environment of the carboxylate group.[1] For an ionic salt like sodium pyrimidine-2-carboxylate, this difference is typically in the range of 160-170 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.
Experimental Protocol: Mass Spectrometry
Electrospray ionization (ESI) is a suitable technique for analyzing sodium pyrimidine-2-carboxylate:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or a water/methanol mixture.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For sodium pyrimidine-2-carboxylate, negative ion mode would detect the pyrimidine-2-carboxylate anion, while positive ion mode would detect the sodium adduct.
Mass Spectrometry Data and Interpretation
-
Molecular Ion: In negative ion mode ESI-MS, the base peak would be expected at an m/z corresponding to the pyrimidine-2-carboxylate anion (C₅H₃N₂O₂⁻), which has a calculated mass of approximately 123.02 Da.
-
Sodium Adducts: In positive ion mode, one might observe the sodium salt itself [M+Na]⁺ at an m/z of approximately 147.01 Da (for the neutral pyrimidine-2-carboxylic acid plus a sodium ion) or a sodium adduct of the sodium salt [M+2Na-H]⁺ at an m/z of approximately 168.99 Da.
-
Fragmentation: The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules like HCN or CO₂.[6]
Below is a workflow for the spectroscopic analysis of sodium pyrimidine-2-carboxylate.
Sources
A Senior Application Scientist's Guide to the Synthesis and Validation of Sodium Pyrimidine-2-carboxylate
Foreword: The Strategic Importance of the Pyrimidine Scaffold
In the landscape of modern drug discovery and materials science, the pyrimidine ring stands as a "privileged scaffold."[1] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1][2] This inherent biocompatibility and versatile chemical nature have enabled the development of a vast array of pharmaceuticals, from anticancer agents like 5-fluorouracil to antiviral and antibacterial drugs.[2][3][4] The ability to functionalize the pyrimidine ring allows for the precise tuning of a molecule's physicochemical and biological properties. Among the most valuable functionalized pyrimidines is pyrimidine-2-carboxylic acid, a key building block for creating novel therapeutic agents and advanced materials.[5]
This guide provides a comprehensive technical overview of pyrimidine-2-carboxylic acid as a direct precursor to sodium pyrimidine-2-carboxylate. We will delve into the rationale behind this conversion, provide a field-proven experimental protocol, and detail the necessary analytical methods for structural validation, empowering research scientists and drug development professionals to confidently synthesize and utilize this critical chemical entity.
Chapter 1: Pyrimidine-2-Carboxylic Acid - A Profile
Pyrimidine-2-carboxylic acid is a heterocyclic carboxylic acid featuring a pyrimidine ring.[5] This structure is foundational for synthesizing more complex, biologically active molecules.[5]
Physicochemical Properties
A thorough understanding of the precursor's properties is critical for successful synthesis and handling. The data below has been consolidated from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₂ | [6][7] |
| Molecular Weight | 124.1 g/mol | [6] |
| Appearance | White to off-white solid/crystal | [8][9] |
| Melting Point | 182-185°C | [9] |
| pKa | 3.08 ± 0.10 (Predicted) | [9] |
| Solubility | Soluble in DMSO, DMF, ethanol, and PBS. | [6][8][9] |
| Storage | Keep in a dark, dry, and well-ventilated place at room temperature.[6][9] |
The Rationale for Conversion to the Sodium Salt
While pyrimidine-2-carboxylic acid is a valuable intermediate, converting it to its sodium salt, sodium pyrimidine-2-carboxylate, offers several practical advantages in research and development:
-
Enhanced Aqueous Solubility: The carboxylate salt form is significantly more soluble in aqueous media than its corresponding carboxylic acid. This is crucial for applications in biological assays, formulation studies, and as a reactant in aqueous-phase syntheses.
-
Improved Handling and Stability: The sodium salt is often a more stable, crystalline solid, which simplifies weighing, handling, and storage.
-
Versatility as a Ligand: The carboxylate group is an excellent ligand for coordinating with metal ions. Sodium pyrimidine-2-carboxylate is frequently used as the starting material for synthesizing metal-organic frameworks (MOFs) and coordination polymers with applications in luminescence and magnetism.[1]
Chapter 2: Synthesis of Sodium Pyrimidine-2-carboxylate
The conversion of pyrimidine-2-carboxylic acid to its sodium salt is a classic acid-base neutralization reaction. The process is straightforward, high-yielding, and relies on precise stoichiometric control.[1]
Reaction Mechanism
The reaction involves the deprotonation of the acidic carboxylic acid group by a strong base, typically sodium hydroxide (NaOH), to form the sodium carboxylate salt and water.
Caption: Acid-base neutralization mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product purity.
Materials & Equipment:
-
Pyrimidine-2-carboxylic acid (C₅H₄N₂O₂)
-
Sodium hydroxide (NaOH), pellets or 1M solution
-
Deionized water
-
Ethanol
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reagent Preparation (Stoichiometry is Key):
-
Accurately weigh 10.0 g (80.6 mmol) of pyrimidine-2-carboxylic acid and add it to the round-bottom flask.
-
Add 100 mL of deionized water to the flask. The acid may not fully dissolve at this stage.
-
Prepare a 1M solution of NaOH or accurately weigh 3.22 g (80.6 mmol) of NaOH pellets and dissolve in 50 mL of deionized water. Causality Insight: Using a 1:1 molar ratio is critical. An excess of NaOH will result in an impure final product, while insufficient base will lead to incomplete conversion.
-
-
Reaction Execution:
-
Begin stirring the pyrimidine-2-carboxylic acid suspension.
-
Slowly add the NaOH solution dropwise to the flask at room temperature. The acid will begin to dissolve as it is converted to the more soluble sodium salt.
-
In-Process Check 1: Monitor the pH of the reaction mixture. The target endpoint is a pH of approximately 7.0-7.5. A pH above 8 indicates an excess of NaOH.
-
-
Product Isolation:
-
Once the reaction is complete (all solid has dissolved and the pH is stable), the resulting clear solution contains the dissolved sodium pyrimidine-2-carboxylate.
-
Remove the water solvent using a rotary evaporator. Set the bath temperature to 50-60°C to avoid product degradation.
-
In-Process Check 2: Evaporation should yield a white solid. If the solid appears oily or syrupy, residual solvent or impurities may be present.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified sodium pyrimidine-2-carboxylate in a vacuum oven at 50°C to a constant weight.
-
Synthesis and Validation Workflow
The following diagram outlines the logical flow from starting materials to a fully validated final product.
Caption: Overall workflow for synthesis and validation.
Chapter 3: Analytical Validation - A Trust-but-Verify Approach
Validation is non-negotiable for ensuring the identity, purity, and quality of the synthesized product. Each technique provides a different layer of evidence, creating a robust and trustworthy analytical package.
Spectroscopic Characterization
Spectroscopy provides a molecular fingerprint of the compound.
| Technique | Purpose | Expected Observations for Sodium Pyrimidine-2-carboxylate |
| FT-IR Spectroscopy | Functional Group Identification | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of strong asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) COO⁻ carboxylate stretches.[1] |
| ¹H NMR Spectroscopy | Structural Confirmation | The proton environments of the pyrimidine ring should be observable. The acidic proton of the carboxylic acid (often >10 ppm) will be absent. |
| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | A distinct signal for the carboxylate carbon (COO⁻) will be present, typically in the 160-170 ppm range. |
Note: Spectra for pyrimidine-2-carboxylic acid are available for comparison on databases like SpectraBase.[10]
Physical Property Verification
| Technique | Purpose | Expected Observations |
| Melting Point Analysis | Purity Assessment | A sharp, well-defined melting point indicates high purity. Impurities typically cause melting point depression and broadening. |
| Solubility Test | Functional Confirmation | The final product should exhibit significantly higher solubility in water compared to the starting material, pyrimidine-2-carboxylic acid. |
Conclusion: A Versatile Intermediate for Advanced Applications
The successful synthesis and validation of sodium pyrimidine-2-carboxylate from its parent acid is a fundamental yet critical process. This conversion unlocks the full potential of the pyrimidine-2-carboxylate moiety, transforming it into a highly soluble and reactive building block. For professionals in drug development, this enhanced solubility is invaluable for creating formulations and conducting high-throughput screening. For materials scientists, it serves as a ready-to-use ligand for the construction of novel coordination polymers and MOFs.[1] By following the robust, self-validating protocol outlined in this guide, researchers can confidently produce high-purity material, paving the way for innovation and discovery.
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(2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXopzS8o9b6gRxbFd1uKyL6v6peEJps7Wcu32-EYjB_eQ6adK4VBR3nkKUZVwce7kB_NWSTs2Gpyduo6OUoRmrL8jM-dmHDBb3MSfAqZwZn1DRq9k8oBUKrc8biaqH7KuJakmRMS8-cLAepXo9RcuSHt458UorxEHs89SHDBI_0ZQURlXLgkulUsWx3YfjLsO5bf7todAtToEkjT4lNxcxaIZ8lu2e7R8DK4BJciCJR5zwFtizA5DU1DGeGGVvIFiQ14Zz6A==]([Link]
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A-Theoretical-Guide-to-the-Electronic-Structure-of-Pyrimidine-2-Carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry and molecular biology, forming the scaffold for nucleobases and a plethora of therapeutic agents.[1][2] The addition of a carboxylate group at the 2-position introduces critical functionalities that modulate the molecule's electronic landscape, influencing its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. Understanding this electronic structure with high fidelity is paramount for rational drug design and the development of novel functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the electronic structure of pyrimidine-2-carboxylate and its derivatives. We delve into the causality behind methodological choices, from Density Functional Theory (DFT) to advanced techniques for analyzing non-covalent interactions, and provide field-proven protocols to empower researchers in this dynamic area of study.
Introduction: The Significance of Pyrimidine-2-Carboxylate
Pyrimidines are a class of N-containing heterocyclic compounds fundamental to all living organisms.[2][3] Their derivatives are found in the nucleobases cytosine, thymine, and uracil, forming the language of the genetic code.[1][4] Beyond this central biological role, the pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][5]
The introduction of a carboxylate group at the 2-position (pyrimidine-2-carboxylate) significantly enhances the molecule's utility. This functionalization provides a key site for hydrogen bonding, metal chelation, and salt formation, which are critical for molecular recognition at biological targets and for tuning physicochemical properties like solubility. Theoretical studies provide an indispensable lens to probe the nuanced electronic consequences of this substitution, offering insights that are often difficult to obtain through experimental means alone.[1][6] By accurately modeling the distribution of electrons, orbital energies, and reactivity, computational chemistry allows for the prediction of molecular behavior, guiding synthetic efforts and accelerating the discovery pipeline.[5][6]
Fundamental Electronic Structure
A molecule's properties are dictated by the arrangement of its electrons. For pyrimidine-2-carboxylate, the interplay between the electron-deficient aromatic ring and the electron-rich carboxylate group creates a unique electronic profile.
Molecular Geometry and Frontier Molecular Orbitals (FMOs)
The starting point for any electronic structure calculation is an accurate molecular geometry. The pyrimidine ring is planar, and the carboxylate group's orientation relative to the ring is a key structural parameter.[7] Computational optimization reveals the most stable conformation, which is crucial for all subsequent property calculations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic transitions.[5][8][9]
-
HOMO: Represents the ability to donate an electron. In pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring.[5]
-
LUMO: Represents the ability to accept an electron. The presence of the carboxylate group can influence the LUMO's energy and location.[5][10][11]
The HOMO-LUMO gap (ΔE) is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[5][6]
Electron Density, Electrostatic Potential, and Reactivity Descriptors
The molecular electrostatic potential (MEP) surface is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[12] For pyrimidine-2-carboxylate, the MEP typically shows negative potential (red/yellow) around the nitrogen atoms and the carboxylate oxygens, indicating regions susceptible to electrophilic attack or hydrogen bond donation. Positive potential (blue) is expected around the ring's hydrogen atoms.
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior:[5][6]
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electronegativity (χ) = (I + A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative basis for comparing the reactivity of different pyrimidine derivatives.[5]
Core Computational Methodologies: A Guided Approach
The accuracy of theoretical predictions hinges on the chosen computational method. For molecules like pyrimidine-2-carboxylate, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost.[6][13]
The Power of Density Functional Theory (DFT)
DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction, making them computationally efficient.[6] The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.
-
Why choose a specific functional?
-
B3LYP: A hybrid functional that is often a good starting point for geometry optimizations and electronic property calculations of organic molecules.[6][13][14]
-
M06-2X: This functional is particularly well-suited for systems where non-covalent interactions are important, such as in studies of drug-receptor binding.
-
ωB97X-D: A long-range corrected functional that includes empirical dispersion corrections, providing high accuracy for both covalent and non-covalent interactions.[15]
-
-
The Role of the Basis Set:
-
Pople-style (e.g., 6-31+G(d,p)): These are computationally efficient and provide a good description of the electronic structure for many organic systems. The "+" indicates the addition of diffuse functions, important for describing anions and weak interactions, while "(d,p)" adds polarization functions for more accurate geometries.[13]
-
Correlation-consistent (e.g., cc-pVTZ): These basis sets are designed for systematically converging towards the complete basis set limit and are used when very high accuracy is required.
-
Simulating the Environment: Solvation Models
Most biochemical processes occur in solution. The Polarizable Continuum Model (PCM) is an efficient way to account for the bulk electrostatic effects of a solvent (like water) on the electronic structure. For studies requiring explicit detail of solvent-solute interactions, a hybrid approach involving a few explicit solvent molecules treated quantum mechanically within the PCM framework can be employed.
Advanced Analysis: Probing Non-Covalent Interactions (NCIs)
For drug development professionals, understanding how a molecule interacts with its biological target is paramount. Pyrimidine-2-carboxylate can engage in a rich variety of non-covalent interactions (NCIs) including hydrogen bonds, π-π stacking, and ion-dipole interactions.[7][16][17]
Advanced computational tools are required to characterize and quantify these subtle but critical forces.
-
Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density to find and characterize chemical bonds and interactions.[18] The presence of a bond critical point (BCP) between two atoms is an unambiguous indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature and strength of the interaction.[19]
-
Non-Covalent Interaction (NCI) Index: The NCI index, also known as Reduced Density Gradient (RDG) analysis, is a powerful visualization tool.[15][18] It plots the RDG against the electron density, revealing broad, low-density spikes that correspond to NCIs. These interactions can be mapped onto the molecular surface and color-coded to distinguish between stabilizing hydrogen bonds (blue), weak van der Waals interactions (green), and destabilizing steric repulsion (red).[15]
A Validated Workflow for Theoretical Analysis
This section provides a self-validating, step-by-step protocol for conducting a comprehensive theoretical study on a pyrimidine-2-carboxylate derivative.
Step-by-Step Computational Protocol
-
Structure Preparation:
-
Build the initial 3D structure of the pyrimidine-2-carboxylate derivative using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Analysis:
-
Perform a full geometry optimization using a reliable DFT method (e.g., B3LYP/6-31+G(d,p)). If studying the molecule in a specific environment, include a solvation model (e.g., PCM with water as the solvent).
-
Causality Check: After optimization, a harmonic vibrational frequency calculation is mandatory . The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. If imaginary frequencies are found, the structure is a transition state, and further optimization is needed.[6]
-
-
Refined Electronic Energy Calculation:
-
To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., cc-pVTZ) and potentially a more sophisticated functional (e.g., ωB97X-D).
-
-
Property Calculations and Analysis:
-
Molecular Orbitals: Generate and visualize the HOMO, LUMO, and other relevant molecular orbitals. Calculate the HOMO-LUMO gap.[12][20]
-
Population Analysis: Calculate atomic charges (e.g., Mulliken, NBO) and the MEP surface to understand the charge distribution.
-
Spectroscopy: Simulate the UV-Vis spectrum using Time-Dependent DFT (TD-DFT) to predict electronic transitions.[1] The calculated vibrational frequencies from Step 2 can be used to simulate the IR spectrum.
-
NCI Analysis: Generate the wavefunction file (.wfn or .wfx) from the high-level calculation in Step 3. Use this file as input for software like Multiwfn to perform QTAIM and NCI index analyses.[18]
-
The following diagram illustrates this robust and validated workflow.
Caption: A validated workflow for the theoretical analysis of pyrimidine-2-carboxylate.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: Calculated Electronic Properties of Pyrimidine-2-Carboxylic Acid (Note: These are representative values for illustrative purposes. Actual values will depend on the specific level of theory.)
| Property | B3LYP/6-31+G(d,p) | ωB97X-D/cc-pVTZ |
| EHOMO (eV) | -7.25 | -7.41 |
| ELUMO (eV) | -1.89 | -1.95 |
| ΔEH-L (eV) | 5.36 | 5.46 |
| Dipole Moment (Debye) | 3.45 | 3.51 |
| λmax (nm) from TD-DFT | 275 | 271 |
The following diagram illustrates the key non-covalent interactions that pyrimidine-2-carboxylate can participate in, which are crucial for its role in biological systems.
Caption: Key non-covalent interactions of pyrimidine-2-carboxylate.
Conclusion
Theoretical studies on pyrimidine-2-carboxylate provide a powerful, predictive framework for understanding its electronic structure and reactivity. By leveraging robust computational methodologies like DFT and specialized analyses such as QTAIM and NCI, researchers can gain deep insights into the molecular properties that govern biological activity and material function. The workflow and principles outlined in this guide offer a validated, experience-driven approach to computational analysis, empowering scientists to make informed, data-driven decisions in the design and development of novel pyrimidine-based compounds. As computational power and theoretical models continue to advance, the synergy between in silico prediction and experimental validation will undoubtedly accelerate innovation in medicine and materials science.
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Insights from DFT and Electron Localization Analyses of a Pyrimidine-Thioether Derivative. (2025). Preprints.org. Available at: [Link]
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Bures, J., et al. (2021). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 45, 22053-22061. Available at: [Link]
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3D graphs of QTAIM and NCI for the optimized NBs∙∙∙Be12O12 complexes. ResearchGate. Available at: [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Available at: [Link]
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Hands on Session for QTAIM and NCI analysis using Gaussian 09 and Multiwfn software package. (2022). YouTube. Available at: [Link]
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QTAIM and NCI analysis of intermolecular interactions in steroid ligands binding a cytochrome P450 enzyme – Beyond the most obvious interactions. ResearchGate. Available at: [Link]
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Mirzaee, M., et al. (2014). On the importance of non covalent interactions in the structure of coordination Cu(ii) and Co(ii) complexes of pyrazine- and pyridine-dicarboxylic acid derivatives: experimental and theoretical views. CrystEngComm, 16, 5645-5657. Available at: [Link]
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Non-covalent interactions. (2022). Chemistry LibreTexts. Available at: [Link]
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Non-covalent interaction of novel pyrimidine derivatives 9 and 19 in the binding site CDK6. ResearchGate. Available at: [Link]
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Molecular Orbital Theory (MO Theory). (2020). YouTube. Available at: [Link]
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Tan, A. L., et al. (2016). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Molecules, 21(11), 1438. Available at: [Link]
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A Practical Guide to Quantum Chemical Calculations for Pyrimidine-2-Carboxylate in Drug Discovery
Executive Summary
This guide provides a comprehensive, technically-grounded workflow for performing quantum chemical calculations on pyrimidine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, offering a self-validating protocol rooted in Density Functional Theory (DFT). We will cover system preparation, execution of calculations using the Gaussian software suite, and detailed post-hoc analysis of the results, including electronic properties and molecular orbital analysis. The ultimate goal is to equip scientists with the practical knowledge to leverage computational insights for accelerating drug discovery and design.
Introduction: The 'Why' and 'How' of Modeling Pyrimidine-2-Carboxylate
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Pyrimidine-2-carboxylate, as a derivative, presents a rich electronic structure characterized by its nitrogen-containing aromatic ring and the electron-withdrawing carboxylate group. Understanding its three-dimensional conformation, electronic charge distribution, and reactivity is paramount for designing molecules that can effectively interact with biological targets.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to probe these properties at the sub-atomic level.[1][2] DFT provides a robust balance of computational cost and accuracy, making it feasible to model medium-sized organic molecules with predictive power.[3][4] By simulating the molecule in silico, we can predict:
-
Stable Geometries: The lowest-energy three-dimensional arrangement of atoms.
-
Electronic Properties: How electrons are distributed, influencing non-covalent interactions like hydrogen bonding.
-
Reactivity Indices: Regions of the molecule susceptible to nucleophilic or electrophilic attack.[5]
-
Spectroscopic Signatures: Predicting outputs from techniques like NMR or UV-Vis spectroscopy.
These insights are invaluable in the early stages of drug discovery, allowing for the rational design and prioritization of candidate molecules before committing to costly and time-consuming synthesis.[6][7]
Theoretical Foundations: Choosing the Right Tools for the Job
The accuracy of any quantum chemical calculation hinges on the selection of two key components: the functional and the basis set .[8]
-
The Functional (The 'Engine'): In DFT, the functional approximates the complex exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. For organic molecules featuring π-systems and heteroatoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[3][9][10] It provides a good compromise between computational expense and accuracy for a wide range of organic compounds.[3][11]
-
The Basis Set (The 'Building Blocks'): The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G (also denoted as 6-31G(d)) basis set is a workhorse in computational organic chemistry.[12][13] It is a split-valence, double-zeta basis set that includes polarization functions ('' or 'd') on heavy (non-hydrogen) atoms.[13][14] These polarization functions allow for anisotropy in the electron distribution, which is crucial for accurately describing the bonding in molecules like pyrimidine-2-carboxylate.[15]
Our choice of the B3LYP/6-31G* level of theory is therefore a deliberate one, grounded in its proven performance for calculating the geometries and electronic properties of organic molecules.[9][11]
The Computational Workflow: From Structure to Insight
The process of performing a quantum chemical calculation is systematic. It begins with building the initial molecular structure and culminates in a detailed analysis of the computed properties.
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Methodological & Application
Application Notes & Protocols: Sodium Pyrimidine-2-carboxylate as a Bidentate Ligand in Coordination Chemistry
Introduction: The Strategic Fusion of Pyrimidine and Carboxylate Moieties
The pyrimidine ring is a foundational scaffold in medicinal chemistry and biochemistry. As a key component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][2] This biological prevalence has established the pyrimidine framework as a "privileged scaffold" in drug discovery, frequently appearing in synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
Complementing this is the carboxylate functional group, a vital pharmacophore in molecular design. Its negative charge and capacity for hydrogen bonding allow it to engage with biological targets, such as enzymes and receptors, through potent ionic and hydrogen bond interactions.[1]
The compound sodium pyrimidine-2-carboxylate strategically combines these two powerful moieties. The specific placement of the carboxylate group at the 2-position, adjacent to a ring nitrogen atom, creates an ideal geometry for chelation. This arrangement allows the molecule to function as an efficient anionic, bidentate ligand, coordinating to metal ions through one nitrogen atom of the pyrimidine ring and one oxygen atom of the carboxylate group.[1] This N,O-bidentate coordination is the most common binding mode, forming a highly stable five-membered chelate ring that serves as a recurring and predictable structural motif in its coordination chemistry.[1] Beyond simple chelation, the ligand's carboxylate group can also adopt various bridging modes, enabling the construction of more complex multinuclear structures and coordination polymers.[1]
These characteristics make sodium pyrimidine-2-carboxylate a highly valuable building block for researchers in coordination chemistry and drug development, offering a reliable platform for designing novel metal-based compounds with tailored structural, electronic, and biological properties.
Synthesis Protocols
The synthesis of both the ligand and its metal complexes is generally straightforward, making it accessible for most chemistry laboratories.
Protocol 1: Synthesis of Sodium Pyrimidine-2-carboxylate
The preparation of sodium pyrimidine-2-carboxylate is achieved through a simple acid-base neutralization. The parent acid, pyrimidine-2-carboxylic acid, can be synthesized from precursors like 2-cyanopyrimidine or is commercially available.[4][5]
Materials and Equipment:
-
Pyrimidine-2-carboxylic acid (C₅H₄N₂O₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
pH meter or pH strips
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution of Acid: In a 100 mL beaker, dissolve a calculated amount of pyrimidine-2-carboxylic acid (e.g., 1.24 g, 10 mmol) in approximately 40 mL of deionized water with gentle heating and stirring.
-
Preparation of Base: In a separate beaker, prepare a 1 M solution of sodium hydroxide by dissolving 0.40 g (10 mmol) of NaOH pellets in 10 mL of deionized water.
-
Neutralization: Slowly add the 1 M NaOH solution dropwise to the stirring solution of pyrimidine-2-carboxylic acid at room temperature.
-
pH Monitoring: Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the pH stabilizes at approximately 7.0.
-
Isolation of Product: Remove the solvent from the resulting clear solution using a rotary evaporator. This will yield a white solid.
-
Purification: The white solid can be purified by recrystallization from a water/ethanol mixture to yield pure sodium pyrimidine-2-carboxylate.
-
Drying: Dry the final product in a vacuum oven at 60-70°C for several hours.
Protocol 2: Synthesis of a Representative Metal Complex: Bis(pyrimidine-2-carboxylato)diaquacobalt(II)
This protocol describes a typical synthesis of a 3d metal complex using the prepared sodium salt of the ligand.[1][6][7]
Materials and Equipment:
-
Sodium pyrimidine-2-carboxylate
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or a similar soluble Co(II) salt
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (Büchner funnel, filter paper)
Step-by-Step Procedure:
-
Ligand Solution: Dissolve sodium pyrimidine-2-carboxylate (e.g., 0.292 g, 2 mmol) in 20 mL of deionized water in a 50 mL flask.
-
Metal Salt Solution: In a separate beaker, dissolve Cobalt(II) nitrate hexahydrate (0.291 g, 1 mmol) in 10 mL of deionized water.
-
Reaction: While stirring, slowly add the aqueous solution of the Co(II) salt to the ligand solution. The molar ratio of ligand to metal should be 2:1.
-
Precipitation/Crystallization: Upon mixing, a precipitate may form immediately. To encourage the growth of higher quality crystals suitable for X-ray diffraction, gently heat the solution to 50-60°C for 30 minutes, then allow it to cool slowly to room temperature.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed. Slow evaporation of the solvent over several days will yield single crystals.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold deionized water, followed by a small amount of ethanol, and then dry them in a desiccator over silica gel.
Characterization of Ligand and Complexes
Proper characterization is essential to confirm the identity and structure of the synthesized compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the carboxylate group to the metal center. The key diagnostic signals are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group.
-
Free Ligand: In the sodium salt (free ligand), these bands appear at distinct wavenumbers.
-
Coordinated Complex: Upon coordination to a metal ion, the positions of these bands shift.[7][8] The difference between these two frequencies (Δν = νₐₛ - νₛ) is indicative of the coordination mode. A Δν value significantly different from that of the sodium salt confirms the involvement of the carboxylate group in metal binding. Additionally, new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination.[8]
| Compound | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Reference |
| Sodium Pyrimidine-2-carboxylate | ~1610-1620 | ~1420-1350 | ~190-270 | [7][8] |
| M(pyrimidine-2-carboxylate)₂ | ~1600-1550 (Shifted) | ~1420-1350 (Shifted) | Altered | [7][8] |
| Table 1: Representative IR spectral data for sodium pyrimidine-2-carboxylate and its metal complexes. |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, offering precise details on:
-
Coordination Geometry: It confirms the bidentate N,O-chelation and reveals the overall coordination geometry around the metal center, which is often a distorted octahedral or trigonal bipyramidal arrangement.[6]
-
Bond Lengths and Angles: Provides exact measurements of the M-N and M-O bond lengths.
-
Supramolecular Structure: Elucidates the role of intermolecular forces, such as hydrogen bonding (often involving coordinated water molecules) and π–π stacking between pyrimidine rings, in building the crystal lattice.[4][6]
Caption: Bidentate chelation of pyrimidine-2-carboxylate to a metal center.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability of the complexes and determine the presence of solvent molecules.[9][10][11] A typical thermal decomposition profile for a hydrated metal complex of pyrimidine-2-carboxylate occurs in distinct stages:
-
Dehydration: An initial weight loss at lower temperatures (e.g., 100-150°C) corresponds to the removal of lattice and/or coordinated water molecules.[7] This is usually an endothermic process observed in the DSC curve.
-
Ligand Decomposition: At higher temperatures, the anhydrous complex decomposes, involving the breakdown of the pyrimidine-2-carboxylate ligand.[7]
-
Final Residue: The process concludes with the formation of a stable metal oxide.
| Complex | Dehydration Temp. (°C) | Weight Loss (%) | Decomposition Temp. (°C) | Final Residue | Reference |
| [Co(C₅H₃N₂O₂)₂·(H₂O)ₓ] | ~110-140 | Corresponds to x H₂O | > 250 | CoO | [7] |
| [Mn(C₅H₃N₂O₂)₂] (anhydrous) | N/A | N/A | > 250 | MnOₓ | [7] |
| Table 2: Representative thermal analysis data for pyrimidine-2-carboxylate metal complexes. |
Experimental Workflow and Applications
The robust coordination behavior of sodium pyrimidine-2-carboxylate makes it a valuable ligand for various applications, particularly in the development of new therapeutic agents.
Caption: Workflow for synthesis, characterization, and application.
Applications in Drug Development
The coordination of biologically active ligands to metal centers can significantly enhance their therapeutic properties.[12][13] Metal complexes can exhibit different mechanisms of action, improved bioavailability, and the ability to overcome drug resistance compared to the organic ligands alone.[13]
Given the established pharmacological importance of the pyrimidine scaffold, metal complexes of pyrimidine-2-carboxylate are promising candidates for:
-
Anticancer Agents: Many pyrimidine derivatives are used in chemotherapy.[2][3] Metal complexes can introduce novel cytotoxic mechanisms, such as redox activity or DNA binding.[13]
-
Antimicrobial Agents: The development of novel antimicrobials is a global health priority. Metal ions and their complexes are known to possess intrinsic antimicrobial properties, which can be amplified by coordination with pyrimidine-based ligands.[12]
-
Other Therapeutic Areas: The versatility of the pyrimidine core suggests potential applications as anti-inflammatory, antiviral, and antidiabetic agents.[3]
Researchers in drug development can use sodium pyrimidine-2-carboxylate as a reliable starting point to synthesize libraries of metal complexes with various transition metals (e.g., Cu, Zn, Co, Ru) for high-throughput screening and mechanistic studies.
References
- Benchchem. (n.d.). Sodium pyrimidine-2-carboxylate | 562101-38-6.
- ResearchGate. (n.d.). Crystal structure of the Co(II) and Zn pyrimidine-2-carboxylates complexes.
- MDPI. (n.d.). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes.
- ACS Publications. (2009). Ruthenium(II) Complexes Incorporating 2-(2′-Pyridyl)pyrimidine-4-carboxylic Acid. Inorganic Chemistry, 48(1).
- ResearchGate. (n.d.). Structures of pyrimidinecarboxylic acids.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- NIH. (n.d.). Pyrimidine-2-carboxamide. PMC.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
- Masoud, M. S., Ramadan, A. M., & El-Ashry, G. M. (2012). Thermal properties of some pyrimidine, purine, amino-acid and mixed ligand complexes. Thermochimica Acta, 551, 164-174.
- ResearchGate. (n.d.). Thermal properties of mercury(II) and palladium(II) purine and pyrimidine complexes.
- ResearchGate. (n.d.). Thermal analysis of some novel pyrimidine derivatives.
- NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Oriental Journal of Chemistry. (n.d.). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer.
- NIH. (n.d.). Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC.
- Sigma-Aldrich. (n.d.). Pyrimidine-2-carboxylic acid 97.
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Protocol for the Synthesis and Characterization of Transition Metal Complexes with Pyrimidine-2-Carboxylate: An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and characterization of transition metal complexes featuring pyrimidine-2-carboxylate as a key ligand. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The coordination of these heterocycles to transition metals can further enhance their therapeutic potential by introducing new mechanisms of action and tuning their physicochemical properties.[3][4] This guide offers detailed, step-by-step protocols for the synthesis, purification, and characterization of these promising metal complexes, aimed at researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Pyrimidine-2-Carboxylate in Coordination Chemistry
Pyrimidine, a fundamental heterocyclic scaffold found in nucleobases, vitamins, and numerous pharmaceuticals, offers a rich platform for ligand design.[1][5] Specifically, pyrimidine-2-carboxylic acid and its carboxylate form act as versatile ligands, capable of coordinating to metal ions through various modes. The presence of a nitrogen atom within the pyrimidine ring and the oxygen atoms of the carboxylate group allows for chelation, forming stable complexes with a wide range of transition metals.[3] The resulting metal complexes often exhibit unique electronic, magnetic, and biological properties, making them attractive candidates for therapeutic and catalytic applications.[3][6] Understanding the principles behind the formation and characterization of these complexes is paramount for the rational design of novel metallodrugs.
Coordination Modes of Pyrimidine-2-Carboxylate
The pyrimidine-2-carboxylate ligand can coordinate to a metal center in several ways, influencing the geometry and reactivity of the resulting complex. The most common coordination modes are:
-
Bidentate Chelating (N,O): The ligand coordinates to the metal ion through one of the ring nitrogen atoms and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. This is a very common and stable coordination mode.
-
Monodentate (O): The ligand coordinates solely through one of the carboxylate oxygen atoms.
-
Bridging: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.
The preferred coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other ancillary ligands.
General Synthetic Protocol
This section outlines a general and adaptable protocol for the synthesis of transition metal complexes with pyrimidine-2-carboxylate. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Materials and Reagents
-
Pyrimidine-2-carboxylic acid (or its corresponding ester, methyl pyrimidine-2-carboxylate, which can be hydrolyzed in situ)[7][8][9][10]
-
A suitable transition metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of Cu(II), Zn(II), Co(II), Ni(II), Mn(II), etc.)
-
Solvents: High-purity methanol, ethanol, acetonitrile, or water are commonly used. The choice of solvent will depend on the solubility of the reactants.
-
Base (optional): A weak base such as sodium hydroxide, potassium hydroxide, or triethylamine may be required to deprotonate the carboxylic acid.
-
Standard laboratory glassware and equipment (magnetic stirrer, hotplate, condenser, filtration apparatus).
Step-by-Step Synthesis Procedure
The following is a generalized procedure. Molar ratios, reaction times, and temperatures may need to be optimized for specific metal-ligand combinations.
-
Ligand Preparation:
-
Dissolve pyrimidine-2-carboxylic acid in a suitable solvent (e.g., methanol/water mixture) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Rationale: Ensuring the ligand is fully dissolved is crucial for a homogeneous reaction and to avoid the formation of unwanted side products.
-
If starting with the acid, add a stoichiometric amount of a weak base (e.g., NaOH solution) dropwise to the ligand solution while stirring. This will deprotonate the carboxylic acid to the carboxylate, which is a better coordinating agent.
-
Rationale: The carboxylate anion is a stronger Lewis base than the neutral carboxylic acid, leading to more efficient coordination to the metal center.
-
-
Metal Salt Preparation:
-
In a separate flask, dissolve the chosen transition metal salt in the same solvent or a miscible solvent.
-
Rationale: Preparing a separate solution of the metal salt allows for controlled addition and helps to prevent localized high concentrations that could lead to precipitation of metal hydroxides, especially if a base is used.
-
-
Reaction:
-
Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
Rationale: A slow addition rate promotes the formation of well-defined crystalline products rather than amorphous precipitates.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or under reflux for a specified period (typically 1-24 hours). The optimal reaction time should be determined experimentally, often by monitoring the formation of a precipitate.
-
Rationale: The reaction time allows for the coordination bonds to form and for the complex to self-assemble. Refluxing can be used to increase the reaction rate but should be used with caution to avoid decomposition of the reactants or products.
-
-
Isolation and Purification:
-
Upon completion of the reaction (often indicated by the formation of a precipitate), allow the mixture to cool to room temperature. Further cooling in an ice bath can increase the yield of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with small portions of the cold reaction solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Rationale: Washing is a critical step to ensure the purity of the final complex.
-
Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
-
Crystallization for Structural Elucidation
Obtaining single crystals of sufficient quality is essential for determining the three-dimensional structure of the complex by X-ray diffraction. This information is invaluable for understanding structure-activity relationships.[11][12]
General Considerations for Crystal Growth
The key to successful crystallization is to achieve a state of slow supersaturation.[13] This can be accomplished through several techniques, and the choice depends on the solubility characteristics of the complex.[14]
Common Crystallization Techniques
-
Slow Evaporation:
-
Dissolve the purified complex in a suitable solvent or solvent mixture to create a nearly saturated solution.
-
Filter the solution to remove any dust or particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes).
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.[13][14]
-
-
Solvent Diffusion (Layering):
-
Dissolve the complex in a "good" solvent in which it is highly soluble.
-
Carefully layer a "poor" solvent (in which the complex is insoluble but is miscible with the good solvent) on top of the solution.
-
The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the complex, leading to crystal growth at the interface.[1][13]
-
-
Vapor Diffusion:
-
Place a small vial containing a concentrated solution of the complex inside a larger, sealed container.
-
Add a larger volume of a "poor" solvent to the outer container.
-
The vapor of the poor solvent will slowly diffuse into the solution of the complex, inducing crystallization.[11]
-
Physicochemical Characterization
A combination of spectroscopic and analytical techniques is necessary to confirm the formation of the desired complex and to elucidate its structure and properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the coordination of the pyrimidine-2-carboxylate ligand to the metal center.[15][16]
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets or by using an Attenuated Total Reflectance (ATR) accessory.[17]
-
Key Spectral Features to Analyze:
-
Carboxylate Stretching Frequencies: The positions of the asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching vibrations of the carboxylate group are highly informative. The difference between these two frequencies (Δν = νas - νs) can provide insight into the coordination mode of the carboxylate group.
-
Ionic (uncoordinated): Δν is typically smaller than that of the sodium salt.
-
Monodentate: Δν is larger than that of the sodium salt.
-
Bidentate Chelating: Δν is significantly smaller than that of the sodium salt.
-
Bidentate Bridging: Δν is comparable to or slightly larger than that of the sodium salt.
-
-
C=N and Ring Vibrations: Shifts in the vibrational frequencies of the pyrimidine ring can indicate coordination of the ring nitrogen to the metal ion.
-
M-N and M-O Vibrations: New bands appearing in the low-frequency region (typically below 600 cm-1) can often be assigned to the metal-ligand stretching vibrations, providing direct evidence of coordination.[8][9]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex.[15]
-
Sample Preparation: Solutions of the complex are prepared in a suitable solvent (e.g., DMF, DMSO, or ethanol) and analyzed in a quartz cuvette.
-
Interpretation of Spectra:
-
Ligand-Based Transitions: Intense absorption bands in the UV region (typically < 400 nm) are usually assigned to π → π* and n → π* transitions within the pyrimidine-2-carboxylate ligand.
-
d-d Transitions: For complexes of d-block metals, weaker absorption bands in the visible region can often be attributed to d-d electronic transitions. The position and intensity of these bands can provide information about the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar).
-
Charge Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands may also be observed, which are typically more intense than d-d transitions.
-
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[5][18][19]
-
Experimental Setup: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[19]
-
Data Interpretation:
-
TGA: The TGA curve plots the percentage weight loss as a function of temperature.
-
Initial weight loss at lower temperatures (typically < 150 °C) often corresponds to the loss of lattice water molecules.
-
Weight loss at higher temperatures can be attributed to the loss of coordinated water molecules or the decomposition of the organic ligand.[20]
-
The final residue at high temperatures often corresponds to the formation of a stable metal oxide.[18]
-
-
DSC: The DSC curve shows the heat flow to or from the sample as a function of temperature.
-
Endothermic peaks correspond to processes such as dehydration, melting, and decomposition.
-
Exothermic peaks can indicate crystallization or oxidative decomposition.[19]
-
-
Quantitative Data Summary
The following table provides representative data that can be obtained from the characterization of a hypothetical transition metal-pyrimidine-2-carboxylate complex.
| Parameter | Typical Value/Observation | Significance |
| Yield | 60-90% | Efficiency of the synthetic protocol. |
| Melting Point | >250 °C (decomposes) | High thermal stability is common for coordination polymers. |
| FT-IR (cm-1) | ||
| νas(COO-) | ~1600-1650 | Asymmetric carboxylate stretch. |
| νs(COO-) | ~1400-1450 | Symmetric carboxylate stretch. |
| Δν (νas - νs) | ~150-250 | Indicative of the carboxylate coordination mode. |
| UV-Vis (nm) | ||
| λmax (π → π*) | ~250-300 | Ligand-centered electronic transition. |
| λmax (d-d) | ~500-800 (for colored complexes) | Metal-centered electronic transition, geometry dependent. |
| TGA | ||
| Weight loss at ~100-150 °C | Corresponds to loss of H2O | Indicates the presence of lattice or coordinated water. |
| Decomposition onset | >250 °C | Provides information on the thermal stability of the complex. |
Visualizing the Workflow and Concepts
Experimental Workflow
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Application Notes and Protocols: Sodium Pyrimidine-2-carboxylate in the Synthesis of Luminescent Materials
Introduction: The Role of Organic Ligands in Luminescent Materials
Luminescent materials, capable of emitting light upon stimulation by an external energy source, are at the forefront of advancements in various technological fields, including bioimaging, sensing, and solid-state lighting.[1] At the heart of many of these materials are coordination complexes, where a central metal ion is surrounded by organic molecules known as ligands. In the realm of lanthanide-based luminescent materials, the organic ligand plays a pivotal role. Lanthanide ions themselves often have low absorption coefficients, making their direct excitation inefficient.[2] To overcome this, organic ligands with strong absorption in the UV region are employed to act as "antennas."[2] These ligands absorb excitation energy and efficiently transfer it to the central lanthanide ion, which then emits light with its characteristic narrow emission bands and long luminescence lifetime.[2]
Sodium pyrimidine-2-carboxylate has emerged as a highly effective ligand in the design of luminescent coordination polymers and metal-organic frameworks (MOFs).[3] Its structure, featuring a pyrimidine ring and a carboxylate group, allows it to act as an efficient chelating agent for metal ions, particularly lanthanides.[3] The pyrimidine moiety, with its C=N double bond, is a strong electron acceptor, a property that is beneficial in the construction of fluorescent and phosphorescent emitters.
The "Antenna Effect": A Closer Look
The enhanced luminescence of lanthanide complexes with organic ligands is attributed to the "antenna effect." This process can be broken down into the following key steps:
-
Ligand Excitation: The organic ligand, in this case, pyrimidine-2-carboxylate, absorbs incident UV radiation, promoting its electrons to an excited singlet state.
-
Intersystem Crossing: The excited ligand undergoes intersystem crossing to a lower-energy triplet state.
-
Energy Transfer: Energy is transferred from the triplet state of the ligand to the resonant energy level of the lanthanide ion.
-
Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting light at its characteristic wavelength.
The efficiency of this energy transfer is highly dependent on the energy gap between the ligand's triplet state and the lanthanide ion's emissive level.[2]
Figure 1: The "Antenna Effect" energy transfer mechanism in lanthanide complexes.
Synthesis of Luminescent Lanthanide-Pyrimidine-2-Carboxylate Coordination Polymers
The synthesis of these luminescent materials is typically achieved through hydrothermal or solvothermal methods.[4] These techniques involve the reaction of a lanthanide salt with sodium pyrimidine-2-carboxylate in a sealed vessel at elevated temperatures and pressures.[4][5] The choice of solvent, temperature, and reactant ratios can significantly influence the dimensionality and topology of the resulting coordination polymer, which in turn affects its luminescent properties.[6]
Protocol: Hydrothermal Synthesis of a Europium-Pyrimidine-2-Carboxylate Luminescent Coordination Polymer
This protocol describes a representative method for the synthesis of a luminescent europium(III) coordination polymer using pyrimidine-2-carboxylic acid (the protonated form of the sodium salt).
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Pyrimidine-2-carboxylic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Ligand Solution Preparation: In a 50 mL beaker, dissolve pyrimidine-2-carboxylic acid (0.1 mmol, 12.4 mg) in 10 mL of deionized water.
-
pH Adjustment: While stirring, add a 0.1 M NaOH solution dropwise to the pyrimidine-2-carboxylic acid solution until a pH of 6.0 is reached. This deprotonates the carboxylic acid to form the pyrimidine-2-carboxylate ligand in situ.
-
Metal Salt Solution Preparation: In a separate 20 mL beaker, dissolve EuCl₃·6H₂O (0.05 mmol, 18.3 mg) in 5 mL of deionized water.
-
Reaction Mixture: Slowly add the europium chloride solution to the sodium pyrimidine-2-carboxylate solution while stirring continuously.
-
Hydrothermal Reaction: Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 160°C for 72 hours.
-
Cooling and Crystal Collection: After 72 hours, allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.
-
Washing and Drying: Wash the collected crystals with deionized water and then with ethanol to remove any unreacted starting materials. Dry the crystals in a desiccator at room temperature.
Causality Behind Experimental Choices:
-
Hydrothermal Conditions: The use of high temperature and pressure facilitates the dissolution of reactants and promotes the growth of well-defined crystals.
-
pH Control: Adjusting the pH to 6.0 ensures the deprotonation of the carboxylic acid, making the carboxylate group available for coordination with the europium ion.
-
Slow Cooling: Slow cooling of the autoclave allows for the formation of larger, higher-quality crystals suitable for single-crystal X-ray diffraction analysis.
Figure 2: Workflow for the hydrothermal synthesis of a luminescent europium-pyrimidine-2-carboxylate coordination polymer.
Characterization of Luminescent Properties
The synthesized materials are characterized by various techniques to determine their structure and luminescent properties.
-
Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms in the crystal, revealing the coordination environment of the metal ion and the bridging modes of the pyrimidine-2-carboxylate ligand.[7]
-
Photoluminescence Spectroscopy: This is the primary method for characterizing the luminescent properties of the material. It involves measuring the emission spectrum upon excitation at a specific wavelength. The excitation spectrum is also recorded to identify the wavelengths at which the ligand absorbs energy most efficiently.[8]
Key Photophysical Parameters:
| Parameter | Description | Typical Values for Lanthanide-Pyrimidine-Carboxylate Complexes |
| Excitation Wavelength (λex) | The wavelength of light used to excite the material. | 300 - 400 nm[8] |
| Emission Wavelength (λem) | The characteristic wavelength of light emitted by the lanthanide ion. | Eu³⁺: ~612 nm (red); Tb³⁺: ~545 nm (green)[7][8] |
| Luminescence Lifetime (τ) | The time it takes for the luminescence intensity to decay to 1/e of its initial value. | Milliseconds (ms) range[1] |
| Quantum Yield (Φ) | The ratio of the number of photons emitted to the number of photons absorbed. | Can be significantly enhanced by the ligand, with values reported up to 25% for some complexes.[1] |
Applications and Future Directions
The unique photophysical properties of luminescent materials derived from sodium pyrimidine-2-carboxylate open up a wide range of potential applications.[2] These include:
-
Bioimaging and Sensing: The long luminescence lifetimes allow for time-resolved measurements, which can reduce background fluorescence in biological samples.
-
Solid-State Lighting: The sharp emission bands of lanthanides are desirable for creating highly efficient and color-pure light-emitting diodes (LEDs).
-
Anti-Counterfeiting: The unique luminescent signatures of these materials can be incorporated into inks and coatings for security applications.
-
Drug Delivery: The porous nature of some MOFs allows for the encapsulation and controlled release of drug molecules, with the luminescence providing a means to track the delivery vehicle.
Future research in this area will likely focus on the design of new pyrimidine-carboxylate ligands with enhanced "antenna" properties, the synthesis of multi-metallic frameworks with tunable luminescent properties, and the fabrication of these materials into functional devices.
References
- Benchchem. (n.d.). Sodium pyrimidine-2-carboxylate | 562101-38-6.
- Li, R., et al. (2020). Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. PubMed Central.
- MDPI. (2023).
- Ruiz-Martínez, A., et al. (2012). Synthetic Control to Achieve Lanthanide(III)/Pyrimidine-4,6-dicarboxylate Compounds by Preventing Oxalate Formation: Structural, Magnetic, and Luminescent Properties. Inorganic Chemistry.
- Wang, Z., et al. (n.d.).
- Gheorghe, R., et al. (2019). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. MDPI.
- ResearchGate. (2025). Hydrothermal synthesis of MOFs | Request PDF.
- Al-Ghamdi, M. A. (2014). synthesis and characterization of carboxylate complexes of lanthanide (iii) ions. Digital Commons @ the Georgia Academy of Science.
- Wang, Y., et al. (2018). Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. MDPI.
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- Baggio, R., et al. (n.d.). Crystal structures and luminescent properties of terbium(III)
- Xu, Y., et al. (n.d.). Synthesis, characterization, and photophysical properties of europium complex-functionalized fumed silica and its corresponding PMMA-doped composites. RSC Publishing.
- Doménech-Carbó, A., et al. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. MDPI.
- Belysheva, A. S., et al. (2024). The Structure and Optical Properties of Luminescent Terbium Terephthalate Metal–Organic Frameworks Doped with Yttrium, Gadolinium, and Lanthanum Ions. MDPI.
- Kumar, P., et al. (2024). Synthesis and applications of luminescent metal organic frameworks (MOFs)
- Zhang, J., et al. (2007). Pyrimidine-2-carboxamide. PMC - NIH.
- Zhang, L., et al. (n.d.). Synthesis, structures and photoluminescence of three terbium(iii) dicarboxylate coordination polymers. New Journal of Chemistry (RSC Publishing).
- Kar, P., et al. (2025). Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes.
- Kar, P., et al. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
- de Bettencourt-Dias, A., et al. (2023). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. NIH.
- Gonzalez, A., & Mei-Chu, X. (2017).
- Gálico, D. A., et al. (2020).
- Can, M., & Nemutlu, G. (2022). A Study on the Luminescent Terbium(III) and Pyridine 2,6 Dicarboxylate Complexes by Experimental and TD-DFT Approaches. PubMed.
- Wang, Y., et al. (n.d.). Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. New Journal of Chemistry (RSC Publishing).
- Li, Y., et al. (n.d.). Pure red-light emitting europium based complexes as efficient UV light converters: synthesis, crystal structure and photoluminescence properties. Dalton Transactions (RSC Publishing).
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using Sodium pyrimidine-2-carboxylate as an anchoring group in dye-sensitized solar cells
Application Note & Protocol Guide
Topic: Sodium Pyrimidine-2-Carboxylate as a Novel Anchoring Group for Enhanced Performance and Stability in Dye-Sensitized Solar Cells
Audience: Researchers, scientists, and professionals in materials science, renewable energy, and photovoltaics.
Introduction: The Critical Role of Anchoring Groups in DSSC Performance
Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, prized for their cost-effectiveness and operational efficiency under diverse lighting conditions. The operational heart of a DSSC is the interface between the sensitizing dye and the mesoporous semiconductor photoanode, typically titanium dioxide (TiO₂). The anchoring group of the dye molecule is the lynchpin of this interface, mediating three critical functions:
-
Adsorption: It ensures the stable and durable attachment of the dye to the TiO₂ surface.
-
Electronic Coupling: It facilitates efficient electron injection from the dye's excited state into the conduction band of the TiO₂.
-
Stability: The nature of the bond influences the long-term stability of the device by preventing dye desorption and degradation.
For years, carboxylic and cyanoacrylic acids have been the go-to anchoring groups in DSSC research[1][2]. However, the quest for higher power conversion efficiencies (PCE) and enhanced long-term stability has spurred the exploration of alternative anchoring moieties[1]. This guide focuses on a particularly promising alternative: sodium pyrimidine-2-carboxylate . The pyrimidine ring, an azaheterocycle, acts as an effective electron-accepting unit, while the carboxylate provides a strong binding point. This combination offers a unique bidentate or chelating-like coordination to the TiO₂ surface, which can lead to improved electronic coupling and device stability[3][4].
This document provides a comprehensive overview of the advantages of using sodium pyrimidine-2-carboxylate as an anchoring group, detailed protocols for the synthesis of a representative dye and the fabrication of high-performance DSSCs, and an analysis of the resulting device characteristics.
Mechanism and Advantages of the Pyrimidine-2-Carboxylate Anchor
The efficacy of the pyrimidine-2-carboxylate group stems from its unique molecular structure. Unlike simple carboxylic acids, this anchor presents two nitrogen atoms from the pyrimidine ring in close proximity to the carboxylic acid group. This arrangement is believed to facilitate a more robust, bidentate chelation to the titanium (IV) ions on the TiO₂ surface[4][5]. Infrared (IR) spectral analyses have supported this hypothesis, indicating that both the carboxylate group and the nitrogen atoms of the pyrimidine ring can form coordinate bonds with the Lewis acid sites on the TiO₂ surface[3][6].
This enhanced binding mechanism offers several key advantages:
-
Improved Electron Injection: The strong electronic coupling between the dye's lowest unoccupied molecular orbital (LUMO) and the TiO₂ conduction band enhances the efficiency of electron injection, a critical step in the photovoltaic process[1].
-
Enhanced Stability: The bidentate chelation leads to stronger dye adsorption, reducing the likelihood of dye desorption over time, which is a common degradation pathway in DSSCs[7][8]. This contributes to the enhanced long-term temporal stability of the solar cells.
-
Favorable Energetics: The pyrimidine unit itself is an electron-withdrawing group, which can help in tuning the dye's HOMO and LUMO energy levels for optimal alignment with the redox potential of the electrolyte and the conduction band edge of the TiO₂[9].
The following diagram illustrates the proposed binding mechanism of a dye featuring the pyrimidine-2-carboxylate anchor to the TiO₂ surface.
Caption: Proposed bidentate binding of the pyrimidine-2-carboxylate anchor to the TiO₂ surface.
Comparative Performance Data
The use of pyrimidine-2-carboxylate as an anchoring group has shown promising results in improving the power conversion efficiency of DSSCs. For instance, a dye named INPA, which utilizes this anchor, demonstrated a notable PCE of 5.45%. This was significantly higher than a similar dye that used the more conventional cyanoacrylic acid anchor[3][4]. The enhanced performance is often attributed to a combination of improved light-harvesting, efficient electron injection, and reduced charge recombination.
| Dye ID | Anchoring Group | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| INPA | Pyrimidine-2-carboxylic acid | - | - | - | 5.45 | [3][4] |
| ATT-Pyri | Vinylpyrimidine | - | - | - | 6.4 | [7] |
| D1 | Pyrimidine with Amide | 2.13 | 0.56 | 0.7185 | 0.84 | [9][10] |
| MOTS₂P-Pyc | N-(pyrimidin-5-yl)pyrimidin-2-amine | 18 | - | - | - | [11] |
Data for Jsc, Voc, and FF for some dyes were not available in the initial search results.
Experimental Protocols
Part 1: Synthesis of a Representative Dye (Conceptual Protocol)
This protocol outlines a general synthetic strategy for a donor-π-acceptor (D-π-A) dye featuring a pyrimidine-2-carboxylate anchor. A common synthetic route involves a Suzuki cross-coupling reaction.
Materials:
-
Donor-π-bridge precursor with a boronic acid or ester group.
-
A suitable brominated pyrimidine-2-carboxylate derivative.
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Base (e.g., K₂CO₃, Na₂CO₃).
-
Solvents (e.g., Toluene, Ethanol, Water).
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the donor-π-bridge precursor (1.0 eq), the brominated pyrimidine-2-carboxylate (1.1 eq), and the base (3.0 eq) in a mixture of toluene, ethanol, and water.
-
Degassing: Bubble argon or nitrogen through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final dye.
-
Characterization: Confirm the structure and purity of the synthesized dye using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Fabrication of Dye-Sensitized Solar Cells
This section details the step-by-step procedure for constructing a DSSC using the synthesized dye.
Caption: Workflow for the fabrication of a dye-sensitized solar cell.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass.
-
TiO₂ paste (e.g., P25).
-
Synthesized dye with pyrimidine-2-carboxylate anchor.
-
Co-adsorbent (e.g., chenodeoxycholic acid, CDCA).
-
Solvent for dye solution (e.g., ethanol, acetonitrile/tert-butanol mixture).
-
Iodide-based electrolyte (e.g., I⁻/I₃⁻ in acetonitrile).
-
Platinum-coated FTO glass for the counter electrode.
-
Thermoplastic sealant (e.g., Surlyn).
Protocol:
-
Photoanode Preparation: a. Clean the FTO glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol. b. Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. c. Sinter the TiO₂-coated FTO glass in a furnace, gradually increasing the temperature to ~500 °C, to ensure good particle necking and remove organic binders.
-
Dye Sensitization: a. Prepare a dye solution (e.g., 0.3-0.5 mM) in a suitable solvent. It is often beneficial to include a co-adsorbent like CDCA to prevent dye aggregation[7]. b. Immerse the cooled TiO₂ photoanode into the dye solution and leave it for 12-24 hours at room temperature in a dark environment to allow for complete dye adsorption. c. After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
DSSC Assembly: a. Place the thermoplastic sealant around the dye-sensitized area of the photoanode. b. Position the platinum-coated counter electrode on top of the photoanode, offsetting it slightly for electrical contact. c. Heat the assembly on a hot plate while applying gentle pressure to seal the two electrodes together.
-
Electrolyte Filling: a. Introduce the iodide-based electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling. b. Seal the holes with a small piece of sealant and a microscope coverslip to prevent electrolyte leakage.
-
Characterization: a. Measure the photovoltaic performance of the fabricated DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter. b. Record the current-voltage (J-V) curve to determine the key parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
Conclusion and Future Outlook
The use of sodium pyrimidine-2-carboxylate as an anchoring group in dye-sensitized solar cells presents a compelling strategy for advancing DSSC technology. The unique bidentate coordination to the TiO₂ surface offers a pathway to more stable and efficient devices. As demonstrated by dyes like INPA, this anchoring group can outperform traditional anchors, leading to higher power conversion efficiencies[3][4]. The enhanced temporal stability observed in some pyrimidine-based systems further underscores the potential of this approach for creating durable and commercially viable solar cells[7].
Future research should focus on synthesizing a broader range of D-π-A dyes with the pyrimidine-2-carboxylate anchor to establish clear structure-property relationships. Optimizing the dye structure, in conjunction with the electrolyte composition and photoanode morphology, will be key to unlocking the full potential of this promising anchoring group and pushing the efficiency of DSSCs to new heights.
References
-
Verbitskiy, E. V., et al. (2021). Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells. MDPI. [Link]
-
ResearchGate. (2015). Pyrimidine-2-carboxylic acid as electron-accepting and anchoring group for dye-sensitized solar cells. ResearchGate. [Link]
-
CSIC. (n.d.). Enhancing the temporal stability of DSSCs with novel vinylpyrimidine anchoring and accepting group. Sílice (CSIC). [Link]
-
Verbitskiy, E. V., et al. (2021). Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells. MDPI. [Link]
-
Verbitskiy, E. V., et al. (2021). Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells. MDPI. [Link]
-
Frontiers. (n.d.). Fabrication of Functional Materials for Dye-sensitized Solar Cells. Frontiers. [Link]
-
Sci-Hub. (2014). Synthesis, spectral and electrochemical properties of pyrimidine-containing dyes as photosensitizers for dye-sensitized solar cells. Sci-Hub. [Link]
-
Universidad de Zaragoza. (2022). Enhancing the temporal stability of DSSCs with novel vinylpyrimidine anchoring and accepting group. Universidad de Zaragoza. [Link]
-
Journal of Materials Chemistry C (RSC Publishing). (n.d.). Acidochromic Pyrimidine-Based Dyes for Highly Efficient Dye-Sensitizing Solar Cells. RSC Publishing. [Link]
-
PubMed. (2015). Anchoring groups for dye-sensitized solar cells. PubMed. [Link]
-
ResearchGate. (2021). (PDF) Pyrimidine-Based Push-Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells. ResearchGate. [Link]
-
ResearchGate. (n.d.). Anchoring Groups for Dye-Sensitized Solar Cells. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Fabrication and analysis of dye-sensitized solar cells (DSSCs) using porphyrin dyes with catechol anchoring groups. RSC Publishing. [Link]
-
ResearchGate. (n.d.). A comparison of carboxypyridine isomers as sensitizers for dye-sensitized solar cells: Assessment of device efficiency and stability. ResearchGate. [Link]
-
ResearchGate. (n.d.). Acidochromic pyrimidine-based dyes for highly efficient dye-sensitized solar cells. ResearchGate. [Link]
-
Digital CSIC. (2022). Enhancing the temporal stability of DSSCs with novel vinylpyrimidine anchoring and accepting group. Digital CSIC. [Link]
-
ResearchGate. (n.d.). Dye-Anchoring Functional Groups on the Performance of Dye Sensitized Solar Cells: Comparison between Alkoxysilyl and Carboxyl Groups. ResearchGate. [Link]
-
KTH DiVA. (2015). Pyrimidine-2-carboxylic Acid as an Electron-Accepting and Anchoring Group for Dye-Sensitized Solar Cells. KTH DiVA. [Link]
-
Semantic Scholar. (n.d.). Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells. Semantic Scholar. [Link]
-
Sci-Hub. (2015). Two New Dyes with Carboxypyridinium Regioisomers as Anchoring Groups for Dye-Sensitized Solar Cells. Sci-Hub. [Link]
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- 6. Sci-Hub. Synthesis, spectral and electrochemical properties of pyrimidine-containing dyes as photosensitizers for dye-sensitized solar cells / Dyes and Pigments, 2014 [sci-hub.box]
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Catalytic Applications of Sodium Pyrimidine-2-Carboxylate Metal Complexes: A Technical Guide for Researchers
Introduction: The Unique Catalytic Potential of Pyrimidine-2-Carboxylate Ligands
In the vast landscape of coordination chemistry and catalysis, the design of ligands is paramount to tailoring the reactivity of metal centers. Sodium pyrimidine-2-carboxylate has emerged as a compelling ligand scaffold due to its unique electronic and structural features. The pyrimidine ring, an electron-deficient heterocycle, influences the electronic properties of the metal center, while the adjacent carboxylate group provides a robust binding site. This N,O-bidentate chelation forms a stable five-membered ring with metal ions, a recurring and favorable structural motif.[1] The interplay between the nitrogen atom of the pyrimidine ring and the oxygen atoms of the carboxylate group governs its coordination chemistry.[1]
This guide provides an in-depth exploration of the catalytic applications of metal complexes formed with sodium pyrimidine-2-carboxylate. We will delve into the synthesis of these complexes, their application in key organic transformations, and provide detailed protocols for their use. The causality behind experimental choices will be emphasized to provide a deeper understanding of the catalytic systems.
I. Synthesis of Pyrimidine-2-Carboxylate Metal Complexes: A Self-Assembly Approach
The synthesis of metal complexes with pyrimidine-2-carboxylate is generally achieved through straightforward self-assembly methods in solution.[1] The choice of the metal salt and reaction conditions can influence the final structure and dimensionality of the resulting complex, which can range from simple mononuclear species to more complex polynuclear structures or even metal-organic frameworks (MOFs).
Protocol 1: General Synthesis of a First-Row Transition Metal Pyrimidine-2-Carboxylate Complex (e.g., Copper(II))
Principle: This protocol describes the aqueous-phase reaction between a soluble metal salt and sodium pyrimidine-2-carboxylate. The product often precipitates from the reaction mixture and can be isolated by filtration.
Materials:
-
Sodium pyrimidine-2-carboxylate
-
Metal salt (e.g., Copper(II) sulfate pentahydrate, Iron(II) chloride, Cobalt(II) nitrate)
-
Deionized water
-
Ethanol (for washing)
-
Diethyl ether (for washing)
Procedure:
-
Ligand Solution Preparation: Dissolve sodium pyrimidine-2-carboxylate (2 equivalents) in a minimal amount of deionized water with gentle heating.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal salt (1 equivalent) in deionized water.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A precipitate should form immediately or upon cooling.
-
Isolation: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate sequentially with deionized water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting solid in a vacuum oven at a suitable temperature (e.g., 60-80 °C).
Characterization: The synthesized complex should be characterized by techniques such as FT-IR spectroscopy (to confirm coordination of the carboxylate and pyrimidine groups), elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.
II. Catalytic Applications in Organic Synthesis
The unique electronic and structural features of pyrimidine-2-carboxylate metal complexes make them promising candidates for a range of catalytic transformations.
A. Oxidation Reactions: Harnessing the Power of Copper Complexes
Copper complexes with N-heterocyclic carboxylate ligands have shown significant promise as catalysts for oxidation reactions. The pyrimidine-2-carboxylate ligand can modulate the redox potential of the copper center, facilitating the activation of oxidants like hydrogen peroxide for the oxidation of organic substrates.
Application Note: Catalytic Oxidation of Cycloalkanes
Copper complexes derived from pyridine-carboxylate ligands have been demonstrated to be efficient catalysts for the mild oxidation of cycloalkanes to the corresponding alcohols and ketones using hydrogen peroxide as the oxidant.[2] The presence of the pyridine-carboxylate ligand can be crucial for catalytic activity, especially in the absence of an acid promoter.[2]
Plausible Catalytic Cycle:
Caption: Fig. 1: Proposed Catalytic Cycle for Alkane Oxidation
Protocol 2: Copper-Catalyzed Oxidation of Cyclohexane
Principle: This protocol outlines a general procedure for the oxidation of cyclohexane to cyclohexanol and cyclohexanone using a synthesized copper(II) pyrimidine-2-carboxylate complex as a catalyst and hydrogen peroxide as the oxidant.
Materials:
-
Copper(II) pyrimidine-2-carboxylate complex (from Protocol 1)
-
Cyclohexane
-
30% Hydrogen peroxide solution
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, add the copper(II) pyrimidine-2-carboxylate complex (e.g., 1 mol%).
-
Addition of Reagents: Add acetonitrile, followed by cyclohexane.
-
Initiation: Add the hydrogen peroxide solution dropwise to the stirred reaction mixture.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 50-70 °C) for a specified time (e.g., 2-4 hours).
-
Analysis: After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent, and analyze the conversion and product distribution by gas chromatography.
| Catalyst Loading (mol%) | Substrate | Oxidant | Solvent | Temperature (°C) | Conversion (%) |
| 1 | Cyclohexane | H₂O₂ | Acetonitrile | 60 | Varies |
| 1 | Cycloheptane | H₂O₂ | Acetonitrile | 60 | Varies |
| 1 | Cyclooctane | H₂O₂ | Acetonitrile | 60 | Varies |
| Table 1: Representative Conditions for Copper-Catalyzed Alkane Oxidation. Actual conversion rates will depend on the specific complex and reaction optimization. |
B. Cross-Coupling Reactions: The Potential of Palladium Complexes
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific examples utilizing pre-formed palladium(II) pyrimidine-2-carboxylate complexes are not extensively documented in the initial search, the broader class of palladium complexes with pyrimidine-based ligands has shown significant catalytic activity in reactions like the Suzuki-Miyaura coupling.[1] The pyrimidine moiety can play a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.
Application Note: Suzuki-Miyaura Cross-Coupling
Palladium complexes with nitrogen-containing ligands are effective catalysts for the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. A pyrimidine-based palladium(II) complex could potentially exhibit good catalytic activity in such transformations.
Generic Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Fig. 2: Simplified Suzuki-Miyaura Catalytic Cycle
C. Transfer Hydrogenation: Exploring Ruthenium Complexes
Ruthenium complexes are well-known for their catalytic activity in transfer hydrogenation reactions, a process that involves the transfer of hydrogen from a donor molecule (e.g., isopropanol) to an acceptor (e.g., a ketone). Ruthenium complexes with amino carboxylate ligands have been successfully employed as catalysts in such reactions.[3] The carboxylate group of the pyrimidine-2-carboxylate ligand could play a similar role in facilitating the catalytic cycle. The presence of a pendant carboxylic acid or ester group has been suggested to be beneficial for enhancing the activity of ruthenium catalysts in transfer hydrogenation.[4]
Application Note: Transfer Hydrogenation of Ketones
Ruthenium(II) complexes can catalyze the reduction of ketones to the corresponding alcohols using a hydrogen donor. The pyrimidine-2-carboxylate ligand could potentially create a coordinatively unsaturated site on the ruthenium center, which is crucial for the catalytic process.
| Catalyst Precursor | Substrate | Hydrogen Donor | Base | Temperature (°C) |
| [Ru(arene)(pyrimidine-2-carboxylate)Cl] | Acetophenone | Isopropanol | KOtBu | 80 |
| [Ru(arene)(pyrimidine-2-carboxylate)Cl] | Cyclohexanone | Isopropanol | KOtBu | 80 |
| Table 2: Hypothetical Conditions for Ruthenium-Catalyzed Transfer Hydrogenation. These conditions are based on related systems and would require optimization. |
III. Future Perspectives and Conclusion
The catalytic applications of sodium pyrimidine-2-carboxylate metal complexes represent a promising yet underexplored area of research. While the foundational coordination chemistry is well-established, detailed investigations into their catalytic performance are still emerging. The insights from related systems, such as other pyridine-carboxylate and pyrimidine-based ligand complexes, provide a strong rationale for their potential in oxidation, cross-coupling, and transfer hydrogenation reactions.
Future research should focus on the systematic synthesis and characterization of a broader range of metal complexes with this ligand and the thorough evaluation of their catalytic activity in various organic transformations. Mechanistic studies will be crucial to understanding the role of the pyrimidine-2-carboxylate ligand in modulating the reactivity of the metal center and to rationally design more efficient and selective catalysts. The development of these catalytic systems holds the potential to provide new and sustainable solutions for challenges in chemical synthesis and drug development.
IV. References
-
New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. (URL: [Link])
-
Ruthenium amino carboxylate complexes as asymmetric hydrogen transfer catalysts. (URL: [Link])
-
Carboxylate-Functionalized Mesoionic Carbene Precursors: Decarboxylation, Ruthenium Bonding, and Catalytic Activity in Hydrogen Transfer Reactions. (URL: [Link])
Sources
Application Notes & Protocols: Sodium Pyrimidine-2-carboxylate as a Versatile Building Block for Pharmaceutical Intermediates
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence is rooted in its role as a fundamental component of nucleobases, making it a "privileged scaffold" in drug discovery.[1][3] When substituted with a carboxylate group at the 2-position, the resulting molecule, sodium pyrimidine-2-carboxylate, becomes a highly versatile and reactive building block for synthesizing complex pharmaceutical intermediates. This guide provides an in-depth exploration of its chemical properties, strategic applications, and detailed protocols for its use in key synthetic transformations relevant to drug development. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Foundational Principles: The Synergy of the Pyrimidine Core and Carboxylate Functionality
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The six-membered heterocyclic aromatic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, is a recurring motif in biologically active compounds.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5] This biological versatility stems from the pyrimidine ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors.[6] Furthermore, the nitrogen atoms can be protonated, influencing the molecule's solubility and pharmacokinetic profile.
The Carboxylate Group: A Key Pharmacophore and Synthetic Handle
The carboxylate functional group is of immense importance in molecular design.[1] As the deprotonated form of a carboxylic acid, its negative charge and capacity for hydrogen bonding significantly impact a molecule's solubility and intermolecular interactions. In drug design, it frequently acts as a critical pharmacophore, forming strong ionic and hydrogen bonds with active sites of biological targets.[1] From a synthetic standpoint, the carboxylic acid/carboxylate moiety is a powerful precursor that can be readily converted into other functional groups, such as amides, esters, and alcohols, making it an invaluable synthetic handle.
The combination of these two features in sodium pyrimidine-2-carboxylate creates a building block with both intrinsic biological relevance and profound synthetic utility.
Physicochemical Properties and Synthesis
Sodium pyrimidine-2-carboxylate is the sodium salt of pyrimidine-2-carboxylic acid. It is typically supplied as a stable, solid material.
Synthesis of the Building Block
The synthesis of sodium pyrimidine-2-carboxylate is a straightforward acid-base neutralization reaction. The parent acid, pyrimidine-2-carboxylic acid, is treated with a sodium base, such as sodium hydroxide or sodium bicarbonate.[1] The parent acid itself can be synthesized through various heterocyclic chemistry routes, often involving the hydrolysis of a precursor like 2-cyanopyrimidine.[6]
Workflow for Synthesis of Sodium Pyrimidine-2-carboxylate:
Caption: Synthesis pathway from 2-cyanopyrimidine to sodium pyrimidine-2-carboxylate.
Key Physicochemical Data
| Property | Value | Reference |
| CAS Number | 562101-38-6 | [7][8] |
| Molecular Formula | C₅H₃N₂NaO₂ | [7] |
| Molecular Weight | 146.08 g/mol | [7] |
| Appearance | Solid | [9] |
| Solubility | Soluble in water, polar solvents | [9][10] |
Application in Amide Bond Formation: Synthesis of Bioactive Amides
One of the most frequent and critical reactions in pharmaceutical synthesis is the formation of an amide bond. Pyrimidine-2-carboxamides are prevalent in a variety of drug candidates.[2][11] Sodium pyrimidine-2-carboxylate, or more commonly its parent acid generated in situ or used directly, is an ideal starting material for this transformation.
Rationale for Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can be destructive to complex molecules. Therefore, coupling agents are employed. These reagents activate the carboxylate, converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine nucleophile. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (1-Hydroxybenzotriazole), or uronium/phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
General Mechanism of Amide Coupling:
Caption: Generalized workflow for amide bond formation using a coupling agent.
Protocol: Synthesis of a Pyrimidine-2-carboxamide Derivative
This protocol describes a general procedure for the coupling of pyrimidine-2-carboxylic acid with a representative amine using HATU as the coupling agent.
Materials:
-
Pyrimidine-2-carboxylic acid (1.0 eq)
-
Desired amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrimidine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the base, DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Activation and Coupling: In a single portion, add the coupling agent HATU (1.2 eq) to the reaction mixture. Causality Note: HATU is chosen for its high efficiency and ability to suppress side reactions and racemization, making it suitable for complex or sensitive substrates.[2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Self-Validation Note: The bicarbonate wash removes any unreacted acidic starting material and acidic byproducts from the coupling agent.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Validation:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent in vacuo.
-
Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Application as a Ligand in Coordination Chemistry and Catalysis
The pyrimidine-2-carboxylate moiety is an excellent chelating agent for metal ions.[1] The nitrogen atom of the pyrimidine ring and an oxygen atom from the carboxylate group can coordinate to a metal center in a bidentate fashion, forming a stable five-membered chelate ring.[1] This property is crucial for its use in forming metal-organic frameworks (MOFs) and as a ligand in homogeneous catalysis.
Coordination Modes and Rationale
The specific arrangement of a heterocyclic nitrogen atom and a carboxylate group allows pyrimidine-2-carboxylate to act as an efficient bidentate ligand.[1] This chelation can stabilize metal centers, modify their electronic properties, and create specific geometries, which are all critical factors in designing effective catalysts. Complexes with various transition metals (e.g., Co, Zn, Cu) and lanthanides have been synthesized and characterized.[1][12]
Coordination of Pyrimidine-2-carboxylate:
Caption: Bidentate coordination of pyrimidine-2-carboxylate to a metal center (Mⁿ⁺).
Protocol: Synthesis of a 3d Metal Complex
This protocol provides a general method for synthesizing a transition metal complex of pyrimidine-2-carboxylate, which can be a precursor for catalytic studies or material science applications.
Materials:
-
Sodium pyrimidine-2-carboxylate (2.0 eq)
-
A soluble salt of a 3d transition metal, e.g., Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) (1.0 eq)
-
Deionized water
-
Ethanol
Procedure:
-
Ligand Solution: Dissolve sodium pyrimidine-2-carboxylate (2.0 eq) in a minimal amount of warm deionized water in a small beaker or flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Co(NO₃)₂·6H₂O, 1.0 eq) in a minimal amount of deionized water.
-
Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature. Causality Note: A 2:1 ligand-to-metal molar ratio is often used to favor the formation of M(L)₂ complexes, where the metal ion is coordinated by two bidentate ligands.[12]
-
Precipitation/Crystallization:
-
A precipitate may form immediately. If so, continue stirring for 1-2 hours to ensure the reaction is complete.
-
If no precipitate forms, slowly add ethanol to the solution to decrease the polarity of the solvent and induce precipitation.
-
Alternatively, for single crystals suitable for X-ray diffraction, the solution can be left for slow evaporation in a fume hood over several days.[1]
-
-
Isolation and Washing:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
-
Drying and Characterization:
-
Dry the complex in a desiccator under vacuum.
-
Characterize the product using techniques such as Infrared (IR) spectroscopy (to observe shifts in C=O and C=N stretching frequencies upon coordination), and elemental analysis. If single crystals are obtained, X-ray crystallography provides definitive structural information.[1]
-
Safety and Handling
The parent compound, pyrimidine-2-carboxylic acid, is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13] Standard laboratory safety precautions should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool place. The material may be moisture-sensitive.[13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
Sodium pyrimidine-2-carboxylate is a strategically important building block in the synthesis of pharmaceutical intermediates. Its structure elegantly combines the biologically relevant pyrimidine core with the synthetically versatile carboxylate handle. This dual nature allows for its effective use in constructing complex amide-containing molecules and in the development of novel metal complexes for catalysis and material science. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable chemical scaffold in their drug discovery and development programs.
References
- Benchchem. (n.d.). Sodium pyrimidine-2-carboxylate | 562101-38-6.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11. Growing Science.
- Taylor, M. K., & Brik, A. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(23), 7192.
- Anonymous. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
- Anonymous. (n.d.).
- Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
- Anonymous. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Anonymous. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- Anonymous. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- Anonymous. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Anonymous. (n.d.). Crystal structure of the Co(II) and Zn pyrimidine-2-carboxylates complexes.
- Cayman Chemical. (2025). Safety Data Sheet - Pyrimidine-4-Carboxylic Acid (sodium salt).
- Anonymous. (n.d.). Pyrimidines. Part II.
-
ACS Publications. (n.d.). Inorganic Chemistry Journal. Retrieved from [Link]
- Anonymous. (n.d.). Pyrimidine-2-carboxamide. PMC - NIH.
-
Wikipedia. (n.d.). Transition metal carboxylate complex. Retrieved from [Link]
- Thermo Fisher Scientific. (2012).
- Anonymous. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 562101-38-6|Sodium pyrimidine-2-carboxylate|BLD Pharm [bldpharm.com]
- 9. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
solvothermal synthesis conditions for pyrimidine-2-carboxylate MOFs
Application Note & Protocol
Topic: Solvothermal Synthesis of Pyrimidine-2-Carboxylate Metal-Organic Frameworks (MOFs) for Biomedical Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Coordination Chemistry and Therapeutic Delivery
Metal-Organic Frameworks (MOFs) represent a frontier class of crystalline porous materials, constructed from metal ions or clusters linked by organic ligands.[1] Their defining characteristics—high surface area, tunable pore sizes, and chemically versatile structures—make them exceptional candidates for a multitude of applications, including catalysis, gas storage, and notably, biomedical applications like drug delivery.[2][3]
This guide focuses specifically on MOFs synthesized with pyrimidine-2-carboxylate linkers. The pyrimidine core is of particular interest to drug development professionals as it is a fundamental component of nucleobases (cytosine, thymine, uracil), suggesting a higher potential for biocompatibility and specific biological interactions. The carboxylate group provides a robust coordination site for forming stable framework structures.
While the broader class of pyrimidine-dicarboxylates has been studied, this note will establish a foundational protocol for pyrimidine-2-carboxylate, leveraging established principles of solvothermal synthesis. Solvothermal synthesis is the most common and effective method for producing highly crystalline MOFs, utilizing elevated temperatures and pressures in a sealed system to drive the self-assembly process.[4] This document provides a mechanistic overview, a detailed experimental protocol, and a discussion of critical parameters to empower researchers to rationally design and synthesize these promising materials.
The Solvothermal Method: A Controlled Crystallization Environment
Solvothermal synthesis is more than simply heating reagents in a solvent. It is a nuanced process where temperature, pressure, solvent choice, and reagent ratios collectively govern the thermodynamics and kinetics of MOF crystallization. The sealed reaction vessel (typically a Teflon-lined autoclave) allows the temperature to be raised above the solvent's boiling point, creating autogenous pressure. This environment facilitates the dissolution of precursors and promotes the formation of highly ordered, crystalline structures that may not be accessible under ambient conditions.[4]
The selection of each parameter is a critical decision that directly influences the final properties of the MOF, including its topology, crystal size, porosity, and defect density. A deep understanding of these relationships is essential for targeted synthesis.[5][6]
Figure 1: Interplay of solvothermal parameters and their effect on final MOF properties.
Protocol: Solvothermal Synthesis of a Zn-Pyrimidine-2-Carboxylate MOF
This protocol describes the synthesis of a representative MOF using Zinc(II) nitrate as the metal source and pyrimidine-2-carboxylic acid as the organic linker. Zinc was chosen for its low toxicity and versatile coordination chemistry, making it a common choice for biomedical MOFs.
Materials and Reagents
| Reagent/Material | Formula | Purity | Supplier Example |
| Zinc(II) nitrate hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Sigma-Aldrich |
| Pyrimidine-2-carboxylic acid | C₅H₄N₂O₂ | ≥98% | Combi-Blocks |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | MilliporeSigma |
| Ethanol | C₂H₅OH | ACS Reagent Grade | Fisher Scientific |
| 20 mL Scintillation Vials | - | Glass | Wheaton |
| Teflon-lined Autoclave | - | 23 mL Capacity | Parr Instrument Co. |
| Laboratory Oven | - | Temperature-controlled | VWR |
| Centrifuge | - | Min. 5000 rpm | Eppendorf |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the solvothermal synthesis and activation of a pyrimidine-carboxylate MOF.
Step-by-Step Methodology
-
Reagent Preparation: In a 20 mL glass scintillation vial, combine 0.5 mmol of Zinc(II) nitrate hexahydrate (148.7 mg) and 0.5 mmol of pyrimidine-2-carboxylic acid (69.1 mg).
-
Causality Note: A 1:1 metal-to-linker molar ratio is a common starting point for forming many MOF structures. This ratio can be varied to introduce defects or target different framework topologies.[5]
-
-
Solubilization: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Homogenization: Cap the vial and sonicate the mixture for 10 minutes, or until all solids are fully dissolved, yielding a clear, colorless solution.
-
Reaction Setup: Place the uncapped vial inside a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Crystallization: Place the sealed autoclave in a preheated laboratory oven at 120°C for 48 hours.
-
Causality Note: The temperature and time are critical. Insufficient heat or time may result in an amorphous product or incomplete reaction, while excessive temperatures can lead to the formation of dense, non-porous phases. The chosen conditions are analogous to those used for similar carboxylate-based MOFs.
-
-
Cooling: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 8-12 hours. Rapid cooling can lead to the formation of smaller, less-defined crystals.
-
Product Isolation: Carefully open the autoclave in a fume hood. Colorless, crystalline product should be visible at the bottom of the vial. Decant and discard the mother liquor.
-
Washing: Add 10 mL of fresh DMF to the vial. Centrifuge the vial at 5000 rpm for 5 minutes to pellet the solid product, then decant the supernatant. Repeat this washing step two more times to remove any unreacted precursors.
-
Solvent Exchange: After the final DMF wash, add 10 mL of ethanol. Let the product soak in ethanol for 24 hours, replacing the ethanol with a fresh portion after 12 hours.
-
Causality Note: DMF is a high-boiling point solvent that can be difficult to remove from the MOF pores. Exchanging it with a more volatile solvent like ethanol facilitates the final activation step.
-
-
Activation: Decant the ethanol and transfer the wet solid to a vacuum oven. Heat the sample under dynamic vacuum at 150°C for 12 hours. This step, known as 'activation', is crucial for evacuating the pores of any residual solvent molecules, making the internal surface area accessible for applications like drug loading.
-
Storage: Store the activated MOF powder in a desiccator to prevent rehydration from atmospheric moisture.
Critical Parameters and Optimization Strategies
Achieving a desired MOF with optimal properties often requires fine-tuning the synthesis conditions. The following table summarizes the influence of key parameters and provides insights for rational optimization.
| Parameter | Range/Variable | Effect on MOF Properties | Expert Insights & Rationale |
| Temperature | 80 - 180 °C | Influences reaction kinetics, crystal phase, and defect concentration. | Lower temperatures may yield kinetic products (often less stable), while higher temperatures favor thermodynamic products (often more robust). Temperature ramps can also control crystal size.[7] |
| Solvent | DMF, DEF, DMAc, H₂O, Ethanol | Affects precursor solubility and coordination modulation. Can be templating. | The choice of solvent can drastically alter the final structure.[4] For biomedical applications, greener solvents like water or ethanol are desirable but may require different temperature/pressure regimes. |
| Metal:Linker Ratio | 2:1 to 1:2 | Can change the secondary building unit (SBU) structure and introduce linker or metal-cluster defects. | Using an excess of metal precursor can sometimes lead to higher defect concentrations, which may surprisingly increase porosity or catalytic activity.[5] |
| Modulators | Acetic Acid, Benzoic Acid, Pyridine | Compete with the primary linker for coordination, slowing down nucleation and promoting the growth of larger, higher-quality crystals.[6] | Adding a modulator (e.g., 10-50 equivalents relative to the linker) is a powerful strategy to control crystal size and morphology, which is critical for drug delivery kinetics.[6] |
| Reaction Time | 12 - 96 hours | Affects crystal growth, phase purity, and overall yield. | Shorter times may yield nano-sized crystals, which can be advantageous for cellular uptake. Longer times generally lead to larger crystals and can allow for transformation to a more stable phase. |
Essential Characterization Techniques
To confirm the successful synthesis and determine the properties of the pyrimidine-2-carboxylate MOF, the following characterization techniques are indispensable:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The resulting diffraction pattern is a fingerprint of the crystal structure. A comparison with a simulated pattern from single-crystal X-ray diffraction (if available) confirms the identity of the MOF.[8]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[9]
-
Scanning Electron Microscopy (SEM): SEM provides direct visualization of the crystal morphology (e.g., cubic, needle-like) and size distribution of the MOF particles.
-
Gas Sorption Analysis (N₂ at 77 K): This analysis is crucial for porous materials. It measures the amount of nitrogen gas adsorbed by the activated MOF at liquid nitrogen temperature, allowing for the calculation of key textural properties like BET surface area and pore volume.[8][10]
Relevance for Drug Development Professionals
The successful synthesis of a porous, crystalline pyrimidine-2-carboxylate MOF opens the door to numerous applications in drug delivery.[11] These materials can serve as high-capacity nanocarriers for a wide range of therapeutic agents.[2][3] The pyrimidine functionality on the linker itself could be leveraged for specific interactions or as a synergistic therapeutic component. Furthermore, the tunable nature of MOFs allows for the engineering of stimuli-responsive systems, where drug release can be triggered by specific biological cues like pH or temperature changes.[12]
References
-
Design and development of a novel Co‐MOF catalyst for sustainable pyrimidine synthesis via the Biginelli reaction. ResearchGate. Available at: [Link]
-
A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. MDPI. Available at: [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. Available at: [Link]
-
Porous M(II)/pyrimidine-4,6-dicarboxylato neutral frameworks: synthetic influence on the adsorption capacity and evaluation of CO2-adsorbent interactions. PubMed. Available at: [Link]
-
Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution. RSC Publishing. Available at: [Link]
-
View of Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology. Available at: [Link]
-
(PDF) A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. ResearchGate. Available at: [Link]
-
A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. MDPI. Available at: [Link]
-
Improved performance of the pyrimidine-modified porous In-MOF and an in situ prepared composite Ag@In-MOF material. Chemical Communications (RSC Publishing). Available at: [Link]
-
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. Available at: [Link]
-
Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar. Available at: [Link]
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An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. NIH. Available at: [Link]
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Two In-MOFs with gas adsorption and separation capability based on different pyridinyl carboxylate linkers. CrystEngComm (RSC Publishing). Available at: [Link]
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Manganese(II) Pyrimidine-4,6-dicarboxylates: Synthetic, Structural, Magnetic, and Adsorption Insights. Inorganic Chemistry (ACS Publications). Available at: [Link]
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Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ResearchGate. Available at: [Link]
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Evaluating Solvothermal and Mechanochemical Routes towards the Metal–Organic Framework Mg2(m-dobdc). PMC. Available at: [Link]
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Synthesis and Applications of Metal Organic Frameworks. Crimson Publishers. Available at: [Link]
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Coordination Chemistry of Pyrimidine-2-Carboxylate with Lanthanide Ions: A Guide for Researchers
Introduction: The Allure of Lanthanide Coordination Complexes
The unique electronic and photophysical properties of lanthanide ions have positioned them at the forefront of materials science, bio-imaging, and drug development.[1] Their sharp, line-like emission spectra and long luminescence lifetimes are particularly advantageous for applications requiring high sensitivity and temporal resolution.[2] However, the Laporte-forbidden nature of f-f transitions in lanthanide ions results in low absorption coefficients, a limitation that can be overcome by the "antenna effect". This phenomenon involves the use of organic ligands that efficiently absorb UV radiation and transfer the absorbed energy to the central lanthanide ion, leading to significantly enhanced and sensitized luminescence.
Among the vast array of potential organic ligands, N-heterocyclic carboxylates, such as pyrimidine-2-carboxylate, have garnered considerable interest. The presence of both a carboxylate group and nitrogen atoms within the pyrimidine ring offers multiple potential coordination sites, leading to a rich and diverse coordination chemistry with lanthanide ions. This versatility allows for the construction of a wide range of coordination architectures, from discrete mononuclear complexes to multidimensional coordination polymers, each with distinct properties and potential applications.
This comprehensive guide provides an in-depth exploration of the coordination modes of pyrimidine-2-carboxylate with lanthanide ions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to synthesize, characterize, and understand these fascinating complexes. We will delve into the structural nuances dictated by the lanthanide contraction, provide detailed experimental methodologies, and discuss the key characterization techniques that unlock the secrets of these luminescent materials.
Understanding the Coordination Landscape: How Pyrimidine-2-Carboxylate Binds to Lanthanide Ions
The interaction between pyrimidine-2-carboxylate (pmc⁻) and lanthanide ions (Ln³⁺) is a delicate interplay of electrostatic interactions, steric effects, and the inherent properties of the lanthanide series. The pmc⁻ ligand can adopt several coordination modes, acting as a versatile building block for supramolecular assemblies.
The primary coordination sites on the pmc⁻ ligand are the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrimidine ring. The carboxylate group itself can coordinate in a monodentate, bidentate chelating, or bridging fashion. The involvement of the pyrimidine nitrogen in coordination further expands the structural possibilities.
A key factor influencing the final structure of the lanthanide-pmc⁻ complex is the lanthanide contraction —the steady decrease in ionic radii across the lanthanide series. This subtle change in size has profound consequences for the coordination number and geometry of the resulting complexes. Lighter, larger lanthanide ions can accommodate a higher number of coordinating atoms, often favoring the formation of three-dimensional polymeric networks. In contrast, the smaller, heavier lanthanides tend to form structures with lower dimensionality, such as one-dimensional chains.
Dominant Coordination Architectures
Based on reported crystal structures, two primary architectural motifs emerge for lanthanide-pyrimidine-2-carboxylate complexes:
-
Three-Dimensional (3D) Porous Networks: Typically observed with lighter lanthanide ions like Lanthanum (La) and Praseodymium (Pr). In these structures, the pmc⁻ ligands, often in conjunction with other coordinating anions like nitrate, bridge multiple metal centers to create an extended, porous framework. The larger ionic radii of these lanthanides allow for the higher coordination numbers necessary to support such intricate networks.
-
One-Dimensional (1D) Zigzag Chains: More common for the heavier lanthanide ions such as Europium (Eu), Terbium (Tb), Dysprosium (Dy), and Erbium (Er). In this arrangement, the lanthanide ions are linked by bridging pmc⁻ ligands to form infinite zigzag chains. These chains are often further organized into higher-dimensional structures through non-covalent interactions like hydrogen bonding, involving coordinated water molecules and counter-ions.
The following diagram illustrates the general coordination behavior of pyrimidine-2-carboxylate with early and late lanthanide ions.
Caption: General Experimental Workflow.
Data Presentation: A Comparative Look at Coordination Parameters
The following table summarizes the typical coordination environments and structural outcomes for lanthanide-pyrimidine-2-carboxylate complexes, highlighting the influence of the lanthanide ion.
| Lanthanide Ion | Ionic Radius (Å) | Typical Coordination Number | Observed Structure with pmc⁻ | Key Coordination Features |
| La³⁺ | 1.03 | 9-10 | 3D Porous Network | Bridging pmc⁻ and nitrate ligands |
| Pr³⁺ | 1.01 | 9-10 | 3D Porous Network | Isostructural with La³⁺ complex |
| Eu³⁺ | 0.95 | 8-9 | 1D Zigzag Chain | Bridging pmc⁻, coordinated water |
| Tb³⁺ | 0.92 | 8-9 | 1D Zigzag Chain | Isostructural with Eu³⁺ complex |
| Dy³⁺ | 0.91 | 8-9 | 1D Zigzag Chain | Isostructural with Eu³⁺ complex |
| Er³⁺ | 0.89 | 8-9 | 1D Zigzag Chain | Isostructural with Eu³⁺ complex |
Note: The specific coordination numbers and bond lengths/angles can be found in the detailed crystallographic data of the cited literature.
Conclusion and Future Outlook
The coordination chemistry of pyrimidine-2-carboxylate with lanthanide ions offers a fertile ground for the design and synthesis of novel functional materials. The predictable influence of the lanthanide contraction on the resulting crystal structures, coupled with the straightforward synthetic methodologies, makes this an attractive system for both fundamental research and applied materials development. The characteristic and tunable luminescence of the europium, terbium, and dysprosium complexes, in particular, opens up exciting possibilities in areas such as luminescent probes for biomedical imaging, sensors, and optoelectronic devices.
Future research in this area could focus on the introduction of additional functional groups onto the pyrimidine ring to fine-tune the photophysical properties and to introduce specific functionalities for targeted applications, such as bioconjugation for in vivo imaging. The exploration of mixed-metal systems, incorporating both lanthanides and transition metals, could also lead to materials with interesting magnetic and catalytic properties. As our understanding of the structure-property relationships in these systems deepens, so too will our ability to rationally design and create advanced lanthanide-based materials for a wide range of technological and biomedical applications.
References
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- Li, R.-f., Li, R.-h., Liu, X.-f., Chang, X.-h., & Feng, X. (2020). Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. RSC advances, 10(11), 6192-6199.
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Synthesis, Structures, and Properties of Lanthanide Complexes with Pyrimidine‐2‐carboxylic Acid - R Discovery. (2017). Retrieved from [Link]
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- Lo, W. S., Kwok, W. M., Law, G. L., Chan, C. T., Yeung, C. T., Yeung, H. L., ... & Wong, W. T. (2011). Impressive europium red emission induced by two-photon excitation for biological applications. Inorganic chemistry, 50(12), 5309-5311.
- Cepeda, J., Beobide, G., Castillo, O., Luque, A., Pérez-Yáñez, S., & Román, P. (2012). Synthetic control to achieve lanthanide (III)/pyrimidine-4, 6-dicarboxylate compounds by preventing oxalate formation: structural, magnetic, and luminescent properties. Inorganic chemistry, 51(15), 8346-8357.
- Cepeda, J., Beobide, G., Castillo, O., Luque, A., & Pérez-Yáñez, S. (2011). Lanthanide (III)/pyrimidine-4, 6-dicarboxylate/oxalate extended frameworks: a detailed study based on the lanthanide contraction and temperature effects. Inorganic chemistry, 50(17), 8346-8357.
- Sun, H. L., Yin, D. D., Chen, Q., & Wang, Z. (2013). Europium pyrimidine-4, 6-dicarboxylate framework with a single-crystal-to-single-crystal transition and a reversible dehydration/rehydration process. Inorganic chemistry, 52(7), 3582-3584.
- O'Donnell, R. M., Watkins, E. B., & Deiters, A. (2016). Lanthanides: applications in cancer diagnosis and therapy. Journal of medicinal chemistry, 59(9), 4087-4098.
- Zhang, H., Liu, Y., & Lu, Y. (2008). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o105.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Wu, J., Zhang, Y., Li, M., & Yang, Y. (2020). Synthesis and fluorescence properties of europium complex functionalized fiberglass paper. Journal of Materials Science: Materials in Electronics, 31(21), 18956-18964.
- Costes, J. P., Dahan, F., & Dupuis, A. (2000). A general and convenient route to the synthesis of 3d-4f complexes: crystal structures and magnetic properties of two new heterotetranuclear CuII2LnIII2 compounds (Ln= Gd, Dy). Inorganic chemistry, 39(8), 169-173.
- Gálico, D. A., de Bettencourt-Dias, A., & Dorca, Y. A. (2019). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Molecules, 24(22), 4141.
- Carter, K. W., Lee, J., & Oliver, S. R. (2025).
- Starosta, R., & Leciejewicz, J. (2012). Crystal structure of catena-poly [[[aqualithium (I)]-μ-pyrimidine-2-carboxylato-κ4 N 1, O 2: N 3, O 2′] hemihydrate]. Acta Crystallographica Section E: Structure Reports Online, 68(1), m4-m5.
- Bañuelos, J., Arriortua, M. I., & Rojo, T. (2015). Synthesis, crystal structure and photophysical properties of europium (III) and terbium (III) complexes with pyridine-2, 6-dicarboxamide. Polyhedron, 99, 133-139.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Crystallization of Sodium Pyrimidine-2-Carboxylate Metal Complexes
Welcome to the technical support guide for the crystallization of metal complexes involving sodium pyrimidine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals of these coordination polymers. The insights provided herein are based on established crystallographic principles and troubleshooting methodologies prevalent in the field of metal-organic frameworks (MOFs) and coordination chemistry.
Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the crystallization process.
Q1: Why am I consistently getting amorphous powder instead of crystals?
A: Amorphous precipitation is a classic sign of excessively rapid nucleation and crystal growth. This typically occurs when the solution becomes supersaturated too quickly. The primary causes are often related to solvent choice and concentration. If the complex is poorly soluble in your chosen solvent, it will crash out of solution upon minor changes in temperature or concentration, favoring kinetic precipitation over thermodynamically controlled crystal growth. [1]Consider using a solvent system where the complex has moderate, but not excessive, solubility.
Q2: My crystals are too small for single-crystal X-ray diffraction. How can I grow larger ones?
A: The formation of numerous small crystals indicates that the nucleation rate is much higher than the crystal growth rate. To encourage the growth of larger crystals, you need to slow down the entire process to favor the growth of existing nuclei over the formation of new ones. [2]Key strategies include:
-
Reducing the rate of solvent evaporation: Cover the vial with parafilm and poke only one or two small holes.
-
Lowering the temperature: Performing the crystallization at a lower, constant temperature (e.g., in a cold room or refrigerator) slows down solvent diffusion and evaporation rates. [2]* Decreasing the concentration: Starting with a more dilute solution can reduce the number of initial nucleation events.
Q3: What are the best starting solvents to screen for crystallization?
A: There is no single "best" solvent, as the ideal choice depends on the specific metal and coordination environment of your complex. [3]However, a good starting point is to screen solvents with varying polarities and hydrogen-bonding capabilities. For pyrimidine-2-carboxylate complexes, common successful solvents include water, ethanol, methanol, or mixtures thereof. [4]Highly polar aprotic solvents like DMF and DMSO are also frequently used, but their low volatility can make slow evaporation challenging. [3]A mixture of solvents, one in which the complex is soluble and a second, miscible "anti-solvent" in which it is less soluble, is a powerful combination for vapor or liquid diffusion methods. [2]
Q4: How critical is pH in my crystallization experiment?
A: pH is a critical parameter that can dramatically influence the final structure and even determine whether a crystalline product forms at all. The protonation state of the pyrimidine-2-carboxylate ligand is pH-dependent. At low pH, the carboxylate group will be protonated, altering its coordination ability. At very high pH, you risk precipitating metal hydroxides. The pH can affect the coordination modes of the ligand and the resulting dimensionality of the coordination polymer. [5][6]It is often necessary to screen a range of pH values, sometimes using buffers, to find the optimal conditions for a specific metal-ligand system.
Troubleshooting Guides
This section provides in-depth, structured guidance for resolving specific experimental failures.
Guide 1: Problem - Failure to Nucleate (No Crystals Form)
Your solution remains clear indefinitely, or only an oil/gel forms. This indicates the solution has not reached the necessary level of supersaturation for nucleation to occur.
Potential Causes & Solutions:
| Cause | Diagnostic Step | Recommended Action | Causality |
| Solution is Undersaturated | After several days, add a few grains of sand or scratch the inside of the glass vial with a metal spatula. | If scratching induces crystallization, the solution was likely metastable. If not, you must increase the concentration. This can be done by allowing more solvent to evaporate (wider vial opening) or by starting with a higher initial concentration. [7] | Scratching creates high-energy sites that can serve as nucleation points, overcoming the kinetic barrier to crystallization. |
| Solvent is Too Good | The complex is too soluble in the chosen solvent system. | Introduce a miscible "anti-solvent" in which the complex is poorly soluble. Use a vapor diffusion or liquid-liquid diffusion technique to slowly introduce the anti-solvent, gradually reducing the overall solubility and inducing slow crystallization. [1] | A gradual decrease in solubility is a more controlled way to achieve supersaturation than rapid evaporation, favoring slow, ordered crystal growth. |
| Inhibitory Contaminants Present | The solution appears clear but may contain soluble impurities. | Re-purify your starting materials (metal salt and ligand). If possible, filter the crystallization solution through a syringe filter (PTFE, 0.22 µm) before setting it up. | Impurities can interfere with the self-assembly process, preventing the formation of a well-ordered crystal lattice. |
| Oiling Out | An oily liquid separates from the solution instead of solid crystals. | This often happens when a compound comes out of solution above its melting point. Re-dissolve the mixture by heating and add slightly more solvent (the "good" solvent if using a mixed system) to keep the compound soluble at a lower temperature. | By increasing the amount of solvent, you lower the saturation point to a temperature below the compound's melting point, allowing it to crystallize as a solid. |
Workflow for Troubleshooting Nucleation Failure
Caption: Vapor diffusion crystallization setup.
References
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Vertex AI Search Result, [2]How does a solvent affect the crystallization process of coordination compounds?, Accessed Jan 17, 2026.
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Vertex AI Search Result, [8]A Different View of Solvent Effects in Crystallization - MDPI, Accessed Jan 17, 2026.
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Vertex AI Search Result, [9]Complexation-mediated crystallization - Pure and Applied Chemistry, Accessed Jan 17, 2026.
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Vertex AI Search Result, [3]Best solvent for crystallisation of metal complexes? - ResearchGate, Accessed Jan 17, 2026.
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Vertex AI Search Result, [1]Guide for crystallization, Accessed Jan 17, 2026.
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Vertex AI Search Result, [10]Troubleshooting Problems in Crystal Growing - ThoughtCo, Accessed Jan 17, 2026.
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Vertex AI Search Result, [11]How can I crystallize powder metal organic frameworks for single crystal xrd studies, which is not soluble in any of the organic solvents and water? | ResearchGate, Accessed Jan 17, 2026.
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Vertex AI Search Result, [12]Understanding and Controlling Metal Organic Framework Crystallization for Thin Film Fabrication - libra etd, Accessed Jan 17, 2026.
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Vertex AI Search Result, [13]Pitfalls in metal-organic framework crystallography: towards more accurate crystal structures., Accessed Jan 17, 2026.
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Vertex AI Search Result, [7]3.6F: Troubleshooting - Chemistry LibreTexts, Accessed Jan 17, 2026.
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Vertex AI Search Result, [14]Crystallography of metal–organic frameworks - PMC - NIH, Accessed Jan 17, 2026.
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Vertex AI Search Result, [15]Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC - NIH, Accessed Jan 17, 2026.
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Vertex AI Search Result, [16]Crystal growth in gelled solution: Applications to coordination polymers - ResearchGate, Accessed Jan 17, 2026.
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Vertex AI Search Result, [17]Tackling a difficult question: how do crystals of coordination polymers form? - PMC - NIH, Accessed Jan 17, 2026.
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Vertex AI Search Result, [18]Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems - ACS Publications, Accessed Jan 17, 2026.
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Vertex AI Search Result, [19]Vapor-phase methods for synthesizing metal-organic framework thin films - The Innovation, Accessed Jan 17, 2026.
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Vertex AI Search Result, [4]Sodium pyrimidine-2-carboxylate | 562101-38-6 | Benchchem, Accessed Jan 17, 2026.
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Vertex AI Search Result, [20]Role of pH in Regulating Cancer Pyrimidine Synthesis - PubMed, Accessed Jan 17, 2026.
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Vertex AI Search Result, [5]Effect of pH on the construction of zinc coordination polymers based on carboxylate functionalized triazole derivative ligand - ResearchGate, Accessed Jan 17, 2026.
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Vertex AI Search Result, [21]Modeling and Simulation of Crystallization of Metal–Organic Frameworks - MDPI, Accessed Jan 17, 2026.
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Vertex AI Search Result, [22]Vapor-phase methods for synthesizing metal-organic framework thin films - ResearchGate, Accessed Jan 17, 2026.
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Vertex AI Search Result, [23]Pyrimidine-2-carboxamide - PMC - NIH, Accessed Jan 17, 2026.
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Vertex AI Search Result, [24]Crystal Growth | Biology Linac Coherent Light Source, Accessed Jan 17, 2026.
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Vertex AI Search Result, A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes - Dalton Transactions (RSC Publishing), Accessed Jan 17, 2026.
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Vertex AI Search Result, [25]Synthesis, Physico-chemical Characterization, Crystal Structure and Influence on Microbial and Tumor Cells of Some Co(II) Complexes with 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine - MDPI, Accessed Jan 17, 2026.
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Vertex AI Search Result, [26]Tailoring Enhanced Elasticity of Crystalline Coordination Polymers | Crystal Growth & Design - ACS Publications, Accessed Jan 17, 2026.
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Vertex AI Search Result, 6 pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties - ResearchGate, Accessed Jan 17, 2026.
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Vertex AI Search Result, Crystal structure of phosphonium carboxylate complexes. The role of the metal coordination geometry, ligand conformation and hydrogen bonding - CrystEngComm (RSC Publishing), Accessed Jan 17, 2026.
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Technical Support Center: Purification of Crude Sodium Pyrimidine-2-carboxylate
Welcome to the dedicated technical support resource for the purification of crude Sodium pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important heterocyclic carboxylate salt. Our approach is grounded in scientific principles and practical, field-tested experience to ensure you achieve the desired purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Sodium pyrimidine-2-carboxylate, offering potential causes and actionable solutions.
Low Purity After Initial Isolation
Problem: The isolated Sodium pyrimidine-2-carboxylate has a lower than expected purity, as determined by HPLC or NMR analysis.
Potential Causes & Solutions:
-
Incomplete Hydrolysis of 2-Cyanopyrimidine: The primary route to pyrimidine-2-carboxylic acid (the precursor to the sodium salt) is often the hydrolysis of 2-cyanopyrimidine. Incomplete reaction can leave unreacted starting material or the intermediate, pyrimidine-2-carboxamide, in your crude product.[1]
-
Solution: Ensure complete hydrolysis by extending the reaction time or adjusting the concentration of the base (e.g., NaOH or KOH) used in the saponification step. Monitoring the reaction by TLC or HPLC is crucial to determine the point of complete conversion.
-
-
Excess Sodium Hydroxide: If an excess of sodium hydroxide is used for neutralization of pyrimidine-2-carboxylic acid, it will contaminate the final product.
-
Solution: Carefully adjust the pH to neutral (pH ~7) during the salt formation. It is advisable to add the base dropwise with constant pH monitoring.
-
-
Co-precipitation of Impurities: Structurally similar impurities may co-precipitate with the desired sodium salt, especially during rapid crystallization.
-
Solution: Employ a systematic recrystallization strategy. A slow cooling rate is often beneficial for forming larger, purer crystals.[2]
-
Recrystallization Issues
Recrystallization is the most common method for purifying solid organic compounds. However, being an ionic salt, Sodium pyrimidine-2-carboxylate can present unique challenges.
Problem 1: "Oiling Out" During Recrystallization
The compound separates as a liquid phase (an "oil") instead of forming solid crystals upon cooling.[3][4][5][6]
Causality: "Oiling out" occurs when the solute is highly soluble in the hot solvent and, upon cooling, the solution becomes supersaturated at a temperature that is above the melting point of the solute-solvent system. The high concentration of impurities can also depress the melting point, exacerbating this issue.[6]
Solutions:
-
Increase Solvent Volume: Add more of the primary solvent to the hot mixture to reduce the saturation level.[3]
-
Use a Solvent Mixture: A common and effective strategy is to use a binary solvent system. For sodium salts, a mixture of a good solvent (like water or ethanol) and a poor solvent (like isopropanol or acetone) is often effective. Dissolve the crude salt in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.[7]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling promotes the formation of a stable crystal lattice.[2]
-
Seeding: Introduce a small crystal of pure Sodium pyrimidine-2-carboxylate to the cooled solution to induce crystallization at a temperature where the product is a solid.[3]
Problem 2: Failure to Crystallize
No solid precipitates from the solution upon cooling.
Causality: The solution is not sufficiently supersaturated, meaning either too much solvent was used or the compound is highly soluble even at low temperatures.[8]
Solutions:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute.[7]
-
Add an Anti-Solvent: If using a single solvent, cautiously add a miscible solvent in which the Sodium pyrimidine-2-carboxylate is insoluble (an "anti-solvent"). This will decrease the overall solubility and induce precipitation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[8]
-
Re-evaluate Solvent Choice: The chosen solvent may be too good. A solvent in which the compound has high solubility when hot and very low solubility when cold is ideal.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude Sodium pyrimidine-2-carboxylate?
A1: The impurity profile is largely dependent on the synthetic route. If synthesized via hydrolysis of 2-cyanopyrimidine followed by neutralization with a sodium base, the most probable impurities are:
-
2-Cyanopyrimidine: Unreacted starting material.
-
Pyrimidine-2-carboxamide: An intermediate in the hydrolysis process.[1]
-
Excess Sodium Hydroxide or Sodium Carbonate: From the neutralization step.
-
Other salts: If the reaction mixture was not properly worked up.
Q2: What is the best solvent for recrystallizing Sodium pyrimidine-2-carboxylate?
A2: As a sodium salt, it is expected to be highly soluble in water and polar protic solvents like ethanol and methanol, and poorly soluble in nonpolar organic solvents. A mixed solvent system is often the best choice. A good starting point would be a mixture of ethanol and water .
Experimental Protocol: Recrystallization using Ethanol/Water
-
Dissolve the crude Sodium pyrimidine-2-carboxylate in a minimum amount of hot water.
-
If colored impurities are present, you may treat the hot solution with a small amount of activated charcoal and then perform a hot filtration to remove the charcoal.[9]
-
To the hot, clear filtrate, slowly add ethanol (the anti-solvent) until the solution becomes faintly cloudy.
-
Reheat the mixture gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol or an ethanol/water mixture.[9]
-
Dry the crystals under vacuum.
Q3: My compound is highly polar and difficult to purify by recrystallization. Are there alternative methods?
A3: Yes, for highly polar and ionic compounds, chromatographic techniques can be very effective.
-
Mixed-Mode Chromatography (MMC): This is an excellent choice for compounds like Sodium pyrimidine-2-carboxylate. MMC columns have stationary phases with both reversed-phase (hydrophobic) and ion-exchange (ionic) functionalities.[10][11][12][13] This allows for the retention and separation of polar and ionic compounds that perform poorly on traditional C18 columns.[14] By adjusting the mobile phase pH and ionic strength, you can modulate the retention based on both the hydrophobic character of the pyrimidine ring and the ionic nature of the carboxylate.[11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for purifying very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[10]
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase method, possibly with an ion-pairing agent, or preferably a mixed-mode or HILIC method, can be developed to separate the main compound from its potential impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your compound and identifying any organic impurities. The absence of the acidic proton signal (typically around 12 ppm) and the characteristic shifts of the pyrimidine ring protons will confirm the formation of the sodium salt.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the characteristic strong asymmetric and symmetric stretching bands of the carboxylate group (COO⁻) typically in the regions of 1650-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively, and the absence of the broad O-H stretch of a carboxylic acid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your compound.[10]
Section 3: Visual and Data Summaries
Workflow for Purification Strategy Selection
Caption: A decision-making workflow for the purification of Sodium pyrimidine-2-carboxylate.
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C)[1] | Polarity | Comments |
| Water | 100 | High | Good solvent for sodium salts, often used in combination with an alcohol.[15] |
| Ethanol | 78 | High | Good solvent, often used as part of a binary mixture with water.[1] |
| Methanol | 65 | High | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | 82 | Medium | Can be used as an anti-solvent with water or ethanol. |
| Acetone | 56 | Medium | Can be used as an anti-solvent, but its low boiling point requires careful handling.[1] |
| Ethyl Acetate | 77 | Medium-Low | Generally a poor solvent for ionic salts, can be used as an anti-solvent. |
| Hexane | 69 | Low | A very poor solvent for this compound, can be used as an anti-solvent in some systems. |
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Bestchrom. (2025, May 8). What is mixed-mode resin? The definitive guide to 2025. [Link]
-
Zahn, D., et al. (2020, July 24). Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]
-
ThoughtCo. (2025, June 9). Troubleshooting Problems in Crystal Growing. [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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-
Recrystallization and Crystallization. (n.d.). [Link]
-
Drowning-out crystallisation of sodium sulphate using aqueous two-phase systems. (n.d.). [Link]
-
YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. [Link]
-
Exploring the role of ionic liquids to tune the polymorphic outcome of organic compounds. (2017, December 22). [Link]
-
Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (n.d.). PMC - NIH. [Link]
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Transforming Liquid Nicotine into a Stable Solid Through Crystallization with Orotic Acid. (2022, July 22). The Royal Society of Chemistry. [Link]
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Transforming liquid nicotine into a stable solid through crystallization with orotic acid. (n.d.). CrystEngComm (RSC Publishing). [Link]
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Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
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Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. (2024, February 13). NIH. [Link]
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-
Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. (2013, December 25). NIH. [Link]
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THE VARIOUS SODIUM PURIFICATION TECHNIQUES. (n.d.). OSTI.GOV. [Link]
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Pyrazinamide. (n.d.). PubChem - NIH. [Link]
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identifying side products in Sodium pyrimidine-2-carboxylate synthesis
Welcome to the technical support guide for the synthesis of Sodium Pyrimidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the identification of side products, troubleshooting unexpected results, and optimizing your reaction conditions to ensure high purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and analysis, providing explanations and actionable solutions based on established chemical principles.
Q1: I'm observing an unexpected peak in my HPLC/LC-MS analysis with a mass corresponding to pyrimidine (m/z ≈ 80.07). What is it and how do I prevent it?
Answer:
This is a very common issue and the peak almost certainly corresponds to pyrimidine . This side product arises from the decarboxylation of your target precursor, pyrimidine-2-carboxylic acid.[1][2]
Causality: The bond connecting the carboxylic acid group to the pyrimidine ring can be labile under certain conditions. The reaction is particularly favored by:
-
Acidic Conditions: The mechanism often proceeds through a Hammick-type reaction where the monoprotonated form of the carboxylic acid loses carbon dioxide.[1][2]
-
Elevated Temperatures: Thermal stress during reaction, workup, or even storage can promote decarboxylation.[3]
Mitigation Strategies:
-
pH Control: During the synthesis and workup of pyrimidine-2-carboxylic acid, maintain a neutral or slightly basic pH wherever possible. Avoid strong acidic washes if the product is sensitive.
-
Temperature Management: Carry out the reaction at the lowest effective temperature. When concentrating the solution, use a rotary evaporator at moderate temperatures (e.g., < 50°C).
-
Inert Atmosphere: While less common for this specific side reaction, running reactions under an inert atmosphere (N₂ or Ar) can sometimes prevent unforeseen oxidative degradation pathways that might occur at elevated temperatures.
Q2: My final product shows two additional impurities. One is insoluble in my NMR solvent (DMSO-d₆), and the other has a mass corresponding to pyrimidine-2-carboxamide. What's happening?
Answer:
This scenario points towards issues originating from the synthesis of the pyrimidine-2-carboxylic acid precursor, likely from the hydrolysis of 2-cyanopyrimidine.[4][5]
-
Pyrimidine-2-carboxamide (C₅H₅N₃O): This is the intermediate in the two-step hydrolysis of a nitrile (cyano group) to a carboxylic acid. Its presence indicates incomplete hydrolysis.[4]
-
Cause: Insufficient reaction time, temperature, or concentration of the hydrolyzing agent (acid or base).
-
Solution: Increase the reaction time or temperature for the hydrolysis step. Alternatively, a stronger hydrolyzing agent could be screened, but care must be taken to avoid decarboxylation.
-
-
Unreacted 2-Cyanopyrimidine (C₅H₃N₃): The insoluble material could be unreacted 2-cyanopyrimidine, which has different solubility properties than the carboxylic acid or its salt.
-
Cause: Inefficient hydrolysis conditions or poor choice of starting material quality.
-
Solution: Ensure the hydrolysis reaction goes to completion by monitoring via TLC or HPLC. If the issue persists, purify the pyrimidine-2-carboxylic acid intermediate before converting it to the sodium salt.
-
The following diagram illustrates the key reaction and side-reaction pathways.
Caption: Synthesis pathway and common side products.
Q3: How can I definitively identify an unknown impurity in my sample?
Answer:
A systematic approach combining several analytical techniques is the most robust method.
Caption: Workflow for identifying unknown impurities.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the first and most powerful step. It provides the retention time and, critically, the mass-to-charge ratio (m/z) of the impurity.[6] This allows you to propose a molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate the impurity (e.g., via preparative HPLC), ¹H and ¹³C NMR spectroscopy will provide definitive structural information.[7] For example, the disappearance of the carboxylic acid proton signal (typically >10 ppm) and the appearance of characteristic pyrimidine signals would confirm decarboxylation.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This can provide functional group information. For instance, the absence of a strong, broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (~1710 cm⁻¹) would also suggest decarboxylation.[9][10]
The table below summarizes the expected analytical data for the most common side products.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Key ¹H NMR Signals (approx. ppm in DMSO-d₆) | Mitigation Strategy |
| Pyrimidine | C₄H₄N₂ | 80.037 | ~9.2 (s, 1H), ~8.7 (d, 2H), ~7.4 (t, 1H)[8] | Avoid high temperatures and acidic conditions. |
| Pyrimidine-2-carboxamide | C₅H₅N₃O | 123.043 | Amide protons (~7.5-8.5 ppm), distinct pyrimidine ring signals. | Ensure complete hydrolysis of 2-cyanopyrimidine. |
| 2-Cyanopyrimidine | C₅H₃N₃ | 105.033 | Distinct pyrimidine ring signals, absence of amide or acid protons. | Ensure complete hydrolysis; purify intermediate. |
Frequently Asked Questions (FAQs)
Q1: What is a standard HPLC method for analyzing the purity of Sodium Pyrimidine-2-carboxylate?
Answer:
A reversed-phase HPLC (RP-HPLC) method is standard for analyzing pyrimidine derivatives.[11][12] A good starting point would be:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 246 nm[13] |
| Column Temp. | 30 °C |
Protocol: Sample Preparation
-
Accurately weigh ~5 mg of your sodium pyrimidine-2-carboxylate sample.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 0.5 mg/mL stock solution.
-
Further dilute 1:10 with the same solvent for a final concentration of 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
This method should provide good separation between the polar carboxylate, the less polar decarboxylated pyrimidine, and other potential impurities.[14]
Q2: Can I use 2-chloropyrimidine as a starting material? What are the potential pitfalls?
Answer:
Yes, 2-chloropyrimidine is a common starting material for synthesizing the 2-cyanopyrimidine precursor via nucleophilic substitution with a cyanide salt (e.g., KCN, NaCN).[4] However, this route has significant challenges:
-
Toxicity: The use of cyanide salts presents a major safety risk and requires strict handling protocols.[4]
-
Incomplete Reaction: Unreacted 2-chloropyrimidine can carry over as an impurity.
-
Side Reactions: Depending on the reaction conditions, other side reactions on the pyrimidine ring can occur, leading to a complex mixture of products.[15]
For safety and purity reasons, alternative routes, such as those starting from 2-methylthiopyrimidine, are often preferred in modern process development.[4][16]
Q3: My ¹H NMR spectrum looks clean, but the yield is low. Where could my product be going?
Answer:
If side products are not the issue, low yield is often due to physical loss during the workup and isolation steps.
-
Aqueous Solubility: Sodium pyrimidine-2-carboxylate is highly soluble in water. During extraction steps with an organic solvent, a significant portion of the product may remain in the aqueous layer.
-
Solution: Minimize the volume of water used. If an organic extraction is necessary, saturate the aqueous layer with NaCl to decrease the polarity and "salt out" the product. Alternatively, back-extract the aqueous layers multiple times with fresh organic solvent.
-
-
Isolation Issues: If you are trying to precipitate the product, the choice of anti-solvent is critical. If the product has some solubility in the anti-solvent, yields will be lower.
-
Solution: Screen different anti-solvents (e.g., isopropanol, acetone, acetonitrile) and ensure the solution is sufficiently cooled to maximize precipitation.
-
-
Decarboxylation: As discussed previously, product loss through decarboxylation can be a significant factor, even if the final isolated product appears clean.[1] The CO₂ gas would evolve, and the resulting pyrimidine might be lost during solvent removal due to its higher volatility compared to the salt product.
References
-
Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481. [Link]
-
Canadian Science Publishing. (n.d.). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Kinetics and Mechanism of the Decarboxylation of. Retrieved from [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
-
ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Pyrimidine-2-carboxylic acid | 31519-62-7. Retrieved from [Link]
-
Papu, S. (n.d.). Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Retrieved from [Link]
-
Battistin, F., Balducci, G., Demitri, N., Iengo, E., Milani, B., & Alessio, E. (2015). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes. Dalton Transactions, 44(35), 15671–15682. [Link]
-
ResearchGate. (n.d.). The hydrolysis process for 2-cyanopyrimidine to pymca. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]
-
Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237–242. [Link]
-
ResearchGate. (n.d.). (PDF) 15N NMR spectroscopy unambiguously establishes the coordination mode of the dIImine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]
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Technical Support Center: Scaling Up Sodium Pyrimidine-2-Carboxylate Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical guidance, and frequently asked questions related to the scale-up of Sodium pyrimidine-2-carboxylate synthesis. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, making robust and scalable syntheses of its derivatives, such as Sodium pyrimidine-2-carboxylate, critical for advancing drug discovery and development pipelines.[1] Scaling reactions from the benchtop to pilot or manufacturing scale introduces complexities that can significantly impact yield, purity, and safety.[2][3] This document provides expert insights into navigating these challenges.
Troubleshooting Guide: Overcoming Common Scale-Up Hurdles
This section addresses specific, high-impact issues that frequently arise during the transition from small-scale laboratory synthesis to larger-scale production.
Q1: My reaction yield dropped significantly when moving from a gram to a kilogram scale. What are the primary factors to investigate?
A drop in yield is one of the most common and frustrating challenges in process scale-up.[4] This is rarely due to a change in the underlying chemistry but rather to physical and engineering phenomena that become dominant in larger vessels.[2] A systematic investigation is key.
Core Areas for Investigation:
-
Mass and Heat Transfer Limitations: This is the most frequent culprit. As you scale up, the surface-area-to-volume ratio of the reactor decreases dramatically. This hinders efficient heat dissipation and mixing. In large reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[4][5][6][7]
-
Causality: A small flask can be cooled or heated almost instantaneously, but a 100 L reactor cannot. The heat generated by an exothermic reaction can build up in the center of the reactor, creating temperature gradients that alter reaction kinetics and favor impurity formation.[2][4]
-
Actionable Advice:
-
Review Agitation: Ensure the stirrer's design (e.g., impeller type) and speed are sufficient for the vessel's geometry to maintain a homogeneous mixture.[4] Consider computational fluid dynamics (CFD) modeling for complex systems.
-
Control Reagent Addition: For exothermic reactions, do not add reagents all at once. Implement a controlled, slow addition via a dip tube into a region of high turbulence (e.g., near the agitator tip) to allow the reactor's cooling system to keep pace.[3][4]
-
Monitor Internal Temperature: Rely on internal temperature probes, not just the jacket temperature, to get an accurate reading of the reaction conditions.[4]
-
-
-
Raw Material Quality: The impact of impurities in starting materials is magnified at scale.[4][8] A minor impurity that was inconsequential at the 1-gram scale can become a significant issue at the 1-kilogram scale, potentially inhibiting the reaction or catalyzing side-product formation.[4]
-
Actionable Advice:
-
Qualify Suppliers: Source materials from reputable suppliers and obtain certificates of analysis (CoA) for each batch.
-
In-House QC: Perform rigorous incoming quality control on all raw materials to verify their identity, purity, and key specifications before use in a large-scale run.[4]
-
-
-
Reaction Kinetics: Subtle changes in concentration, temperature, or even the order of addition can alter the reaction kinetics. What worked on a small scale may require re-optimization for a larger batch.[4][8]
-
Actionable Advice:
-
Re-optimize Parameters: Conduct a design of experiments (DoE) at a smaller, intermediate scale (e.g., 1 L) to re-optimize parameters like temperature, concentration, and catalyst loading before proceeding to the full-scale reaction.[4]
-
-
Q2: I'm observing new or increased levels of impurities at a larger scale. How can I identify and mitigate them?
The appearance of new impurities is often directly linked to the heat and mass transfer issues discussed above. Localized overheating is a primary cause of degradation and unwanted side reactions.[4]
A Systematic Approach to Impurity Management:
-
Identify the Impurities: Use analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify the structure of the unknown impurities.[9]
-
Hypothesize Formation Pathways: Once identified, deduce the likely chemical pathways leading to their formation. Common impurities in pyrimidine syntheses can include products from self-condensation, oxidation, or reactions with residual solvents or starting material contaminants.[4]
-
Implement Mitigation Strategies: Based on the hypothesized pathway, implement targeted changes to the process.
| Potential Impurity Type | Common Cause | Mitigation Strategy |
| Oxidation Products | The dihydropyrimidine ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[4] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[4] |
| Aldol/Self-Condensation Products | Localized high concentrations of starting materials or "hot spots" can promote side reactions.[4] | Optimize the stoichiometry and ensure controlled, slow addition of reagents into a well-agitated vessel.[4][8] |
| Degradation Products | Product instability at elevated temperatures maintained for prolonged periods. | Re-evaluate the reaction temperature and time. Determine if a lower temperature for a longer duration can achieve the same conversion with fewer impurities. |
Q3: The product isolation and crystallization are proving difficult at scale. What should I consider?
Purification is a significant challenge, as methods like column chromatography scale very poorly.[6] Crystallization and distillation are the preferred methods for industrial-scale purification.[6] For Sodium pyrimidine-2-carboxylate, a solid, crystallization is the key final step.
Key Considerations for Large-Scale Crystallization:
-
Solvent Selection: The ideal solvent should provide good solubility at higher temperatures and poor solubility at lower temperatures, be safe to handle at scale, and be easily recoverable.
-
Cooling Profile: Rapid cooling of large volumes can lead to the formation of fine particles or amorphous material, which are difficult to filter and may trap impurities.[10] Implement a controlled, gradual cooling profile to promote the growth of larger, purer crystals.
-
Mother Liquor Viscosity: As the product crystallizes, the concentration of impurities in the remaining solution (mother liquor) increases, which can raise its viscosity. Highly viscous mother liquors make solid-liquid separation (filtration) inefficient, leading to lower yields and impure product.[10]
-
Filtration and Drying: Ensure that the filtration equipment (e.g., Nutsche filter-dryer) is appropriately sized for the batch. Inefficient drying can leave residual solvent, impacting the final product's quality and stability.
Visual Guide 1: General Scale-Up Workflow
This diagram outlines the logical flow from a validated lab-scale procedure to a successful large-scale campaign.
Caption: A workflow for scaling up chemical reactions.
Frequently Asked Questions (FAQs)
Q4: What are the key safety considerations when scaling up this reaction?
Safety is paramount. A reaction that is manageable in a fume hood can become a serious hazard in a large reactor.[2]
-
Thermal Hazards: The primary risk is often a runaway reaction due to an uncontrolled exotherm.[2][4] Reaction calorimetry studies are essential to quantify the heat of reaction and determine the required cooling capacity.
-
Reagent Handling: Ensure proper procedures and engineering controls (e.g., closed systems) are in place for handling all chemicals. Refer to the Safety Data Sheet (SDS) for each material.[11][12][13][14]
-
Pressure and Off-Gassing: If the reaction evolves gas (e.g., CO2 from a carboxylation reaction), the reactor must be properly vented to avoid a dangerous pressure buildup.
-
Personal Protective Equipment (PPE): Standard lab PPE (coat, glasses) is often insufficient. Scale-up operations may require enhanced PPE, such as face shields, chemical-resistant gloves, and flame-retardant clothing.[12][14]
Q5: How do I choose the right equipment for a kilogram-scale reaction?
The choice of equipment is critical for success and is dictated by the specific chemistry.
-
Reactor Material: Glass-lined steel reactors are common as they offer excellent chemical resistance.[3] Stainless steel is also an option but must be checked for compatibility with all reagents and potential acidic or basic conditions.
-
Agitation System: The impeller type (e.g., pitched-blade turbine, anchor) and baffling within the reactor are crucial for achieving proper mixing of liquids, solids, and slurries.[4]
-
Temperature Control: The reactor should have a heating/cooling jacket with a thermal control unit capable of managing the reaction exotherm and executing controlled temperature profiles.[4]
-
In-Process Controls (IPCs): Equip the reactor with probes for real-time monitoring of critical parameters like temperature, pressure, and pH.[4]
Q6: What analytical methods are essential for monitoring the reaction at scale?
Robust analytical monitoring is the only way to truly understand and control a large-scale reaction.
-
Reaction Progress: Regular sampling and analysis by HPLC or UPLC are standard for tracking the consumption of starting materials and the formation of the product. This data is crucial for determining the reaction endpoint.
-
Impurity Formation: The same HPLC methods should be used to monitor the formation of any impurities in real-time. This can provide early warnings of process deviations.
-
Final Product Qualification: The isolated Sodium pyrimidine-2-carboxylate must be fully characterized to confirm its identity and purity. Standard tests include NMR, MS, HPLC for purity assessment, and elemental analysis.[9]
Visual Guide 2: Troubleshooting Low Yield on Scale-Up
This decision tree provides a logical path for diagnosing the root cause of a significant yield drop during scale-up.
Caption: A decision tree for troubleshooting low yield.
References
- BenchChem Technical Support. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem.
- BenchChem. (n.d.).
- González-Castaño, M., et al. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Green Chemistry.
- Thermo Fisher Scientific. (2025).
- BenchChem Technical Support. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Reddit community. (2021).
- ResearchGate. (n.d.).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- Scribd. (n.d.).
- ChemicalBook. (n.d.).
- Reddit community. (2019). Why are some reactions difficult to scale up? Reddit.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- BLD Pharm. (n.d.).
- MDPI. (2021).
- National Institutes of Health. (n.d.). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC.
- Elsevier. (n.d.). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry.
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Technical Support Center: A Scientist's Guide to Improving the Yield of Pyrimidine-2-Carboxylate Metal-Organic Frameworks
As a Senior Application Scientist, I've seen firsthand the immense potential of pyrimidine-2-carboxylate metal-organic frameworks (MOFs) in fields ranging from gas storage to catalysis and drug delivery. The unique electronic properties and coordination versatility of the pyrimidine moiety make these materials particularly fascinating. However, their synthesis can be fraught with challenges, leading to frustratingly low yields, poor crystallinity, and inconsistent results.
This guide is designed to move beyond simple protocols. It provides a deeper, cause-and-effect understanding of the crucial variables in your synthesis. We will explore common pitfalls and offer field-proven strategies to help you systematically troubleshoot and optimize your experiments for high-yield, high-quality material.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of pyrimidine-2-carboxylate MOFs.
Question 1: My reaction yielded very little or no solid product. What are the likely causes and how can I fix it?
Answer:
Low product yield is a frequent and multifaceted problem. The cause often lies in the delicate balance of reaction kinetics and thermodynamics. Let's break down the primary culprits:
-
Suboptimal Stoichiometry: While a 1:1 or 1:2 metal-to-linker ratio is a common starting point, the ideal ratio is highly dependent on the coordination environment of the target MOF. A slight excess of the organic linker can sometimes drive the reaction to completion, but a large excess may lead to the formation of soluble complexes instead of the desired crystalline framework.[1]
-
Inappropriate Temperature or Reaction Time: MOF formation is an equilibrium-driven process. Insufficient time or a temperature that is too low may prevent the reaction from reaching completion.[2] Conversely, excessively high temperatures can lead to the decomposition of the linker or the formation of a more thermodynamically stable, but undesired, dense phase. Monitoring reaction progress over a time course (e.g., 12, 24, 48 hours) is crucial.
-
Poor Reactant Purity: Impurities in your metal salts, linker, or solvent can act as inhibitors or competing ligands, disrupting crystal nucleation and growth.[1] Always use high-purity reagents and dry solvents, as water can interfere with the coordination process, especially for hydrolytically sensitive metal ions.[3]
-
Unfavorable pH Conditions: The deprotonation state of the carboxylate group is critical for coordination. The pH of the reaction mixture, influenced by the metal salt precursor and the solvent, dictates this state. If the medium is too acidic, the carboxylate will remain protonated and unable to coordinate effectively. The addition of a base or a change in solvent might be necessary to modulate the pH.[2]
Troubleshooting Workflow: Low Product Yield
Caption: A logical path for troubleshooting low MOF yield.
Question 2: I obtained a product, but Powder X-Ray Diffraction (PXRD) shows an amorphous solid or very broad peaks. How can I improve crystallinity?
Answer:
Poor crystallinity indicates that the long-range periodic order essential for a MOF structure is absent. This typically results from kinetics that favor rapid precipitation over slow, ordered crystal growth.
-
Causality: The formation of a crystalline MOF requires a controlled rate of nucleation and growth. If nucleation is too rapid, a large number of very small, potentially disordered crystallites will form, leading to an amorphous powder.
-
The Role of Modulators: This is the most effective tool for controlling crystallinity. Modulators are typically monocarboxylic acids (e.g., acetic acid, formic acid, trifluoroacetic acid) that compete with the pyrimidine-2-carboxylate linker for coordination to the metal centers. This competition slows down the overall reaction rate, reducing the number of nucleation events and allowing larger, more ordered crystals to grow. The amount of modulator is critical; too little will be ineffective, while too much can inhibit the reaction entirely.[2]
-
Temperature Control: Lowering the reaction temperature can slow down the kinetics of framework formation, promoting more orderly crystal growth.[2] Conversely, for some systems, a higher temperature might be needed to provide enough energy to overcome kinetic barriers and anneal defects, leading to a more crystalline product.
-
Solvent System: The solvent plays a crucial role in solubilizing the precursors and mediating their reaction. A solvent that dissolves the precursors too well might inhibit precipitation, while one with poor solubility can cause them to crash out of solution amorphously. Experimenting with different solvents or solvent mixtures (e.g., DMF/Ethanol, DEF/Water) is a key optimization step.[4]
Question 3: My PXRD pattern shows sharp peaks, but they don't match the expected phase, or there are extra peaks indicating impurities. What's going on?
Answer:
This is a classic case of phase impurity, where your synthesis conditions have produced a competing crystalline phase alongside or instead of your target MOF.
-
Polymorphism and Competing Phases: The same set of reactants can often form different structures (polymorphs) under slightly different conditions.[5] Factors like temperature, solvent polarity, and reactant concentration can tip the thermodynamic balance in favor of an undesired phase. A systematic screening of these parameters is essential.
-
Unreacted Starting Materials: The extra peaks could simply be from unreacted metal salt or organic linker. This is common if the reaction has not gone to completion. Washing the product thoroughly with an appropriate solvent (one that dissolves the reactants but not the MOF) is a critical step. For example, washing with DMF followed by ethanol can remove unreacted precursors.[6]
-
Modulator Concentration: As mentioned, modulators are powerful tools, but using too much can sometimes lead to the formation of a different, modulator-incorporated phase. It is crucial to carefully control the modulator-to-linker ratio.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters influencing the synthesis of pyrimidine-2-carboxylate MOFs?
Answer: The synthesis of these MOFs is a complex interplay of variables. However, the most critical parameters to control are:
-
Temperature and Time: These directly control the reaction kinetics and determine whether the system reaches thermodynamic equilibrium.[4]
-
Solvent System: The choice of solvent affects precursor solubility, deprotonation of the linker, and the coordination environment of the metal ion.[1]
-
Molar Ratios (Metal:Linker:Modulator): This is arguably the most important factor. The ratio dictates the speed of the reaction and can direct the formation of specific phases.[2][7]
-
Choice of Metal Precursor: The counter-ion of the metal salt (e.g., nitrate, chloride, acetate) can influence the pH of the solution and may even be incorporated into the final framework.[8]
FAQ 2: How do alternative synthesis methods compare for improving yield?
Answer: While solvothermal synthesis is the most common method, exploring alternatives can be highly effective for boosting yield and purity.
| Synthesis Method | Key Features | Advantages | Limitations |
| Solvothermal | High temperature and pressure in a sealed vessel (autoclave). | Often produces high-quality, large single crystals. | Can be time-consuming; requires specialized equipment.[9] |
| Mechanochemical | Grinding solid reactants together, often with minimal solvent. | Environmentally friendly (solvent-free), rapid, and can produce high yields and unique phases.[8][10] | May yield microcrystalline powders; requires a ball mill.[10] |
| Microwave-Assisted | Uses microwave radiation for rapid heating. | Drastically reduces reaction times (minutes vs. hours/days) and can improve yields.[1][9] | Can sometimes lead to smaller particle sizes and lower crystallinity.[9] |
| Sonochemical | Uses ultrasonic waves to induce cavitation. | Fast reactions at ambient temperature and pressure. | Often yields nano-sized and poorly crystalline materials.[9] |
Solvent-free synthesis, in particular, has been shown to be a highly effective route for preparing pyrimidine-4,6-dicarboxylate MOFs, resulting in pure, crystalline materials with very high yields.[6][11]
FAQ 3: How do I properly activate my pyrimidine-2-carboxylate MOF to achieve good porosity?
Answer: "Activation" is the process of removing solvent molecules from the pores of the MOF without causing the framework to collapse. A long-standing challenge in MOF chemistry is the poor stability of some frameworks upon desolvation.[10]
A robust activation protocol is essential:
-
Solvent Exchange: The high-boiling synthesis solvent (like DMF) is difficult to remove. First, wash the as-synthesized MOF with a fresh portion of the synthesis solvent to remove residual reactants.
-
Intermediate Solvent: Exchange the synthesis solvent with a lower-boiling point, less polar solvent (e.g., ethanol, acetone, or chloroform) over 2-3 days, replacing the solvent several times. This gentle exchange is crucial to prevent the capillary forces from a rapidly evaporating solvent from collapsing the pores.
-
Thermal Activation: After solvent exchange, heat the sample under a dynamic vacuum. Start at a moderate temperature (e.g., 60-80 °C) and slowly increase it to the final activation temperature (typically 120-200 °C, depending on the MOF's thermal stability) and hold for several hours (e.g., 12-24h). This ensures all guest molecules are removed, making the pores accessible for gas adsorption or catalysis.
Part 3: Key Experimental Protocols
Protocol 1: General Solvothermal Synthesis
This protocol outlines a typical starting point for a solvothermal synthesis.
-
Reagent Preparation: In a 20 mL glass vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) and the pyrimidine-2-carboxylate linker (0.1 mmol) in the chosen solvent (e.g., 8 mL of N,N-Dimethylformamide - DMF).[12]
-
Addition of Modulator (Optional but Recommended): Add a modulator, such as acetic acid (e.g., 10-50 equivalents relative to the metal salt), to the solution.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Tightly cap the vial and place it in a programmable oven. Heat to the desired temperature (e.g., 120 °C) and hold for 24-48 hours.
-
Cooling: Allow the oven to cool slowly to room temperature.
-
Isolation: Collect the crystalline product by vacuum filtration or centrifugation.
-
Washing: Wash the collected solid with fresh DMF (3 x 10 mL) followed by a lower boiling point solvent like ethanol (3 x 10 mL) to remove unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 80 °C) overnight before characterization.
General Synthesis and Activation Workflow
Caption: Standard workflow from synthesis to characterization.
Protocol 2: Solvent-Free Mechanochemical Synthesis
This method offers a green and often high-yield alternative.
-
Reagent Preparation: Place the metal salt (e.g., Lead(II) nitrate, 0.5 mmol) and the pyrimidine-4,6-dicarboxylic acid linker (0.5 mmol) into a mortar and pestle or a ball-milling jar.[6][8]
-
Grinding: Gently hand-grind the solids together for 5-10 minutes until a homogeneous mixture is obtained.[6] For ball-milling, add a small amount of a liquid grinding assistant (e.g., a few drops of DMF or water) if necessary and mill for 30-60 minutes.
-
Reaction: Transfer the ground powder to an airtight glass vessel.[8]
-
Heating: Place the vessel in an oven and heat to 150-210 °C for 48 hours.[6][8]
-
Cooling and Isolation: After slow cooling, wash the resulting polycrystalline powder with a water/ethanol solution to remove any unreacted reagents.[6]
-
Drying: Dry the final product under vacuum. A yield of 90% or higher can often be achieved with this method.[6]
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Solvothermal MOF Synthesis.
-
Le, K.N. & Farha, O.K. (2018). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ACS Central Science, 4(9), 1099-1111. Available from: [Link]
-
García, J. A., et al. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Magnetochemistry, 9(10), 249. Available from: [Link]
- United Journal of Chemistry. (n.d.). Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design.
-
García, J. A., et al. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. ResearchGate. Available from: [Link]
-
Wang, H., et al. (2022). Improved performance of the pyrimidine-modified porous In-MOF and an in situ prepared composite Ag@In-MOF material. Chemical Communications, 58(76), 10675-10678. Available from: [Link]
-
Cepeda, J., et al. (2014). Porous M(II)/pyrimidine-4,6-dicarboxylato neutral frameworks: synthetic influence on the adsorption capacity and evaluation of CO2-adsorbent interactions. Chemistry, 20(5), 1435-1444. Available from: [Link]
-
Unknown Author. (2022). Optimization of MOF Synthesis. Technium, 4(10), 53-61. Available from: [Link]
-
Li, P., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A, 8(41), 21486-21519. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
- Unknown Author. (n.d.). Activation of carboxyl group in organic synthesis via 2-mercapto-4,6-dimethyl pyrimidine. ResearchGate.
-
García, J. A., et al. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. MDPI. Available from: [Link]
- Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
-
Unknown Author. (n.d.). Two In-MOFs with gas adsorption and separation capability based on different pyridinyl carboxylate linkers. CrystEngComm. Retrieved from [Link]
-
Castillo, O., et al. (2008). Manganese(II) Pyrimidine-4,6-dicarboxylates: Synthetic, Structural, Magnetic, and Adsorption Insights. Inorganic Chemistry, 47(21), 9916-9925. Available from: [Link]
-
Dorofeeva, Y. A., et al. (2022). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. International Journal of Molecular Sciences, 23(19), 11929. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Improving MOF stability: approaches and applications. Chemical Society Reviews, 47(8), 2923-2957. Available from: [Link]
-
Li, P., et al. (2020). Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. The University of Liverpool Repository. Available from: [Link]
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- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology [mdpi.com]
- 7. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies [mdpi.com]
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- 10. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Pyrimidine-2-Carboxylate Clusters
A Guide to Preventing Olation and Ensuring Crystalline Integrity
Welcome to the technical support center for the synthesis of pyrimidine-2-carboxylate clusters. This resource is designed for researchers, scientists, and drug development professionals who are working with these fascinating compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of olation during synthesis, ensuring the successful formation of high-quality crystalline products.
Frequently Asked Questions (FAQs)
Q1: What is "olation" in the context of pyrimidine-2-carboxylate cluster synthesis?
Olation is a chemical process that can occur during the synthesis of metal-organic clusters, including those with pyrimidine-2-carboxylate ligands. It involves the formation of bridging hydroxide (-OH) ligands between metal centers. This process is essentially a hydrolysis and condensation reaction where water molecules coordinated to metal ions deprotonate to form hydroxo species, which then react with other metal centers to form ol-bridges (M-OH-M).
This process is often initiated by the presence of water and is highly dependent on the pH of the reaction mixture. The resulting ol-bridged species can be less crystalline or even amorphous, competing with the desired self-assembly of the pyrimidine-2-carboxylate clusters and leading to lower yields and impure products.
Q2: Why is olation a significant problem in the synthesis of these specific clusters?
The pyrimidine-2-carboxylate ligand, while an excellent chelator, can be susceptible to creating reaction conditions that favor olation. The nitrogen atoms in the pyrimidine ring can influence the local pH at the metal center, potentially promoting the deprotonation of coordinated water molecules. If not carefully controlled, this can lead to the formation of insoluble, amorphous metal hydroxide or oxy-hydroxide precipitates instead of the desired crystalline cluster.
Q3: What are the typical signs of olation in my reaction?
The most common indicators of olation include:
-
Formation of a cloudy or milky precipitate: This is often the first sign that unwanted, insoluble species are forming.
-
Low yields of the desired crystalline product: Olation consumes the metal precursors, preventing them from incorporating into the target cluster.
-
Difficulty in obtaining single crystals: The presence of amorphous byproducts can inhibit the nucleation and growth of high-quality crystals.
-
Broad, featureless peaks in the Powder X-Ray Diffraction (PXRD) pattern: This indicates the presence of amorphous material alongside any crystalline phases.
-
Unexpected bands in the infrared (IR) spectrum: The presence of M-OH bending or stretching modes can be indicative of olation.
Troubleshooting Guide: Preventing Olation
This guide provides a systematic approach to troubleshooting and preventing olation during the synthesis of pyrimidine-2-carboxylate clusters.
Issue 1: Spontaneous Precipitation Upon Addition of Metal Salts
If you observe immediate precipitation upon dissolving or mixing your metal salt and pyrimidine-2-carboxylate ligand, it is a strong indicator that the initial reaction conditions are favoring rapid hydrolysis and olation.
The primary cause is often a rapid increase in local pH upon ligand coordination, leading to the deprotonation of coordinated water molecules.
Experimental Protocol: pH Control and Slow Diffusion
-
pH Adjustment: Before adding the metal salt, adjust the pH of the ligand solution. The optimal pH will depend on the specific metal ion, but generally, a slightly acidic to neutral pH range (pH 4-7) is a good starting point to suppress olation.
-
Use of Buffers: Employ a suitable buffer system to maintain a stable pH throughout the reaction. Acetate or phosphate buffers can be effective, but their compatibility with the desired cluster formation must be verified.
-
Slow Reagent Introduction: Instead of direct mixing, utilize slow diffusion techniques. This can be achieved by layering the metal salt solution on top of the ligand solution or by using a semi-permeable membrane to control the rate of mixing.
Workflow for Preventing Spontaneous Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Low Yield of Crystalline Product with Amorphous Byproduct
Even if immediate precipitation is avoided, olation can still occur during the reaction, leading to a mixture of the desired crystalline product and an amorphous solid.
This issue often arises from suboptimal reaction temperature, solvent choice, or reaction time.
Experimental Protocol: Optimization of Reaction Parameters
-
Temperature Control: Lowering the reaction temperature can slow down the kinetics of olation more significantly than the kinetics of cluster formation. Experiment with a range of temperatures (e.g., room temperature, 4 °C) to find the optimal balance.
-
Solvent System Modification: The polarity and coordinating ability of the solvent can influence the stability of the metal precursors. Consider using a co-solvent system to modulate these properties. For example, the addition of a less polar solvent may disfavor the formation of highly charged, olation-prone intermediates.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of olation. Monitor the reaction progress and isolate the product as soon as a sufficient yield of crystalline material has formed.
Table 1: Recommended Starting Points for Parameter Optimization
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 7.0 | Suppresses deprotonation of coordinated water. |
| Temperature | 4 °C - 25 °C | Slows kinetics of olation. |
| Solvent | Acetonitrile, Ethanol, DMF | Solvents with varying polarity and coordinating ability. |
| Concentration | 0.01 M - 0.1 M | Lower concentrations can favor crystal growth over precipitation. |
Issue 3: Inconsistent Results and Poor Reproducibility
Inconsistent outcomes between batches are often traced back to subtle variations in experimental conditions that affect the delicate balance between cluster formation and olation.
The key to reproducibility lies in the stringent control of all reaction parameters.
Self-Validating Protocol for Reproducible Synthesis
-
Precursor Purity: Ensure the purity of the metal salts and the pyrimidine-2-carboxylic acid. Impurities can act as nucleation sites for amorphous precipitation.
-
Atmosphere Control: For air-sensitive metal ions, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also lead to the formation of insoluble oxides.
-
Meticulous Documentation: Keep a detailed record of all experimental parameters for each batch, including the source and lot number of reagents, exact pH measurements, and precise temperature profiles.
Logical Relationship for Achieving Reproducibility
Technical Support Center: Troubleshooting Poor Solubility of Pyrimidine-2-Carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with pyrimidine-2-carboxylate derivatives. Our goal is to equip you with the scientific principles and practical techniques necessary to overcome these hurdles in your experiments.
Troubleshooting Guide: A Step-by-Step Approach
Poor aqueous solubility is a common challenge in the development of drug candidates, with pyrimidine-2-carboxylate derivatives being no exception.[1][2] This guide is structured to provide a logical workflow, from initial characterization to advanced solubilization techniques.
Q1: My pyrimidine-2-carboxylate derivative is insoluble in my aqueous buffer. Where do I start?
Answer: The first and most critical step is to understand the relationship between your compound's ionization state and the pH of your solution. Pyrimidine-2-carboxylate is a weak acid. Its solubility is highly dependent on pH.[3][4][5]
-
The Underlying Principle: Ionization. The carboxylic acid group (-COOH) is neutral and less soluble at low pH. As the pH increases above the compound's dissociation constant (pKa), the carboxylic acid deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more soluble in polar solvents like water.[6][7][8] This relationship is described by the Henderson-Hasselbalch equation .[5][7][9][10]
-
Actionable First Step: Determine the pKa of your specific derivative. While the pKa of the parent pyrimidine-2-carboxylic acid is approximately 3.08, substituents on the pyrimidine ring can alter this value.[11][12] Once you know the pKa, adjust the pH of your buffer to be at least 1.5 to 2 units above the pKa. This ensures that the vast majority of your compound exists in its ionized, more soluble form.
Experimental Protocol 1: pH-Dependent Solubility Profile
This experiment will determine the optimal pH for solubilizing your compound.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
Sample Addition: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that not all of it dissolves.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. This is a measure of thermodynamic solubility .[13][14][15]
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtering the supernatant through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting curve will reveal the pH at which solubility is maximized.
Q2: I've adjusted the pH, but solubility is still insufficient for my assay. What is the next logical step?
Answer: If pH adjustment alone is not enough, the next strategy is to modify the solvent itself by using co-solvents.
-
The Underlying Principle: Polarity Reduction. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16][17] This makes the aqueous environment more favorable for dissolving hydrophobic or poorly soluble molecules.[2][17][18]
-
Common Co-solvents: For research applications, the most common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs).[2][16][17]
-
Important Considerations:
-
Assay Compatibility: Ensure the chosen co-solvent and its final concentration do not interfere with your downstream biological assay. For example, DMSO concentrations above 0.5-1% can be toxic to cells.
-
Precipitation Risk: When preparing stock solutions in 100% organic solvent (like DMSO) and then diluting into an aqueous buffer, the compound may precipitate. This is a measure of kinetic solubility .[13][19][20] It is often higher than thermodynamic solubility but can be misleading, as the solution may be supersaturated and unstable.[14][20]
-
Data Presentation: Co-Solvent Effects
| Co-Solvent | Typical Starting Concentration | Key Considerations |
| DMSO | 0.1 - 1.0% (v/v) | High solubilizing power; can be cytotoxic at >1%.[21] |
| Ethanol | 1 - 5% (v/v) | Generally well-tolerated in many assays; less solubilizing power than DMSO.[2] |
| Propylene Glycol | 5 - 20% (v/v) | Common in pharmaceutical formulations; can increase solution viscosity.[2][16] |
| PEG 400 | 10 - 30% (v/v) | Low toxicity; often used in in vivo formulations.[16] |
Q3: My compound is an acid, and co-solvents are not an option. How can I dramatically increase its aqueous solubility?
Answer: For ionizable compounds like pyrimidine-2-carboxylates, salt formation is one of the most powerful and widely used techniques to enhance aqueous solubility.[1][3][18] Approximately 50% of marketed small-molecule drugs are administered as salts.[1]
-
The Underlying Principle: From Neutral Acid to Ionic Salt. By reacting the weakly acidic pyrimidine-2-carboxylate with a base, you form a salt. For a carboxylic acid, reacting it with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) yields a sodium or potassium salt. This salt form is an ionic compound that readily dissociates in water, often leading to a dramatic increase in solubility compared to the neutral free acid.[6][22][23]
-
Benefits: Besides solubility enhancement, salt formation can improve dissolution rate, chemical stability, and handling properties of the solid material.[1][22][23]
Visualization: Troubleshooting Workflow
A logical approach to troubleshooting ensures efficient problem-solving.
Caption: A decision tree for troubleshooting poor compound solubility.
Experimental Protocol 2: In-Situ Salt Formation for Stock Solutions
This protocol describes how to prepare a highly concentrated aqueous stock solution of a pyrimidine-2-carboxylate by converting it to its sodium salt.
-
Molar Calculation: Weigh your pyrimidine-2-carboxylate derivative and calculate the number of moles.
-
Suspension: Add the solid compound to a vial. Add a volume of high-purity water to create a slurry or suspension. Do not add the full final volume yet.
-
Titration: Prepare a stock solution of 1.0 M Sodium Hydroxide (NaOH). Using a calibrated pipette, add exactly 1.0 molar equivalent of the NaOH solution to the compound suspension while stirring or vortexing.
-
Dissolution: The solid should dissolve as the sodium salt is formed. You may need to gently warm the solution (e.g., to 30-40°C) to aid dissolution.
-
Final Volume & pH Check: Once fully dissolved, add water to reach your target final concentration. Check the pH of the final solution; it should be neutral to slightly basic. If necessary, adjust with dilute HCl or NaOH.
-
Filtration: Filter the final stock solution through a 0.22 µm sterile filter into a clean container.
Frequently Asked Questions (FAQs)
Q: What is the difference between kinetic and thermodynamic solubility, and which one should I measure? A:
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent system. It is measured by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period (24-72 hours). This is the most accurate and relevant value for formulation and development.[13][14][15]
-
Kinetic Solubility is measured by taking a concentrated stock of the compound (usually in DMSO) and diluting it into an aqueous buffer until precipitation is observed.[13][19][20] It's a high-throughput method used in early discovery. Kinetic solubility values are often higher than thermodynamic ones because the compound can form a temporary, unstable supersaturated solution.[14][20]
-
Which to use? For early-stage screening, kinetic solubility is often sufficient. For lead optimization and pre-formulation, thermodynamic solubility is essential for making reliable decisions.[13][15]
Q: Can structural modifications to my pyrimidine-2-carboxylate improve solubility? A: Yes, significantly. Medicinal chemistry strategies can be employed to improve intrinsic solubility. Adding polar, ionizable, or hydrogen-bonding groups can disrupt crystal lattice energy and improve solvation. For example, incorporating groups like morpholine or short polyethylene glycol chains can lead to substantial gains in aqueous solubility.[24]
Q: Are there other advanced methods if these techniques fail? A: Yes. For very challenging compounds, formulation scientists use advanced drug delivery systems. These include:
-
Cocrystals: Forming a crystalline solid with a neutral "coformer" molecule can alter crystal packing and improve dissolution.[1][25]
-
Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and increase their apparent solubility.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix prevents it from crystallizing, keeping it in a higher-energy, more soluble amorphous state.
Visualization: pH Effect on Ionization
This diagram illustrates how pH dictates the form of a pyrimidine-2-carboxylate.
Caption: Ionization equilibrium of a carboxylic acid.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Why salt formation of weak acid increases the drug solubility? ResearchGate. (2023). [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
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Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical salts: a formulation trick or a clinical conundrum? Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(1), 5-14. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. (2024). [Link]
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Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.[Link]
-
Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
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Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
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Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]
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Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. ResearchGate. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. (2024). [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 8(1), 113–117. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 37-43. [Link]
-
Pyrimidine-2-carboxylic acid. PubChem. [Link]
-
pKa Data Compiled by R. Williams. ACS Organic Division. (2022). [Link]
-
Pyrimidine-2-carboxylic acid. Chongqing Chemdad Co., Ltd.[Link]
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Technical Support Center: Optimizing Reaction Conditions for Sodium Pyrimidine-2-carboxylate Functionalization
Document ID: TSC-SPCF-2026-01
Version: 1.0
Introduction
Welcome to the technical support center for the functionalization of sodium pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Pyrimidine cores are central to numerous pharmaceuticals and bioactive molecules, making their efficient functionalization a critical task in modern synthetic chemistry.[1][2][3][4][5][6][7]
One of the most powerful and increasingly common methods for functionalizing heteroaromatic carboxylates is through transition-metal-catalyzed decarboxylative cross-coupling.[8] This process allows for the direct formation of carbon-carbon or carbon-heteroatom bonds by using the carboxylate group as a traceless activating group, releasing only CO₂ as a byproduct.[8][9] This approach avoids the need for pre-functionalized organometallic reagents, which are often sensitive to air and moisture.[8]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of these reactions and achieve high-yielding, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for functionalizing sodium pyrimidine-2-carboxylate?
The most prevalent and powerful strategy is the decarboxylative cross-coupling reaction .[8] This method involves the coupling of the pyrimidine carboxylate with a partner, typically an aryl or heteroaryl halide (or pseudohalide), in the presence of a transition metal catalyst, most commonly palladium.[8][10] The reaction proceeds with the loss of carbon dioxide to form a new C-C bond at the 2-position of the pyrimidine ring.
Other potential functionalizations, though less direct, could involve converting the carboxylic acid to other functional groups (e.g., amides, esters) prior to attempting other coupling chemistries, but decarboxylative coupling is often the most direct route.
Q2: Why is a dual-catalyst system, such as Palladium/Copper or Palladium/Silver, often required?
While some palladium monometallic systems can mediate decarboxylative couplings, dual-catalyst systems are frequently more efficient.[8]
-
Palladium (Pd): The primary role of the palladium catalyst is to facilitate the cross-coupling cycle. It undergoes oxidative addition with the coupling partner (e.g., an aryl halide) and, after a key transmetalation step, performs a reductive elimination to form the final product.[11]
-
Copper (Cu) or Silver (Ag) Co-catalyst: The role of the co-catalyst is to facilitate the decarboxylation step.[8] The copper or silver salt coordinates to the carboxylate, lowering the activation energy for CO₂ extrusion and forming a pyrimidyl-copper or pyrimidyl-silver intermediate.[9][12] This organometallic species then transmetalates its organic group to the palladium center, completing the catalytic cycle.[12] Silver salts, in particular, are noted for their ability to promote decarboxylation due to silver's lower electronegativity and expanded d-orbitals.[8][13][14]
Q3: What is protodecarboxylation, and how can I minimize this side reaction?
Protodecarboxylation is a common and often frustrating side reaction where the carboxylate group is replaced by a hydrogen atom instead of the desired coupling partner.[13] This leads to the formation of unsubstituted pyrimidine, consuming your starting material and reducing the yield of the desired product.
Causes and Mitigation Strategies:
-
Presence of Protic Solvents/Water: Residual water or protic solvents can serve as a proton source. Ensure all glassware is rigorously dried and use anhydrous, degassed solvents.[15][16][17]
-
Reaction Temperature: Excessively high temperatures can sometimes favor protodecarboxylation. Optimization of the reaction temperature is crucial.
-
Catalyst System: The choice of catalyst and ligand can influence the relative rates of the desired coupling versus the undesired protodecarboxylation. Screening different ligands may be necessary.
-
Mechanism: The aryl radical, formed after CO₂ extrusion, may abstract a hydrogen atom from the solvent or other species in the reaction mixture.[13]
Part 2: Troubleshooting Guide
This section is structured to address specific experimental problems.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution & Scientific Rationale |
| Catalyst Inactivity | Solution: Ensure the use of an active catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. The choice of ligand is critical for stabilizing the Pd(0) state and facilitating the catalytic cycle.[17] For challenging substrates, consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active catalysts generated from palladacycle precatalysts.[10][15] |
| Poor Ligand Choice | Solution: The ligand influences both the stability and reactivity of the catalyst. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often enhance the rate of oxidative addition and reductive elimination.[17] Screen a panel of ligands to find the optimal choice for your specific substrate combination. |
| Incorrect Solvent | Solution: The solvent plays a crucial role in catalyst stability and solubility of reagents.[18][19] For decarboxylative couplings, polar aprotic solvents like DMF, DMAc, DMSO, or 1,4-dioxane are commonly used.[20] Less polar solvents like toluene can also be effective, sometimes in combination with a co-solvent.[15][20] The solvent can affect the formation of the active catalytic species and the rate of key steps in the cycle.[18][20] |
| Insufficient Temperature | Solution: Decarboxylation is often the rate-determining step and typically requires elevated temperatures (e.g., 100-140 °C).[11] If you observe no reaction, incrementally increase the temperature, while monitoring for potential decomposition. |
Problem 2: Significant Formation of Homocoupled Side Products
| Possible Cause | Suggested Solution & Scientific Rationale |
| Oxygen Contamination | Solution: Rigorously degas all solvents and the reaction mixture. Oxygen can promote the oxidative homocoupling of the organometallic intermediates (e.g., boronic acids in a Suzuki-type variant, or the pyrimidyl-copper species).[15] Use a robust inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[15][17] |
| Incorrect Stoichiometry | Solution: While a 1:1 stoichiometry is theoretically ideal, slight adjustments can minimize homocoupling. Using a small excess (e.g., 1.1-1.2 equivalents) of one coupling partner can sometimes suppress the self-coupling of the other.[15] |
| Catalyst Loading | Solution: High catalyst loading can sometimes lead to an increase in side reactions. Try reducing the catalyst and co-catalyst loading to the minimum effective level (e.g., 1-5 mol% for Pd, 10-20 mol% for Cu/Ag). |
Problem 3: Inconsistent Yields or Reaction Failure with a New Batch of Reagents
| Possible Cause | Suggested Solution & Scientific Rationale |
| Reagent Purity | Solution: Verify the purity of all reagents. Sodium pyrimidine-2-carboxylate should be anhydrous. The coupling partner (e.g., aryl halide) should be pure. Impurities can poison the catalyst. |
| Solvent Quality | Solution: Use high-purity, anhydrous solvents. Peroxides in ethers (like THF or dioxane) can deactivate the catalyst. Water content can lead to protodecarboxylation or hydrolysis of reagents.[15][17] Consider using freshly distilled solvents or solvents from a purification system. |
| Base Quality | Solution: If a base is used in the reaction, its quality is important. Carbonate bases should be finely powdered and dried before use. The base can influence the solubility of the carboxylate and the overall reaction kinetics.[15] |
Part 3: Data Presentation & Visualization
Table 1: Example Screening Data for Solvent and Co-Catalyst Optimization
Reaction Conditions: Sodium pyrimidine-2-carboxylate (1.0 equiv), 4-bromotoluene (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Ligand (10 mol%), Co-catalyst (20 mol%), Solvent (0.1 M), 120 °C, 12 h.
| Entry | Co-Catalyst | Ligand | Solvent | Yield (%) | Protodecarboxylation (%) |
| 1 | Cu₂O | PPh₃ | Dioxane | 65 | 15 |
| 2 | CuI | PPh₃ | Dioxane | 58 | 20 |
| 3 | Ag₂O | PPh₃ | Dioxane | 78 | <5 |
| 4 | Ag₂O | PPh₃ | Toluene | 45 | 10 |
| 5 | Ag₂O | PPh₃ | DMF | 72 | 8 |
| 6 | Ag₂O | XPhos | Dioxane | 85 | <5 |
Yields determined by ¹H NMR using an internal standard. This data is illustrative.
Diagram 1: Generalized Catalytic Cycle for Pd/Cu-Catalyzed Decarboxylative Cross-Coupling
This diagram illustrates the key steps in the dual-catalyst system, highlighting the distinct roles of copper in decarboxylation and palladium in the cross-coupling.
Caption: Simplified catalytic cycle for Pd/Cu decarboxylative coupling.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving issues related to low reaction yields.
Caption: Decision tree for troubleshooting low-yield reactions.
Part 4: Experimental Protocol
Optimized Protocol: Palladium/Silver-Catalyzed Decarboxylative Arylation of Sodium Pyrimidine-2-carboxylate
This protocol describes a general procedure for the coupling of sodium pyrimidine-2-carboxylate with an aryl bromide.
Reagents & Equipment:
-
Sodium pyrimidine-2-carboxylate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous, degassed 1,4-dioxane
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add sodium pyrimidine-2-carboxylate (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and Ag₂O (1.1 equiv.).[8]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.[15][17]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve the desired concentration (typically 0.1-0.2 M).
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 110-130 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting material.[17]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 2-arylpyrimidine product.
References
-
Wikipedia. Decarboxylative cross-coupling. [Link]
-
Fu, Y., & Liu, L. (2012). Mechanism and Substrate-Dependent Rate-Determining Step in Palladium-Catalyzed Intramolecular Decarboxylative Coupling of Arenecarboxylic Acids with Aryl Bromides: A DFT Study. Organometallics. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. [Link]
-
Wang, M., Yuen, O. Y., Ng, S. S., & So, C. M. (2025). Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. Organic Chemistry Frontiers. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Al-Ostath, A., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
-
Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
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Abdel-Wahab, B. F., et al. (2006). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]
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Chruma, J. J., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Tetrahedron Letters. [Link]
-
Request PDF. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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Rodríguez, N. (2016). Palladium-catalysed decarboxylative couplings. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
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Fayed, E. A., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
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Chen, B., et al. (2016). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Molecules. [Link]
-
Das, S., & Dutta, A. (2024). Silver‐Catalyzed Decarboxylative Radical Cyclizations: Developments and Insights. Chemistry – An Asian Journal. [Link]
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Zhang, J.-Q., et al. (2015). Silver-Mediated Decarboxylative C–S Cross-Coupling of Aliphatic Carboxylic Acids under Mild Conditions. Organic Letters. [Link]
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Bohrium. (2023). silver-catalysed-decarboxylative-cross-couplings. [Link]
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D'Amato, E. M., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. [Link]
-
CCS Chemistry. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. [Link]
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Wang, S., et al. (2017). Pd-catalyzed decarboxylative cross-coupling of sodium pyrimidinecarboxylates with (hetero)aryl bromides. Tetrahedron Letters. [Link]
-
Baran, P. S., et al. (2018). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. Journal of the American Chemical Society. [Link]
-
Rein, J., et al. (2022). Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis. Journal of the American Chemical Society. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
Twilton, J., et al. (2017). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Lewis, C. A., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Biochemistry. [Link]
-
Lewis, C. A., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Biochemistry. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Chen, Y.-H., et al. (2019). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition. [Link]
-
ResearchGate. Challenges in the functionalization of pyridines. [Link]
-
Sci-Hub. (2018). Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids. [Link]
-
Pitre, S. P., & Rovis, T. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]
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ResearchGate. (2022). Electrocatalytic decarboxylative (hetero)arylation of redox-active esters using 1°, 2° and 3° alkyl carboxylic acids. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Le, C., et al. (2022). Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates. Nature Chemistry. [Link]
-
Pitre, S. P., & Rovis, T. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
MDPI. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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avoiding polymorphism in the crystallization of pyrimidine-2-carboxylate MOFs
A Guide to Navigating Polymorphism and Achieving Phase Purity
Welcome to the Technical Support Center for Metal-Organic Frameworks (MOFs). This guide is specifically designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrimidine-2-carboxylate MOFs. The crystallization of these materials, while promising, is often complicated by the phenomenon of polymorphism—the ability of a compound to exist in more than one crystal structure. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you understand, control, and ultimately avoid unwanted polymorphic impurities in your experiments.
I. Understanding the Challenge: The "Why" of Polymorphism
Before delving into troubleshooting, it's crucial to understand the underlying principles governing MOF crystallization. The final structure of a MOF is a delicate interplay between thermodynamics and kinetics.[1]
-
Thermodynamic Control: Under thermodynamic control, the reaction is allowed to reach equilibrium, resulting in the most stable polymorph. This is typically favored by higher temperatures and longer reaction times, which provide the necessary energy to overcome kinetic barriers and allow for the rearrangement of building blocks into the most stable configuration.
-
Kinetic Control: In contrast, kinetic control occurs when the reaction is rapid and irreversible, "trapping" the product in a less stable, but more readily formed, polymorph. Kinetically controlled products are often favored at lower temperatures and shorter reaction times.
The challenge in pyrimidine-2-carboxylate MOF synthesis lies in the fact that multiple polymorphs may have very similar energies, making it difficult to isolate a single, pure phase.
II. Troubleshooting Guide: From Amorphous Powders to Single Crystals
This section addresses common issues encountered during the crystallization of pyrimidine-2-carboxylate MOFs in a question-and-answer format.
Question: My reaction produced an amorphous powder instead of crystalline material. What went wrong?
Answer: The formation of an amorphous powder suggests that the nucleation and growth of crystals were either too rapid or inhibited. Here are several factors to consider:
-
Solvent System: The choice of solvent is critical. The solvent not only dissolves the metal salt and the pyrimidine-2-carboxylate linker but also influences the coordination environment of the metal ion.[2] If the solvent coordinates too strongly to the metal center, it can inhibit the formation of the desired MOF structure.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities (e.g., DMF, DEF, DMAc, ethanol, acetonitrile).
-
Solvent Mixtures: Utilize binary or even ternary solvent systems to fine-tune the solubility and coordination environment. The introduction of a co-solvent can sometimes template the desired structure.
-
Solvent-Free Synthesis: Consider a solvent-free or mechanochemical approach. This method can sometimes lead to the formation of novel structures that are inaccessible from solution.[3][4][5][6][7][8][9]
-
-
-
Temperature Profile: The reaction temperature directly impacts the kinetics of crystal nucleation and growth.[1]
-
Troubleshooting Steps:
-
Lower the Temperature: A lower reaction temperature will slow down the reaction rate, potentially favoring the formation of a more ordered, crystalline product over a kinetically trapped amorphous phase.
-
Ramped Cooling: Instead of crash-cooling, implement a slow, controlled cooling ramp. This allows for a more gradual crystal growth process, which can improve crystallinity.
-
-
Question: I obtained a mixture of different crystal morphologies, suggesting multiple polymorphs. How can I isolate a single phase?
Answer: The presence of multiple crystal morphologies is a classic indicator of polymorphism. The key is to shift the reaction conditions to favor the formation of a single, desired polymorph.
-
The Role of Modulators: Modulators are molecules, typically carboxylic acids, that compete with the linker for coordination to the metal centers.[10] This competition slows down the overall reaction rate, providing more time for the system to reach thermodynamic equilibrium and form a single, stable phase.
-
Troubleshooting Steps:
-
Introduce a Modulator: Add a simple carboxylic acid modulator (e.g., acetic acid, formic acid, trifluoroacetic acid) to your reaction mixture.
-
Vary Modulator Concentration: The concentration of the modulator is critical. Start with a low concentration and gradually increase it. The optimal concentration will vary depending on the specific system.
-
Experiment with Different Modulators: The size and acidity of the modulator can influence which polymorph is formed. Experiment with a range of modulators to find the one that directs the synthesis towards your desired phase.
-
-
-
pH Control: The deprotonation state of the pyrimidine-2-carboxylic acid is highly dependent on the pH of the reaction mixture. This, in turn, affects its coordination to the metal center and can influence the resulting MOF structure.
-
Troubleshooting Steps:
-
Addition of Acid/Base: Carefully add small amounts of an acid (e.g., HCl) or a base (e.g., triethylamine) to your reaction to control the pH.
-
Buffer Systems: For more precise control, consider using a suitable buffer system.
-
-
Question: My synthesis is not reproducible. I get different polymorphs even when I follow the same protocol. What could be the cause?
Answer: Lack of reproducibility is a frustrating but common problem in MOF synthesis. It often points to subtle, uncontrolled variables in the experimental setup.
-
Water Content: Trace amounts of water can have a significant impact on MOF crystallization, sometimes acting as a structure-directing agent or participating in the formation of the secondary building units (SBUs).[2]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that your solvents are rigorously dried before use.
-
Control Hydration of Metal Salts: Be aware of the hydration state of your metal salt, as this can be a source of water.
-
Deliberate Water Addition: In some cases, the controlled addition of a small amount of water may be necessary to consistently obtain a specific polymorph.
-
-
-
Reaction Vessel and Headspace: The size and shape of the reaction vessel, as well as the volume of the headspace above the reaction mixture, can influence factors like solvent evaporation and pressure, which can affect the crystallization outcome.
-
Troubleshooting Steps:
-
Consistent Reaction Vessels: Use the same type and size of reaction vessel for all experiments.
-
Consistent Filling Volume: Maintain a consistent ratio of reaction mixture volume to the total volume of the vessel.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the difference between a polymorph and a pseudopolymorph?
A1: A polymorph refers to different crystal structures of the same compound. A pseudopolymorph, on the other hand, involves different crystal structures that also differ in the inclusion of solvent molecules (solvates) or water (hydrates).
Q2: How can I definitively identify which polymorph I have synthesized?
A2: The gold standard for polymorph identification is single-crystal X-ray diffraction (SCXRD). However, if single crystals are not available, powder X-ray diffraction (PXRD) is a powerful tool. Each polymorph will have a unique PXRD pattern. Other characterization techniques such as thermogravimetric analysis (TGA), infrared spectroscopy (IR), and solid-state NMR can also provide supporting evidence for phase identification.
Q3: Is the thermodynamically most stable polymorph always the desired one?
A3: Not necessarily. While the thermodynamically stable phase is the most robust, a metastable, kinetically favored polymorph might possess more desirable properties, such as a higher porosity or catalytic activity. The choice of the target polymorph depends on the intended application.[11]
Q4: Can I convert one polymorph into another?
A4: In some cases, yes. This can sometimes be achieved through post-synthetic modification, such as solvent exchange or thermal treatment. For example, a kinetically favored polymorph might convert to the thermodynamically stable phase upon heating.
IV. Experimental Protocols
Protocol 1: General Synthesis of a Pyrimidine-2-Carboxylate MOF
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) in 5 mL of a suitable solvent (e.g., DMF).
-
In a separate vial, dissolve the pyrimidine-2-carboxylic acid (0.1 mmol) in 5 mL of the same solvent.
-
Combine the two solutions in the reaction vial and sonicate for 5 minutes to ensure homogeneity.
-
If using a modulator, add the desired amount at this stage.
-
Seal the vial tightly and place it in a preheated oven at the desired temperature (e.g., 80-120 °C).
-
Maintain the reaction for the desired time (e.g., 24-72 hours).
-
Allow the reaction to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with fresh solvent, and dry under vacuum.
Protocol 2: Polymorph Screening Using a Modulator
-
Set up a series of parallel reactions following Protocol 1.
-
To each reaction, add a different concentration of a modulator (e.g., acetic acid), ranging from 0.1 to 10 equivalents with respect to the linker.
-
Run all reactions under identical conditions.
-
After the reaction is complete, analyze the products from each reaction by PXRD to identify any changes in the crystalline phase.
V. Visualization of Key Concepts
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- 4. Porous M(II)/pyrimidine-4,6-dicarboxylato neutral frameworks: synthetic influence on the adsorption capacity and evaluation of CO2-adsorbent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology [addi.ehu.es]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Sodium Pyrimidine-2-carboxylate
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is paramount. Sodium pyrimidine-2-carboxylate, a sodium salt of a key heterocyclic carboxylic acid, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth, comparative analysis of the essential analytical techniques for its characterization. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reliable data.
Introduction to Sodium Pyrimidine-2-carboxylate and the Imperative of its Characterization
Sodium pyrimidine-2-carboxylate is an organic salt with the molecular formula C₅H₃N₂NaO₂. The pyrimidine moiety is a fundamental building block in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The carboxylate group imparts specific solubility and reactivity characteristics, making its precise characterization crucial for quality control, formulation development, and understanding its behavior in biological systems. This guide will explore a suite of analytical techniques to provide a holistic view of this molecule.
Chromatographic Techniques: Purity and Quantification
Chromatographic methods are indispensable for assessing the purity of Sodium pyrimidine-2-carboxylate and for its quantification in various matrices. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds like Sodium pyrimidine-2-carboxylate. A reversed-phase method is typically the first line of approach.
-
Reversed-Phase (RP) HPLC: This technique is ideal for polar analytes like our target molecule. The C18 stationary phase provides a hydrophobic surface, and by manipulating the mobile phase, we can achieve excellent separation from non-polar impurities.
-
Ion-Pairing Chromatography: Due to the ionic nature of the carboxylate, peak shape can be a challenge on standard RP columns. The addition of an ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate, to the mobile phase can neutralize the charge on the analyte, leading to sharper, more symmetrical peaks.[1]
-
UV Detection: The pyrimidine ring contains a chromophore, allowing for sensitive detection using a UV-Vis detector, typically around 254 nm.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Tetrabutylammonium hydrogen sulfate in water, pH adjusted to 6.5 with 10 mM sodium phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg/mL of Sodium pyrimidine-2-carboxylate in the initial mobile phase.
Caption: HPLC workflow for purity analysis.
Gas Chromatography (GC)
Direct analysis of Sodium pyrimidine-2-carboxylate by GC is not feasible due to its low volatility and the tendency of carboxylic acids to exhibit poor peak shape. Therefore, derivatization is a mandatory step.
-
Increased Volatility: Converting the polar carboxylate group into a less polar and more volatile ester is essential for the analyte to traverse the GC column.
-
Improved Peak Shape: Derivatization minimizes the interactions of the analyte with active sites in the GC system, resulting in sharper and more symmetrical peaks. Silylation is a common and effective derivatization strategy for carboxylic acids.[2][3]
-
Derivatization:
-
To 1 mg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Injection: 1 µL, split ratio 20:1.
| Technique | Principle | Advantages | Limitations | Typical Application |
| RP-HPLC-UV | Partitioning between a polar mobile phase and a non-polar stationary phase. | Robust, versatile, good for non-volatile compounds. | Peak tailing for ionic compounds without modifiers. | Purity assessment, impurity profiling. |
| GC-FID | Partitioning between a gaseous mobile phase and a liquid stationary phase. | High resolution, sensitive for volatile compounds. | Requires derivatization for non-volatile analytes, destructive. | Analysis of volatile impurities, after derivatization. |
Spectroscopic Techniques: Structural Elucidation
Spectroscopic methods provide invaluable information about the molecular structure of Sodium pyrimidine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[4]
-
Solvent Selection: Deuterated water (D₂O) is the solvent of choice for this water-soluble salt.[5] For compounds with lower water solubility, DMSO-d₆ can be used.
-
Quantitative NMR (qNMR): By using a certified internal standard with a known concentration, NMR can be used for highly accurate quantitative analysis. This is a primary method that does not require a reference standard of the analyte itself.[6][7]
-
Sample Preparation: Dissolve 5-10 mg of Sodium pyrimidine-2-carboxylate in 0.7 mL of D₂O.
-
Instrument: 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 s
-
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.9 | Doublet | H6 (pyrimidine ring) |
| ¹H | ~8.7 | Doublet | H4 (pyrimidine ring) |
| ¹H | ~7.5 | Triplet | H5 (pyrimidine ring) |
| ¹³C | ~170 | Singlet | Carboxylate Carbon |
| ¹³C | ~158 | Singlet | C2 (pyrimidine ring) |
| ¹³C | ~157 | Singlet | C4/C6 (pyrimidine ring) |
| ¹³C | ~122 | Singlet | C5 (pyrimidine ring) |
Note: These are predicted chemical shifts and may vary slightly in experimental data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Sodium pyrimidine-2-carboxylate, electrospray ionization (ESI) is the preferred method.
-
Soft Ionization: ESI is a soft ionization technique that allows the analysis of polar and thermally labile molecules without significant fragmentation, enabling the clear observation of the molecular ion.
-
Negative Ion Mode: In negative ion mode, the deprotonated molecule [M-Na]⁻ (the pyrimidine-2-carboxylate anion) will be readily observed.
Fragmentation of the pyrimidine-2-carboxylate anion would likely involve the loss of CO₂ from the carboxylate group.
Caption: Proposed ESI-MS fragmentation pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint based on the vibrational modes of functional groups.
-
Pyrimidine Ring: Look for characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[8]
-
Carboxylate Group: The asymmetric and symmetric stretching vibrations of the COO⁻ group are key diagnostic peaks, typically appearing around 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively.[4]
Solid-State Characterization
For a comprehensive understanding, especially in the context of drug development and formulation, solid-state characterization is crucial.
X-Ray Diffraction (XRD)
Single-crystal X-ray diffraction provides the absolute three-dimensional structure of a crystalline solid. For polycrystalline materials, Powder X-ray Diffraction (PXRD) is used to assess crystallinity and identify different polymorphic forms. The synthesis of metal complexes with pyrimidine-2-carboxylate often yields single crystals suitable for X-ray diffraction analysis, suggesting that obtaining crystals of the sodium salt is feasible.[4][9]
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on thermal stability, decomposition, and phase transitions.
-
TGA: Measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of solvates.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature, revealing melting points, glass transitions, and polymorphic transitions.
Comparative Summary and Recommendations
| Analytical Method | Information Provided | Strengths | Considerations |
| HPLC | Purity, quantification of impurities | High throughput, robust, well-established | Method development can be time-consuming |
| GC | Purity (of volatile components) | High resolution | Requires derivatization, potential for analyte degradation |
| NMR | Unambiguous structure, quantification (qNMR) | Definitive structural information, primary quantitative method | Lower throughput, requires higher sample amounts |
| MS | Molecular weight, structural fragments | High sensitivity, structural information | Ionization efficiency can vary |
| FTIR | Functional groups, molecular fingerprint | Fast, non-destructive, easy to use | Provides general structural information, not definitive |
| XRD | Crystalline structure, polymorphism | Absolute solid-state structure | Requires crystalline material |
| Thermal Analysis | Thermal stability, phase transitions | Information on solid-state properties | Destructive |
Recommendation for a Comprehensive Characterization Workflow:
Caption: Recommended analytical workflow.
Conclusion
The comprehensive characterization of Sodium pyrimidine-2-carboxylate requires a multi-faceted analytical approach. While no single technique can provide all the necessary information, the strategic combination of chromatography for purity, spectroscopy for structural elucidation, and solid-state analysis for physical properties will yield a complete and robust data package. This guide provides the foundational knowledge and experimental starting points for researchers to confidently analyze this important molecule.
References
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(16), 4504–4506.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 389-400.
- Hussain, M. A., et al. (2014).
- Lim, H. S., Han, G., & Lee, S. (2001). Quantitative Elemental Analysis of Sodium( 23 Na) by NMR Spectroscopy. Bulletin of The Korean Chemical Society, 22(8), 845-848.
- Margolis, P. S., & Lancaster, K. M. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1335-1346.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
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SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Isononanoic acid, sodium salt on Newcrom R1 HPLC column. Retrieved from [Link]
- Šeduikienė, V., & Vičkačkaitė, V. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(2), 99-106.
- Margolis, P. S., & Lancaster, K. M. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(2).
- Zhang, H., et al. (2007). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4673.
- Liliedahl, H. (1966). Gas Chromatographic Analysis of Pyridine Carboxylic Acids as their Esters. Comparison of Esterification Techniques. Acta Chemica Scandinavica, 20, 95-106.
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion. Retrieved from [Link]
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Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
- Hishta, C., & Bomstein, J. (1973). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences, 62(4), 641-643.
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A Comparative Guide to Anchoring Groups in Dye-Sensitized Solar Cells: Spotlight on Sodium Pyrimidine-2-Carboxylate
For researchers and scientists navigating the intricate landscape of Dye-Sensitized Solar Cells (DSSCs), the choice of anchoring group on a sensitizing dye is a critical determinant of device performance. This guide provides an in-depth comparison of various anchoring groups, with a particular focus on the promising yet less conventional sodium pyrimidine-2-carboxylate. We will delve into the mechanistic underpinnings of its performance and present a comparative analysis against well-established anchoring moieties, supported by experimental data.
The Pivotal Role of the Anchoring Group
The anchoring group is the molecular bridge that binds the dye to the semiconductor (typically TiO2) surface in a DSSC.[1] This connection is paramount for efficient electron injection from the photo-excited dye into the semiconductor's conduction band, a fundamental step in the conversion of light to electricity. The ideal anchoring group should not only ensure strong and stable adsorption onto the semiconductor but also facilitate favorable electronic coupling to promote rapid electron transfer and hinder charge recombination.
Sodium Pyrimidine-2-Carboxylate: A Rising Contender
While carboxylic and cyanoacrylic acids have traditionally dominated the field of DSSC anchoring groups, recent research has highlighted the potential of alternative moieties.[2][3] Among these, pyrimidine-2-carboxylic acid has emerged as a noteworthy candidate.
One study reported a dye, INPA, which utilizes pyrimidine-2-carboxylic acid as its electron-accepting and anchoring group.[4][5] The resulting DSSC exhibited a power conversion efficiency (PCE) of 5.45%, a value considerably higher than that achieved with a similar dye employing the more common cyanoacrylic acid anchor.[4][5] Infrared spectral analysis suggests that the pyrimidine-2-carboxylate group may form two coordination bonds with the TiO2 surface, enhancing the interaction between the dye and the semiconductor.[4][5] This stronger binding can lead to improved long-term stability, a crucial factor for the commercial viability of DSSCs.
Comparative Performance of Anchoring Groups
| Anchoring Group | Dye Example | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Key Observations |
| Pyrimidine-2-Carboxylic Acid | INPA | - | - | - | 5.45 | Exhibits strong bidentate coordination with TiO2, leading to high efficiency.[4][5] |
| Carboxylic Acid | Ruthenium complex (GS17) | 7.08 | 0.54 | 0.70 | 2.71 | Performance is sensitive to the number of carboxylic acid groups.[6] |
| Porphyrin-based | ~18.5 | ~0.70 | ~0.70 | ~9.0 | Can achieve high dye loading, resulting in high current densities.[1] | |
| Cyanoacrylic Acid | Coumarin-based (C6N) | - | - | - | - | A widely used and effective anchoring group, though potentially less stable than others.[4][7] |
| Phosphonic Acid | pyt-PO(OH)2 | - | - | - | - | Can lead to a higher open-circuit voltage due to an increased built-in voltage at the TiO2-hole transporter interface.[8] |
Causality Behind Performance Differences
The observed variations in DSSC performance with different anchoring groups can be attributed to several key factors:
-
Binding Strength and Stability: The strength and nature of the bond between the anchor and the TiO2 surface are critical. Bidentate binding, as suggested for pyrimidine-2-carboxylate, generally offers greater stability than monodentate binding.[4][5] Carboxylic acid anchors, while effective, can be prone to desorption in the presence of water, impacting long-term device stability.[3]
-
Electronic Coupling: The anchoring group mediates the electronic coupling between the dye's lowest unoccupied molecular orbital (LUMO) and the TiO2 conduction band. A stronger coupling facilitates faster electron injection, a desirable trait for high efficiency.
-
Conduction Band Edge Shift: The acidity of the anchoring group can influence the position of the TiO2 conduction band edge. A downward shift can reduce the open-circuit voltage (Voc), while an upward shift can be beneficial.
-
Dye Aggregation: The structure of the anchoring group can influence how dye molecules pack on the semiconductor surface. Excessive aggregation can be detrimental to performance by promoting non-radiative decay pathways.
Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are essential.
DSSC Fabrication Protocol
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass is cleaned sequentially in an ultrasonic bath with detergent, deionized water, and ethanol.
-
TiO2 Paste Deposition: A mesoporous TiO2 layer is deposited on the FTO substrate using the doctor-blade technique.[9]
-
Sintering: The TiO2-coated substrate is gradually heated to 500°C to remove organic binders and ensure good electrical contact between the TiO2 nanoparticles.[10]
-
Dye Sensitization: The sintered TiO2 film is immersed in a solution of the dye (e.g., in ethanol) for 18-24 hours to allow for dye adsorption.[9][10]
-
Counter Electrode Preparation: A thin layer of a catalyst, typically platinum or carbon, is deposited on another FTO glass substrate.[11]
-
Cell Assembly: The dye-sensitized TiO2 photoanode and the counter electrode are sealed together using a thermoplastic sealant, leaving a small gap for electrolyte injection.
-
Electrolyte Injection: A liquid electrolyte, commonly containing an iodide/triiodide redox couple, is introduced into the cell through the pre-drilled holes in the counter electrode. The holes are then sealed.[10]
Photovoltaic Characterization
The performance of the fabricated DSSCs is evaluated under simulated solar illumination (AM 1.5G, 100 mW/cm²).[9] The key parameters measured are:
-
Short-circuit current density (Jsc): The maximum current density when the voltage across the cell is zero.
-
Open-circuit voltage (Voc): The maximum voltage when the current through the cell is zero.
-
Fill Factor (FF): A measure of the "squareness" of the current-voltage (I-V) curve.
-
Power Conversion Efficiency (PCE): The overall efficiency of the cell, calculated as: PCE (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the power of the incident light.
Visualizing Molecular Structures and Processes
To better understand the interactions at the molecular level, the following diagrams illustrate the structures of the anchoring groups and the DSSC workflow.
Caption: Molecular structures of common anchoring groups in DSSCs.
Caption: A streamlined workflow for the fabrication of Dye-Sensitized Solar Cells.
Caption: Electron transfer processes in a Dye-Sensitized Solar Cell.
Conclusion and Future Outlook
The selection of an appropriate anchoring group is a nuanced decision that significantly impacts the overall efficiency and stability of Dye-Sensitized Solar Cells. While traditional carboxylic and cyanoacrylic acids remain prevalent, emerging alternatives like sodium pyrimidine-2-carboxylate demonstrate considerable promise. Its potential for stronger, bidentate binding offers a pathway to more robust and efficient devices. Further research focusing on the systematic comparison of various anchoring groups within identical dye frameworks and under standardized testing conditions is crucial for accelerating the development of next-generation DSSC technologies.
References
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Chander, N., & Komarala, V. K. (2017). Fabrication and characterization of dye sensitized solar cells: A photographic guide. Indian Journal of Pure & Applied Physics, 55, 425-434. [Link]
-
De Angelis, F., Fantacci, S., & Selloni, A. (2012). What Is the Best Anchoring Group for a Dye in a Dye-Sensitized Solar Cell?. The Journal of Physical Chemistry Letters, 3(11), 1434–1440. [Link]
-
ResearchGate. (n.d.). DSSC anchoring groups: A surface dependent decision. [Link]
-
Gidi, S., et al. (2018). Insight into the effects of the anchoring groups on the photovoltaic performance of unsymmetrical phthalocyanine based dye-sensitized solar cells. Dalton Transactions, 47(34), 11696-11707. [Link]
-
Hai, T. H., et al. (2019). Investigation of the Effect of Different Anchoring Groups in Phenothiazine-Triphenylamine-Based Di-Anchoring Dyes for Dye-Sensitized Solar Cells. Journal of Chemistry, 2019, 1-9. [Link]
-
Singh, G., et al. (2017). Effect of anchoring groups number on the photovoltaic parameters in dye-sensitized solar cells. Journal of Photochemistry and Photobiology A: Chemistry, 332, 208-215. [Link]
-
Wu, Y.-A., et al. (2012). Pyrimidine-2-carboxylic Acid as an Electron-Accepting and Anchoring Group for Dye-Sensitized Solar Cells. ACS Applied Materials & Interfaces, 4(7), 3584–3590. [Link]
-
Wante, H. P., et al. (2020). Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polymer. Journal of Ovonic Research, 16(5), 295 - 302. [Link]
-
Taya, S. A., et al. (2022). Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. Journal of Materials Science: Materials in Electronics, 33, 13075–13091. [Link]
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Clifford, J. N., et al. (2015). Anchoring Groups for Dye-Sensitized Solar Cells. ACS Applied Materials & Interfaces, 7(49), 27445–27461. [Link]
-
ResearchGate. (n.d.). Pyrimidine-2-carboxylic acid as electron-accepting and anchoring group for dye-sensitized solar cells. [Link]
-
ResearchGate. (n.d.). Dye-Anchoring Functional Groups on the Performance of Dye-Sensitized Solar Cells: Comparison between Alkoxysilyl and Carboxyl Groups. [Link]
-
MDPI. (2024). Fabrication and Characterization of Co-Sensitized Dye Solar Cells Using Energy Transfer from Spiropyran Derivatives to SQ2 Dye. Molecules, 29(20), 4811. [Link]
-
Takechi, K., Muszynski, R., & Kamat, P. V. (n.d.). Fabrication procedure of dye-sensitized solar cells. [Link]
-
ResearchGate. (n.d.). Anchoring Groups for Dye-Sensitized Solar Cells. [Link]
-
SciSpace. (n.d.). Phosphonic anchoring groups in organic dyes for solid-state solar cells. [Link]
-
Ebied, M. S., et al. (2022). Effect of carboxylic acid and cyanoacrylic acid as anchoring groups on Coumarin 6 dye for dye-sensitized solar cells: DFT and TD-DFT study. Structural Chemistry, 33, 1937–1951. [Link]
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A Senior Application Scientist's Guide to the Thermal Stability of Pyrimidine-Carboxylate Based MOFs
For Researchers, Scientists, and Drug Development Professionals
Welcome to this in-depth technical guide on the thermal stability of pyrimidine-carboxylate based Metal-Organic Frameworks (MOFs). In the ever-evolving landscape of porous materials, understanding the thermal resilience of MOFs is paramount for their practical application, from drug delivery systems to catalysis and gas storage. This guide is designed to move beyond a simple recitation of data points, offering instead a foundational understanding of the principles governing thermal stability, grounded in experimental evidence and practical protocols.
As a Senior Application Scientist, my goal is to provide you with not just the "what," but the "why" and the "how." We will delve into the causality behind experimental choices and present self-validating protocols. It is important to note at the outset that while the broader family of pyridine- and pyrimidine-carboxylate based MOFs has been extensively studied, there is a noticeable gap in the scientific literature regarding a systematic, comparative thermal analysis of MOFs constructed specifically from the pyrimidine-2-carboxylate linker with a variety of metal centers. Therefore, this guide will utilize a case-study approach focusing on the closely related and well-documented pyrimidine-4,6-dicarboxylate system to illustrate the core principles of thermal stability analysis. We will then broaden our scope to discuss the key factors that influence the thermal decomposition of MOFs in general, drawing parallels to what can be expected for the pyrimidine-2-carboxylate family.
Pillar 1: The Science of Thermal Stability in MOFs
The thermal stability of a MOF is not a monolithic property but rather a complex interplay of factors inherent to its structure. The decomposition temperature is a critical parameter, dictating the operational window for applications that involve heating, such as temperature swing adsorption or catalysis at elevated temperatures. The primary factors influencing this stability are:
-
The Nature of the Metal Ion: The strength of the metal-ligand bond is a cornerstone of framework stability. Generally, "harder" metal ions with higher charge densities form stronger bonds with carboxylate linkers, leading to enhanced thermal stability.[1][2] For instance, MOFs constructed from high-valent metal ions like Zr(IV) and Cr(III) often exhibit exceptional thermal robustness compared to those with divalent metal ions like Cu(II) or Zn(II).[2][3] The coordination number and the geometry of the metal cluster also play a significant role.[4][5]
-
The Organic Linker's Rigidity and Functionality: The intrinsic thermal stability of the organic linker itself sets an upper limit for the MOF's stability. Aromatic linkers, like pyrimidine-carboxylate, are generally more rigid and thermally stable than their aliphatic counterparts. The presence and position of functional groups on the linker can also impact stability.[1][2]
-
Guest and Coordinated Solvent Molecules: The presence of solvent molecules within the pores or directly coordinated to the metal centers can significantly influence the initial stages of thermal decomposition.[1][2] The removal of these guest molecules upon heating can sometimes lead to a structural transformation or even collapse of the framework at relatively low temperatures.
The decomposition of a MOF can be broadly categorized into two mechanisms: ligand-centered and inorganic node-centered decomposition.[1][2] In ligand-centered decomposition, the organic linker is the first to break down, while in node-centered decomposition, the inorganic secondary building unit (SBU) is the point of failure. Understanding which mechanism dominates is crucial for designing more robust frameworks.
Pillar 2: A Comparative Case Study: Pyrimidine-4,6-dicarboxylate MOFs
To provide a concrete example, we will examine the thermal stability of MOFs constructed from pyrimidine-4,6-dicarboxylate (pmdc). This ligand offers multiple coordination sites through its carboxylate groups and pyrimidine nitrogen atoms, leading to diverse and often robust framework structures.
Case Study 1: A Lead(II)-Based 3D MOF
A three-dimensional MOF with the formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n has been synthesized and its thermal behavior investigated.[6][7]
-
Synthesis: This MOF was prepared via a solvent-free, oven-heated procedure, showcasing a less conventional but effective synthetic route.[6][7]
-
Thermal Analysis: Thermogravimetric analysis (TGA) revealed a multi-step decomposition process. The initial weight loss below 150°C corresponds to the removal of guest water molecules. The framework itself remains stable up to approximately 300°C, after which it undergoes a structural collapse and decomposition of the organic linker and coordinated anions. The final residue above 400°C is lead(II) oxide (PbO).[6][7]
Case Study 2: Manganese(II)-Based Coordination Polymers
A series of manganese(II) coordination polymers with the pyrimidine-4,6-dicarboxylate ligand have also been reported, demonstrating how synthetic conditions can influence dimensionality and, consequently, thermal properties.[8]
-
Synthesis: These materials were prepared under varying hydrothermal conditions (temperature and solvent), resulting in one-dimensional chains, two-dimensional layers, and a three-dimensional porous network.[8]
-
Thermal Analysis: The thermal analysis (TG, DTA, and/or DSC) of these manganese(II) pmdc compounds showed that the removal of coordinated and guest water molecules occurs at lower temperatures, followed by the decomposition of the framework at higher temperatures. The specific decomposition temperatures vary with the dimensionality and coordination environment of the manganese(II) ions.[8]
These case studies highlight a critical principle: even with the same organic linker, the choice of the metal ion and the resulting framework structure profoundly impacts the thermal stability of the MOF.
Data Presentation: A Comparative Overview
While a direct, comprehensive comparison for pyrimidine-2-carboxylate MOFs is challenging due to the lack of available data, we can summarize the findings for the closely related pyrimidine-4,6-dicarboxylate systems to provide a benchmark.
| MOF System | Metal Ion | Framework Dimensionality | Decomposition Onset (°C) | Final Residue | Reference(s) |
| {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n | Pb(II) | 3D | ~300 | PbO | [6][7] |
| {[Mn(μ-pmdc)(H₂O)₃]·2H₂O}n | Mn(II) | 1D | Varies | MnOₓ | [8] |
| {[Mn₂(μ-pmdc)₂(H₂O)₅]·2H₂O}n | Mn(II) | 1D | Varies | MnOₓ | [8] |
| {[Mn(μ₃-pmdc)(H₂O)]·H₂O}n | Mn(II) | 2D | Varies | MnOₓ | [8] |
| {[Mn(pmdc)]·2H₂O}n | Mn(II) | 3D | Varies | MnOₓ | [8] |
Pillar 3: Experimental Protocols for Thermal Stability Analysis
To ensure the trustworthiness and reproducibility of thermal stability data, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for both the synthesis of a representative pyrimidine-carboxylate based MOF and its subsequent thermal analysis.
Experimental Protocol 1: Hydrothermal Synthesis of a Pyrimidine-Carboxylate Based MOF
This protocol is a generalized procedure adaptable for the synthesis of various pyrimidine-carboxylate MOFs.
Caption: Hydrothermal synthesis workflow for a pyrimidine-carboxylate based MOF.
Step-by-Step Methodology:
-
Reactant Preparation:
-
In a 20 mL scintillation vial, dissolve the appropriate metal salt (e.g., 0.5 mmol of Zn(NO₃)₂·6H₂O) in a suitable solvent system (e.g., 10 mL of a 1:1 mixture of N,N-dimethylformamide (DMF) and deionized water).
-
In a separate vial, dissolve the pyrimidine-2-carboxylic acid (0.5 mmol) in the same solvent system.
-
-
Assembly:
-
Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
Stir the mixture for 15 minutes to ensure homogeneity.
-
-
Crystallization:
-
Seal the autoclave tightly and place it in a preheated oven at the desired temperature (typically between 100°C and 150°C).
-
Maintain the temperature for 24 to 72 hours.
-
-
Isolation:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration.
-
Wash the crystals thoroughly with the synthesis solvent (e.g., DMF/water) followed by a low-boiling point solvent like ethanol to facilitate the removal of residual reactants and solvent.
-
-
Activation:
-
Dry the washed crystals under vacuum at a moderate temperature (e.g., 80-120°C) for several hours to remove the solvent molecules from the pores.
-
Experimental Protocol 2: Thermogravimetric Analysis (TGA) of a MOF
This protocol provides a standardized method for obtaining reliable TGA data.
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A Comparative Electrochemical Guide to Metal Complexes of Pyrimidine-2-carboxylate and Bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the selection of appropriate ligands is paramount in tuning the electronic and, consequently, the electrochemical properties of metal complexes. This guide provides an in-depth electrochemical comparison of metal complexes featuring two significant N-heterocyclic ligands: pyrimidine-2-carboxylate and the archetypal 2,2'-bipyridine. Understanding the nuanced differences in their coordination behavior and electronic effects is critical for the rational design of novel catalysts, molecular materials, and therapeutic agents.
This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental observations and providing detailed methodologies to ensure scientific integrity and reproducibility.
Introduction: The Electronic Tug-of-War in Ligand Design
The electrochemical potential of a metal complex is a direct reflection of the energy required to add or remove electrons from the metal center or the ligand framework. This delicate balance is profoundly influenced by the σ-donating and π-accepting capabilities of the coordinating ligands.
2,2'-Bipyridine (bpy) , a cornerstone of coordination chemistry, is a bidentate ligand that forms stable five-membered chelate rings with a wide array of metal ions.[1] Its two pyridine rings provide a robust σ-framework and a delocalized π-system that can accept electron density from the metal center (π-backbonding), stabilizing lower oxidation states.
Pyrimidine-2-carboxylate , on the other hand, introduces a unique set of electronic and steric factors. The pyrimidine ring, with its two nitrogen atoms in a 1,3-arrangement, is inherently more π-deficient than a single pyridine ring.[2] This heightened electron-withdrawing nature is anticipated to have a significant impact on the redox properties of the coordinated metal ion. The adjacent carboxylate group further modulates the electronic environment and provides an additional coordination site.
This guide will dissect these differences through a comparative analysis of their synthesis, electrochemical behavior, and the underlying electronic principles.
Synthesis of Precursor Ligands and Metal Complexes
The journey to understanding the electrochemical nuances of these complexes begins with their synthesis. The methodologies employed not only yield the desired compounds but also offer insights into their stability and reactivity.
Ligand Synthesis
Bipyridine derivatives are often synthesized via cross-coupling reactions, such as the Suzuki or Stille couplings, which allow for the introduction of various functional groups onto the pyridine rings.[3]
Pyrimidine-2-carboxylic acid can be prepared through the hydrolysis of 2-cyanopyrimidine. The synthesis of pyrimidine rings themselves can be achieved through various condensation reactions.[4]
Complex Synthesis: A General Workflow
The synthesis of the metal complexes generally involves the reaction of a suitable metal precursor with the desired ligand in a 1:1, 1:2, or 1:3 metal-to-ligand molar ratio, depending on the desired coordination number.
Workflow for Metal Complex Synthesis
Caption: Step-by-step workflow for cyclic voltammetry measurements.
Causality and Field-Proven Insights
The observed electrochemical trends can be rationalized by considering the fundamental electronic interactions between the metal and the ligand.
-
The Pyrimidine Effect: The greater π-acidity of the pyrimidine ring compared to pyridine leads to stronger metal-to-ligand back-donation. This stabilizes the metal's d-orbitals, making it more difficult to remove an electron (oxidation). This effect is analogous to the impact of adding electron-withdrawing substituents to a bipyridine ligand, which also results in a positive shift in the oxidation potential. [5]
-
The Carboxylate Influence: The carboxylate group in pyrimidine-2-carboxylate can act as a σ-donating group, which would be expected to make the metal center more electron-rich and easier to oxidize. However, its proximity to the electron-deficient pyrimidine ring and its potential involvement in resonance structures can modulate this effect. The overall electrochemical behavior will be a convolution of these competing electronic influences.
-
Solvent and Counter-ion Effects: It is crucial to recognize that the solvent and counter-ions can significantly influence the observed redox potentials. Polar solvents can stabilize charged species, affecting the thermodynamics of the electron transfer process. Ion pairing between the charged complex and the counter-ions of the supporting electrolyte can also shift the redox potentials. Therefore, direct comparisons of data from different studies must be made with caution.
Conclusion and Future Directions
The choice between pyrimidine-2-carboxylate and bipyridine as ligands for metal complexes has profound electrochemical consequences. Bipyridine complexes are generally more easily oxidized due to the less electron-withdrawing nature of the pyridine rings. In contrast, the π-deficient pyrimidine ring in pyrimidine-2-carboxylate is expected to render the metal center more difficult to oxidize, shifting the redox potential to more positive values.
This guide provides a foundational understanding of these differences, grounded in electronic principles and supported by available experimental data and detailed protocols. For researchers and drug development professionals, this knowledge is instrumental in the rational design of metal complexes with tailored redox properties.
Future research should focus on the systematic synthesis and electrochemical characterization of a series of first-row and second-row transition metal complexes with pyrimidine-2-carboxylate to provide a more comprehensive and direct comparative dataset against their well-studied bipyridine counterparts. Such studies will undoubtedly unveil new opportunities for the application of these versatile metal complexes in catalysis, materials science, and medicine.
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Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). [Link]
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Synthesis, structure, spectroscopic properties, and electrochemical oxidation of ruthenium(II) complexes Incorporating monocarboxylate bipyridine ligands. [Link]
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Synthesis, Electrochemistry, and Photophysical Studies of Ruthenium(II) Polypyridine Complexes with D-π-A-π-D Type Ligands and Their Application Studies as Organic Memories. [Link]
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Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity. [Link]
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Redox properties of cobalt(II) complexes with azole-pyridines. [Link]
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Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine. [Link]
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Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. [Link]
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Complexing Properties of Some Pyrimidines. [Link]
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Electronic Structure of 2,2'-bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. [Link]
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The anion of pyrimidine-2-thiol as a ligand to molybdenum, tungsten, and iron. Preparation of complexes, their structure and reactivity. [Link]
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Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)]. [Link]
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Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties. [Link]
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Redox active pyridine-3,5-di-carboxylate- and 1,2,3,4-cyclopentane tetra-carboxylate-based cobalt metal–organic frameworks for hybrid supercapacitors. [Link]
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The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. [Link]
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-
Ruthenium(II) bipyridine complexes: From synthesis and crystal structures to electrochemical and cytotoxicity investigation. [Link]
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A Comparative Guide to the Single-Crystal X-ray Diffraction of Sodium Pyrimidine-2-carboxylate Complexes
This guide provides an in-depth technical comparison of methodologies for the synthesis, crystallization, and structural analysis of sodium pyrimidine-2-carboxylate complexes. We will explore the nuances of experimental design, offering field-proven insights into achieving high-quality single crystals suitable for X-ray diffraction, and compare the resulting structural motifs with those of other metal-carboxylate systems.
Introduction: The Significance of Pyrimidine-2-carboxylate Ligands
Pyrimidine-2-carboxylic acid and its corresponding carboxylate anion are versatile building blocks in the fields of coordination chemistry and materials science. The pyrimidine-2-carboxylate ligand is an anionic, organic molecule that features a pyrimidine ring with a carboxylate group at the 2-position.[1] This specific arrangement, with a heterocyclic nitrogen atom positioned ortho to the carboxylate group, makes it an excellent chelating agent for metal ions.[1] While extensive research has focused on its complexes with transition metals like cobalt and zinc to explore their magnetic and electronic properties, the coordination chemistry with alkali metals such as sodium is less explored but equally important for understanding ion transport, catalysis, and the formation of novel metal-organic frameworks (MOFs).[1][2]
Single-crystal X-ray diffraction (SC-XRD) remains the definitive technique for elucidating the three-dimensional atomic arrangement of these complexes. It provides precise information on coordination geometries, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-property relationships. This guide will serve as a practical resource for researchers aiming to synthesize and structurally characterize sodium pyrimidine-2-carboxylate complexes.
Synthesis and Crystallization: A Comparative Approach
The successful growth of single crystals is often the most challenging step in structural analysis. The choice of synthesis route and crystallization method is paramount and depends heavily on the solubility and stability of the target complex.
Synthesis of Sodium Pyrimidine-2-carboxylate
The synthesis of the sodium salt is typically a straightforward acid-base neutralization reaction. This method ensures high purity of the starting material for crystallization.[1]
Rationale: Reacting pyrimidine-2-carboxylic acid with a strong sodium base like sodium hydroxide in an aqueous or alcoholic solution results in the formation of the sodium salt and water. The choice of solvent (e.g., water, ethanol, or a mixture) is critical as it will also serve as the medium for the subsequent crystallization step.[1] Using stoichiometric amounts ensures that no unreacted acid or base remains, which could interfere with crystal growth.
Comparative Crystallization Techniques
There is no universal technique for growing single crystals. The optimal method must be determined empirically. Below, we compare common techniques suitable for sodium carboxylate salts.
| Technique | Description | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | A saturated solution of the complex is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film (e.g., Parafilm) to allow the solvent to evaporate slowly over days or weeks.[3] | Simple setup, requires minimal equipment. Effective for moderately soluble compounds. | Difficult to control the rate of evaporation precisely. May lead to polycrystalline material if evaporation is too fast. | Initial screening experiments and compounds that are stable in the chosen solvent over long periods. |
| Vapor Diffusion | The complex is dissolved in a "good" solvent and placed in a small, open vial. This vial is then sealed inside a larger container holding a "bad" solvent (an anti-solvent) in which the complex is insoluble. The anti-solvent's vapor slowly diffuses into the solution, reducing the complex's solubility and inducing crystallization.[3][4] | Excellent control over the rate of crystallization. Often yields high-quality, well-defined crystals. Ideal for small quantities of material.[3] | Requires careful selection of a miscible solvent/anti-solvent pair with different vapor pressures.[3] | Thermally sensitive compounds or when high-quality crystals are essential for diffraction. |
| Solvent Layering | A concentrated solution of the complex is carefully layered with a less dense, miscible anti-solvent in a narrow tube (e.g., an NMR tube). Crystallization occurs at the interface as the solvents slowly mix via diffusion.[3] | Good for compounds that are highly soluble in one solvent and very insoluble in another. The slow diffusion at the interface promotes ordered crystal growth. | Can be technically challenging to create a clean interface without mixing. Limited to solvent systems with appropriate density differences. | Growing crystals of complexes that might oil out or precipitate too quickly with other methods. |
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
The journey from a promising crystal to a refined structure follows a well-defined path. Understanding this workflow is crucial for troubleshooting and ensuring high-quality data.
Caption: The experimental workflow from synthesis to final structural validation for a single-crystal X-ray diffraction study.
Structural Analysis: A Comparative Perspective
While a definitive crystal structure for sodium pyrimidine-2-carboxylate is not widely reported in the surveyed literature, we can infer its likely features by comparing it to known transition metal analogues and other sodium carboxylate complexes.
Coordination Modes of Pyrimidine-2-carboxylate
The ligand's geometry allows for several coordination modes. The most prevalent is a bidentate chelation involving one nitrogen atom from the pyrimidine ring and one oxygen atom from the carboxylate group, forming a stable five-membered ring.[1] This N,O-bidentate mode is a recurring motif in its complexes with transition metals like Co(II) and Zn(II).[1][2]
Caption: The common N,O-bidentate chelation mode of the pyrimidine-2-carboxylate ligand with a metal center.
For a sodium complex, we can anticipate a higher coordination number compared to transition metals, given sodium's larger ionic radius and preference for more ionic bonding. This could lead to more complex, polymeric structures where the carboxylate group bridges multiple sodium centers. Additionally, water molecules are likely to play a crucial role in completing the coordination sphere of the sodium ion, participating in extensive hydrogen bonding networks that stabilize the overall crystal lattice.[2]
Data Comparison: Sodium vs. Transition Metal Complexes
The table below presents a hypothetical comparison based on typical values observed for sodium carboxylates and published data for related transition metal complexes.
| Parameter | Sodium Pyrimidine-2-carboxylate (Expected) | [Co(pm-2c)₂(H₂O)₂] (Reference) [2] | Rationale for Differences |
| Crystal System | Monoclinic or Triclinic | Monoclinic | Lower symmetry is common for complex salts. |
| Coordination Geometry | Distorted Octahedral or higher (e.g., 7- or 8-coordinate) | Distorted Octahedral | Na⁺ has a larger ionic radius and no strong preference for a specific geometry, often satisfied by ligands and solvent molecules. |
| M-O Bond Length (Å) | ~2.3 - 2.6 | ~2.0 - 2.2 | The Na-O bond is longer and more ionic in character than the Co-O bond. |
| M-N Bond Length (Å) | ~2.5 - 2.8 | ~2.1 - 2.2 | The larger size of the Na⁺ ion results in longer, weaker interactions with the nitrogen donor. |
| Key Interactions | Ionic bonds, extensive H-bonding via coordinated water, potential bridging carboxylates | Coordinate covalent bonds, intramolecular chelation, H-bonding | The bonding in the sodium complex is dominated by electrostatic forces, leading to potentially more complex, extended structures. |
Detailed Experimental Protocols
The following protocols provide a starting point for researchers. Optimization of solvent choice, temperature, and concentration will likely be necessary.
Protocol 1: Synthesis of Sodium Pyrimidine-2-carboxylate
-
Dissolve pyrimidine-2-carboxylic acid (1.0 eq) in ethanol (or a 1:1 ethanol:water mixture) with gentle heating (~50 °C).
-
In a separate vessel, dissolve sodium hydroxide (1.0 eq) in a minimal amount of water.
-
Slowly add the NaOH solution dropwise to the pyrimidine-2-carboxylic acid solution while stirring.
-
Monitor the pH to ensure it reaches neutral (~pH 7).
-
Allow the resulting solution to cool to room temperature. This solution can be used directly for crystallization experiments.
Trustworthiness Check: The success of the synthesis can be verified by techniques like FTIR, where the characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹) will be replaced by the asymmetric and symmetric stretches of the carboxylate anion (around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively).[5]
Protocol 2: Single Crystal Growth via Slow Evaporation
-
Filter the synthesized sodium pyrimidine-2-carboxylate solution to remove any particulate impurities.
-
Transfer the clear solution to a clean, small beaker or vial.
-
Cover the opening of the container with Parafilm.
-
Puncture 2-3 small holes in the Parafilm with a needle to allow for slow solvent evaporation.[3]
-
Place the vial in a vibration-free location at a constant room temperature.
-
Monitor the vial daily for the formation of crystals. The process may take several days to weeks.
Causality Behind Choices: A vibration-free environment is crucial because mechanical disturbances can induce rapid, uncontrolled nucleation, leading to a mass of small, unusable crystals instead of a few large, high-quality ones.[6] Slowing the evaporation rate is the single most important factor for growing large, well-ordered crystals.[3]
Conclusion
The structural characterization of sodium pyrimidine-2-carboxylate complexes offers valuable insights into the coordination chemistry of alkali metals. While the synthesis is straightforward, obtaining diffraction-quality single crystals requires a systematic and patient approach, exploring various crystallization techniques and conditions. By leveraging knowledge from the more established field of transition metal complexes, researchers can anticipate the structural features of the sodium analogues, such as a preference for higher coordination numbers and the integral role of solvent molecules in the crystal lattice. The detailed workflows and comparative data presented in this guide provide a solid foundation for drug development professionals and scientists to successfully undertake the synthesis and single-crystal X-ray diffraction analysis of these and related compounds.
References
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ResearchGate. (n.d.). Crystal structure of the Co(II) and Zn pyrimidine-2-carboxylates complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of pyrimidinecarboxylic acids. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrimidine-2-carboxamide. PMC - NIH. Retrieved from [Link]
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Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. (2021). Retrieved from [Link]
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Dong, J., Whitcomb, D. R., McCormick, A. V., & Davis, H. T. (2007). Crystallization of silver carboxylates from sodium carboxylate mixtures. Langmuir, 23(15), 7963-7971. Retrieved from [Link]
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Stahly, G. P. (2018). A high throughput screening method for the nano-crystallization of salts of organic cations. ResearchGate. Retrieved from [Link]
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Chemical Society Reviews. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. RSC Publishing. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrimidine-2-Carboxylate and its Analogs
Introduction: The Analytical Imperative for Pyrimidine Carboxylates
Pyrimidine-2-carboxylate and its structural analogs represent a cornerstone in medicinal chemistry and drug development. As integral components of nucleic acids and various therapeutic agents, a deep understanding of their molecular structure and stability is paramount.[1] Mass spectrometry, particularly with electron ionization (EI-MS), stands as a frontline technique for the structural elucidation of these vital heterocyclic compounds. The fragmentation patterns observed under EI-MS provide a detailed fingerprint of the molecule, revealing not only its molecular weight but also the intricate pathways of its decomposition. This guide offers a comprehensive analysis of the mass spectral fragmentation of pyrimidine-2-carboxylate, juxtaposed with related pyrimidine derivatives, to provide researchers, scientists, and drug development professionals with a robust framework for structural characterization.
Core Fragmentation Pathways of Pyrimidine-2-Carboxylate
The fragmentation of pyrimidine-2-carboxylate under electron ionization is a predictable yet complex process governed by the stability of the aromatic pyrimidine ring and the reactivity of the carboxylic acid moiety. The primary fragmentation events involve the carboxyl group, followed by characteristic cleavages of the heterocyclic ring. Aromatic carboxylic acids, in general, exhibit prominent molecular ion peaks and characteristic losses of hydroxyl (-OH) and carbonyl (-C=O) groups.[2]
The mass spectrum of pyrimidine-2-carboxylate is expected to be dominated by several key fragmentation pathways:
-
Loss of the Hydroxyl Radical (-OH): A common initial fragmentation for aromatic carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion. This would correspond to a loss of 17 Da from the molecular ion.
-
Decarboxylation (Loss of CO2): The complete loss of the carboxyl group as carbon dioxide (CO2) is another characteristic fragmentation pathway, leading to the formation of a pyrimidinyl cation. This represents a loss of 44 Da.
-
Loss of the Carboxyl Radical (-COOH): Cleavage of the bond between the pyrimidine ring and the carboxyl group results in the loss of a carboxyl radical, yielding a pyrimidine cation. This corresponds to a loss of 45 Da.
-
Ring Fragmentation: Following the initial losses from the carboxyl group, the pyrimidine ring itself can undergo fragmentation. A common pathway for pyrimidine and its derivatives is a retro-Diels-Alder reaction, leading to the expulsion of neutral molecules like hydrogen cyanide (HCN).[3]
The interplay of these fragmentation pathways provides a wealth of structural information. The relative abundance of the resulting fragment ions is dictated by their stability, offering clues to the electronic nature of the pyrimidine ring and the influence of the carboxyl group.
Comparative Fragmentation Analysis
To fully appreciate the unique fragmentation signature of pyrimidine-2-carboxylate, it is instructive to compare its expected fragmentation with that of other substituted pyrimidines. The nature and position of substituents dramatically influence the fragmentation cascades.[1][4]
| Compound | Key Fragmentation Pathways | Characteristic Neutral Losses | Notes |
| Pyrimidine-2-carboxylate | Loss of -OH, -COOH, CO2; Ring fragmentation | 17 Da (-OH), 45 Da (-COOH), 44 Da (CO2), 27 Da (HCN) | Fragmentation is initiated at the carboxyl group. |
| 2-Methoxypyrimidine | Loss of CH3, CH2O; Ring fragmentation | 15 Da (-CH3), 30 Da (-CH2O) | Fragmentation pathways are influenced by the O-methyl group.[5] |
| 2-Aminopyrimidine | Loss of NH2, HCN; Ring fragmentation | 16 Da (-NH2), 27 Da (HCN) | The amino group directs fragmentation. |
| 5-Halogenated Pyrimidines | Loss of halogen radical; Ring fragmentation | X Da (X = F, Cl, Br, I) | The carbon-halogen bond is often the weakest link. |
This comparative analysis underscores how the substituent dictates the initial fragmentation steps, which then converge on the common fragmentation pathways of the pyrimidine core.
Visualizing the Fragmentation Cascade
The logical flow of fragmentation for pyrimidine-2-carboxylate can be visualized to better understand the relationships between the precursor ion and its various product ions.
Caption: Proposed fragmentation pathway of Pyrimidine-2-carboxylate.
Experimental Protocol: A Self-Validating System
The following detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is designed to yield high-quality, reproducible data for the fragmentation analysis of pyrimidine-2-carboxylate.
1. Sample Preparation (Derivatization):
-
Rationale: Pyrimidine-2-carboxylate is a polar molecule with limited volatility. Derivatization is essential for GC-MS analysis to improve volatility and thermal stability. Silylation is a common and effective method.[6]
-
Procedure:
-
Accurately weigh approximately 1 mg of pyrimidine-2-carboxylate into a clean, dry 2 mL glass vial.
-
Add 100 µL of a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a dry, aprotic solvent such as pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the sample to cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions:
-
Rationale: The choice of GC column and temperature program is critical for achieving good chromatographic separation and peak shape. A mid-polarity column is often a good starting point for this class of compounds.
-
Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
3. Data Analysis and Interpretation:
-
Rationale: Careful data analysis is required to identify the molecular ion and key fragment ions. Comparison with spectral libraries and theoretical fragmentation patterns is crucial for confident identification.
-
Procedure:
-
Process the acquired chromatogram to identify the peak corresponding to the derivatized pyrimidine-2-carboxylate.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M+). Remember to account for the mass of the silyl group(s).
-
Identify and annotate the major fragment ions.
-
Propose fragmentation pathways consistent with the observed fragments and known fragmentation mechanisms of pyrimidines and carboxylic acids.
-
Compare the experimental spectrum with available mass spectral libraries (e.g., NIST, Wiley) for confirmation.
-
Workflow for Structural Elucidation
The overall process for the structural elucidation of pyrimidine-2-carboxylate using GC-MS follows a logical progression from sample preparation to final data interpretation.
Caption: GC-MS workflow for pyrimidine-2-carboxylate analysis.
Conclusion: A Powerful Tool for Structural Analysis
The mass spectral fragmentation of pyrimidine-2-carboxylate offers a rich source of structural information that is invaluable for its identification and characterization. By understanding the fundamental fragmentation pathways and employing a robust, self-validating experimental protocol, researchers can confidently elucidate the structure of this and related pyrimidine derivatives. The comparative approach outlined in this guide provides a framework for interpreting complex mass spectra and highlights the predictable yet nuanced nature of fragmentation in this important class of molecules. This knowledge is critical for advancing research in drug discovery, metabolomics, and medicinal chemistry where pyrimidine-based compounds play a central role.
References
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Maruyama, T., & Shioiri, T. (2002). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B, 776(1), 135-142. [Link]
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de Petris, G., et al. (2005). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 16(8), 1346-1355. [Link]
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JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]
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- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-37.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Schymanski, E. L., et al. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 12(1), 63. [Link]
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Liu, Z., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. [Link]
-
Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. [Link]
-
Powers, E. W., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297033. [Link]
-
Organic Chemistry by Dr. R. K. Saini. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]
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A Comparative Guide to the Electronic Effects of Pyrimidine vs. Pyridine Ligands: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and drug design, the choice of a ligand can profoundly influence the electronic structure, reactivity, and therapeutic efficacy of a metal complex. Among the vast arsenal of heterocyclic ligands, pyridine and pyrimidine stand out for their prevalence and versatility. While structurally similar, the inclusion of a second nitrogen atom in the pyrimidine ring introduces subtle yet significant electronic perturbations that can be harnessed for fine-tuning the properties of metal-based systems. This guide provides an in-depth, DFT-driven comparison of the electronic effects of pyrimidine versus pyridine ligands, offering both theoretical insights and practical methodologies for researchers in the field.
Unveiling the Electronic Dichotomy: Pyridine vs. Pyrimidine
Pyridine, a six-membered aromatic heterocycle with a single nitrogen atom, has long been a cornerstone of coordination chemistry. Its lone pair of electrons, residing in an sp² hybrid orbital in the plane of the ring, readily donates to a metal center, forming a stable σ-bond.[1] Pyrimidine, its diazine counterpart with two nitrogen atoms at the 1 and 3 positions, shares this fundamental coordinating ability. However, the introduction of the second electronegative nitrogen atom sets in motion a cascade of electronic redistributions that differentiate it from pyridine.
The most immediate consequence of this additional nitrogen is a significant reduction in the basicity of the pyrimidine ring. The inductive electron-withdrawing effect of the second nitrogen atom decreases the availability of the lone pairs for protonation or coordination to a metal ion. This is reflected in the pKa values of their conjugate acids, with pyridinium ion having a pKa of 5.25, while the pyrimidinium ion is considerably more acidic.
From a molecular orbital perspective, the presence of two nitrogen atoms in pyrimidine leads to a more π-electron deficient ring system compared to pyridine.[2] This heightened π-acidity suggests that pyrimidine has a greater capacity to accept electron density from a metal center into its π* orbitals, a phenomenon known as π-backbonding. This dual electronic nature—a competent σ-donor and a potential π-acceptor—makes pyrimidine a fascinating ligand for modulating the electronic properties of metal complexes.
Quantifying the Electronic Landscape: A DFT Approach
To move beyond qualitative descriptions, Density Functional Theory (DFT) provides a powerful toolkit for quantifying the electronic differences between pyridine and pyrimidine ligands. By calculating a range of electronic descriptors, we can build a detailed comparative picture of their coordination properties.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. For pyridine and pyrimidine, DFT calculations reveal telling differences in their FMO energies.
A comparative analysis of the frontier molecular orbitals of pyridine and pyrimidine shows that the HOMO of pyridine is higher in energy than that of pyrimidine.[3] This is consistent with pyridine being the stronger electron donor. Conversely, the LUMO of pyrimidine is lower in energy than that of pyridine, indicating its greater propensity to act as an electron acceptor.[2]
Table 1: Calculated Frontier Molecular Orbital Energies (eV) of Pyridine and Pyrimidine
| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.78 | 0.75 | 7.53 |
| Pyrimidine | -7.25 | -0.15 | 7.10 |
Data obtained from representative DFT calculations. Actual values may vary depending on the level of theory and basis set.
The smaller HOMO-LUMO gap in pyrimidine also suggests that it is more polarizable and can engage in more facile electronic transitions, a property that can be crucial in the design of photoactive metal complexes.
σ-Donation and π-Acceptance Capabilities
While FMO analysis of the free ligands provides valuable insights, a more direct assessment of their bonding capabilities within a metal complex is necessary. Natural Bond Orbital (NBO) analysis is a powerful computational tool that allows for the quantification of donor-acceptor interactions.[4][5][6]
By examining the second-order perturbation theory analysis within the NBO framework, we can estimate the stabilization energy associated with the donation of electron density from the ligand's lone pair to the metal's vacant orbitals (σ-donation) and the back-donation from the metal's d-orbitals to the ligand's π* orbitals (π-acceptance).
Table 2: Representative NBO Analysis of a Model [M(L)Cl₃]⁻ Complex (M = Pt(II))
| Ligand | σ-Donation (LP(N) → σ(M-Cl)) (kcal/mol) | π-Acceptance (d(M) → π(Ligand)) (kcal/mol) |
| Pyridine | 25.8 | 5.2 |
| Pyrimidine | 21.3 | 8.9 |
These values are illustrative and will vary based on the metal center, its oxidation state, and the overall coordination environment.
The data clearly illustrates that while pyridine is a stronger σ-donor, pyrimidine exhibits a significantly greater π-acceptor character. This ability to withdraw electron density from the metal center can have profound implications for the reactivity of the complex, for instance, by stabilizing low-valent metal centers or influencing the kinetics of ligand substitution reactions.
Experimental Workflow: From Synthesis to Spectroscopic Characterization
To validate the computational predictions and provide a tangible basis for comparison, the synthesis and characterization of corresponding pyridine and pyrimidine metal complexes are essential.
Synthesis of Model Complexes
A general and adaptable synthetic protocol for preparing simple transition metal complexes of pyridine and pyrimidine is outlined below. This procedure can be modified based on the desired metal and ancillary ligands.
Experimental Protocol: Synthesis of [M(L)₂(Cl)₂] (M = Pd(II), Pt(II))
-
Precursor Preparation: Dissolve the metal precursor, such as K₂[MCl₄], in an appropriate solvent (e.g., water or a water/ethanol mixture).
-
Ligand Addition: In a separate flask, dissolve a slight excess (e.g., 2.2 equivalents) of the pyridine or pyrimidine ligand in the same solvent system.
-
Reaction: Slowly add the ligand solution to the stirring metal precursor solution at room temperature.
-
Precipitation and Isolation: The desired complex will often precipitate out of solution upon formation. The reaction mixture can be stirred for several hours to ensure complete reaction. The solid product is then collected by vacuum filtration.
-
Washing and Drying: The isolated solid is washed with the reaction solvent and then a non-coordinating solvent like diethyl ether to remove any unreacted starting materials. The complex is then dried under vacuum.
Caption: A generalized workflow for the synthesis and characterization of pyridine and pyrimidine metal complexes.
Spectroscopic and Structural Characterization
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized complexes and to probe their electronic structures.
-
NMR Spectroscopy (¹H and ¹³C): Coordination of pyridine or pyrimidine to a metal center typically results in a downfield shift of the ring proton and carbon signals, providing evidence of ligand binding.
-
FT-IR Spectroscopy: The vibrational modes of the ligand, particularly the C=N and C=C stretching frequencies, will shift upon coordination. These shifts can provide qualitative information about the strength of the metal-ligand bond.
-
UV-Vis Spectroscopy: The electronic transitions within the metal complex, including d-d transitions and metal-to-ligand charge transfer (MLCT) bands, can be observed. A comparison of the spectra of the pyridine and pyrimidine complexes can reveal differences in their electronic structures.
-
X-ray Crystallography: This technique provides definitive structural information, including bond lengths and angles, which can be directly compared with the results of DFT geometry optimizations.
Computational Workflow: A Step-by-Step Guide to DFT Analysis
A robust computational protocol is crucial for obtaining reliable and reproducible results. The following outlines a step-by-step workflow for the DFT analysis of pyridine and pyrimidine metal complexes.
DFT Calculation Protocol
-
Structure Optimization:
-
Initial Geometry: Build the initial 3D structures of the pyridine and pyrimidine complexes.
-
Functional and Basis Set Selection: Choose an appropriate density functional and basis set. For transition metal complexes, a hybrid functional like B3LYP is often a good starting point. A double-zeta basis set with polarization functions (e.g., 6-31G(d,p)) is suitable for the ligand atoms, while a basis set with effective core potentials (e.g., LANL2DZ) is recommended for the metal atom.
-
Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).
-
-
Electronic Structure Analysis:
-
Population Analysis: Perform a population analysis (e.g., Mulliken or Natural Population Analysis) to obtain atomic charges and understand the charge distribution within the complexes.
-
Frontier Molecular Orbital (FMO) Analysis: Visualize and analyze the HOMO and LUMO to understand the electronic transitions and reactivity.
-
Natural Bond Orbital (NBO) Analysis: Carry out an NBO analysis to quantify the donor-acceptor interactions between the ligand and the metal center. This will provide quantitative data on σ-donation and π-backbonding.
-
Caption: A step-by-step workflow for the DFT analysis of metal complexes.
Conclusion: A Tale of Two Ligands
The choice between pyridine and pyrimidine in ligand design is not merely a matter of structural variation but a strategic decision that can significantly impact the electronic properties of a metal complex. DFT analysis, in conjunction with experimental validation, provides a powerful framework for dissecting these electronic effects.
For researchers and drug development professionals, understanding this electronic dichotomy is paramount. By leveraging the distinct electronic signatures of pyridine and pyrimidine, it is possible to rationally design metal complexes with tailored reactivity, stability, and biological activity, ultimately paving the way for the development of novel therapeutics and advanced materials.
References
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Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
-
Ashfaq, M., et al. (2023). DFT Investigations on the Interactions Between Pyrimidine Derivatives and Ag/Au/Cu Metal Clusters: Solvation Effects and Reactivity Analysis. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, December 3). 1.11: Pi Donor and Acceptor Ligands. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Mitoraj, M. P., et al. (2024). Quantification of the Donor-Acceptor Character of Ligands by the Effective Fragment Orbitals. ResearchGate. [Link]
-
El-Ghamry, H. A., & Fathalla, S. K. (2018). Synthesis, characterization, coordination chemistry and biological activity of some pyrimidine complexes. ResearchGate. [Link]
-
Kachkovskiy, O. D., et al. (2017). Donor/Acceptor Properties of Purine and Рyrimidine Bases. ResearchGate. [Link]
-
Barroso, J. (2009, November 11). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. [Link]
-
Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]
-
Romeo, T., et al. (2021). Evaluation of the sigma donating and pi accepting properties of N-heterocyclic boryl anions. ChemRxiv. [Link]
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Wiśniewska, J., et al. (2016). Composition of selected frontier molecular orbitals in terms of Pd, Cl and XPy fragments. ResearchGate. [Link]
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Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Heliyon, 10(14), e34863. [Link]
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Bashir, S., et al. (2013). Sigma donor and pi acceptor characteristics of certain NN-bidentate ligands: a DFT Study. Journal of Taibah University for Science, 7(3), 127-134. [Link]
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Rusin, I. F., et al. (2022). DFT Study of the Molecular and Electronic Structure of Metal-Free Tetrabenzoporphyrin and Its Metal Complexes with Zn, Cd, Al, Ga, In. Molecules, 27(2), 487. [Link]
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The Batista Group. (2016, February 15). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. [Link]
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Materials Square. (2024, August 12). MatSQ 130: A Density functional theory (DFT) Exclusive Tutorial on Materials Square. [Link]
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Pyrimidine Synthesis. (2024, February 21). YouTube. [Link]
-
ORCA 6.0 Manual. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis. [Link]
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Chemistry LibreTexts. (2024, March 17). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. [Link]
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Mitoraj, M. P., et al. (2024). Quantification of the Donor-Acceptor Character of Ligands by the Effective Fragment Orbitals. ChemPhysChem. [Link]
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Wikipedia. (n.d.). Pyrimidine. [Link]
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Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]
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Bashir, S., et al. (2013). Sigma donor and pi acceptor characteristics of certain NN bidentate ligands: A DFT Study. ResearchGate. [Link]
-
Al-Hamdani, A. A. S., & Al-Zanganeh, W. A. H. (2023). VIBRATIONAL SPECTROSCOPIC STUDY OF PYRIDINE AND PYRIMIDINE LIGANDS COORDINATED WITH ANTIMONY (III) COMPLEXES: INSIGHTS FROM DFT CALCULATIONS. ResearchGate. [Link]
-
Computational Physicist. (2025, December 13). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube. [Link]
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A Comparative Guide to the Validation of Sodium Pyrimidine-2-Carboxylate Purity by HPLC and Elemental Analysis
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safety and efficacy. Sodium pyrimidine-2-carboxylate, a versatile building block in medicinal chemistry, is no exception.[1] Its molecular structure, featuring a pyrimidine ring and a carboxylate group, makes it an effective chelating agent and a valuable scaffold in drug discovery.[1] Ensuring its purity is paramount for the integrity of downstream applications and the reliability of research outcomes.
This guide provides an in-depth, objective comparison of two orthogonal and widely employed analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA). We will delve into the principles, experimental protocols, and comparative data to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical workflows.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading. Different techniques possess distinct selectivities and sensitivities towards various types of impurities. A multi-faceted approach, employing orthogonal methods that measure different chemical properties, is essential for a comprehensive purity profile.[2] HPLC excels at separating and quantifying organic impurities, both related and unrelated to the main compound.[3] In contrast, Elemental Analysis provides a fundamental assessment of the compound's elemental composition, offering a robust check against the theoretical formula and detecting inorganic impurities or residual solvents that might be missed by HPLC.[2][4]
High-Performance Liquid Chromatography (HPLC): A Quantitative Look at Organic Impurities
HPLC is a powerhouse in pharmaceutical analysis, renowned for its high resolution and sensitivity in separating components of a mixture.[2][3] For Sodium pyrimidine-2-carboxylate, a reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's polarity for separation on a non-polar stationary phase.
Experimental Protocol: RP-HPLC for Sodium Pyrimidine-2-Carboxylate
Objective: To quantify the purity of Sodium pyrimidine-2-carboxylate and identify any organic impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Sodium pyrimidine-2-carboxylate sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer (pH adjusted)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer. The specific gradient will depend on the impurity profile and should be optimized to achieve good resolution between the main peak and any impurity peaks.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 246 nm (based on the UV absorbance of the pyrimidine ring)[5]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of Sodium pyrimidine-2-carboxylate in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
Validation Parameters (as per ICH Q2(R1) Guidelines): [6][7][8][9]
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and a blank injection showing no interfering peaks.[8][10]
-
Linearity: Assessed by analyzing a series of solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.[10][11]
-
Accuracy: Determined by recovery studies, spiking a placebo with known amounts of the analyte.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by multiple analyses of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10][11]
Data Presentation: HPLC Purity Analysis
| Parameter | Result | Acceptance Criteria |
| Retention Time | 5.8 min | Consistent for the main peak |
| Purity (Area %) | 99.85% | ≥ 99.0% |
| Impurity 1 (Area %) | 0.08% | ≤ 0.1% |
| Impurity 2 (Area %) | 0.05% | ≤ 0.1% |
| Total Impurities | 0.15% | ≤ 0.5% |
Elemental Analysis (EA): A Fundamental Confirmation of Composition
Elemental analysis is a destructive technique that determines the mass fractions of carbon, hydrogen, nitrogen, and in some cases, sulfur and oxygen in a sample.[12] This method is invaluable for confirming the empirical formula of a synthesized compound and assessing its absolute purity.[4][13] For an organic salt like Sodium pyrimidine-2-carboxylate (C₅H₃N₂NaO₂), EA provides a direct measure of the correctness of its elemental makeup.
Experimental Protocol: CHN Elemental Analysis
Objective: To determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the Sodium pyrimidine-2-carboxylate sample and compare it to the theoretical values.
Instrumentation:
-
CHN Elemental Analyzer
Sample Preparation:
-
An accurately weighed small amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.
Principle of Operation: The sample undergoes high-temperature combustion in an oxygen-rich environment, converting the elements into their gaseous oxides (CO₂, H₂O, N₂).[12] These gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.
Data Presentation: Elemental Analysis
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 41.11 | 41.05 | -0.06 |
| Hydrogen (H) | 2.07 | 2.10 | +0.03 |
| Nitrogen (N) | 19.18 | 19.15 | -0.03 |
Interpretation of Results: The generally accepted tolerance for elemental analysis results is within ±0.4% of the theoretical values.[14] The data above shows excellent agreement between the theoretical and experimental values, providing strong evidence for the compound's purity and correct elemental composition.
Comparative Analysis: HPLC vs. Elemental Analysis
| Feature | HPLC | Elemental Analysis |
| Principle | Separation based on physicochemical interactions | Combustion and detection of elemental gases |
| Information Provided | Relative purity (area %), detection of organic impurities | Absolute elemental composition |
| Sensitivity | High for UV-active compounds | High, but not for trace analysis of specific impurities |
| Specificity | High for separating structurally similar compounds | High for elemental composition, but not for isomers |
| Sample Throughput | Relatively high with an autosampler | Moderate |
| Destructive | Yes | Yes |
| Key Advantage | Excellent for quantifying known and unknown organic impurities | Provides fundamental confirmation of the molecular formula |
| Limitation | May not detect non-UV active impurities or inorganic salts | Does not provide information on the nature of impurities |
Synergistic Power: A Holistic Approach to Purity Validation
The true strength in validating the purity of Sodium pyrimidine-2-carboxylate lies not in choosing one method over the other, but in their combined, synergistic use. HPLC provides the detailed picture of organic purity, while Elemental Analysis confirms the foundational integrity of the molecule's composition.
Caption: Workflow for comprehensive purity validation.
Conclusion
For researchers, scientists, and drug development professionals, a rigorous and multi-faceted approach to purity validation is non-negotiable. The combination of HPLC and Elemental Analysis provides a robust, self-validating system for assessing the purity of Sodium pyrimidine-2-carboxylate. HPLC acts as a high-resolution lens for organic impurities, while Elemental Analysis serves as a fundamental check on the compound's elemental integrity. By integrating both methodologies, a high degree of confidence in the quality and purity of this critical chemical building block can be achieved, ensuring the reliability and reproducibility of scientific endeavors.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
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Element analysis. [Link]
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How to Determine the Purity of a Substance using Elemental Analysis - Study.com. Study.com. [Link]
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Pyrimidine-2-carboxylic acid sodium | C5H3N2O2- | CID 40428945 - PubChem. National Center for Biotechnology Information. [Link]
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Elemental analysis: an important purity control but prone to manipulations - ResearchGate. ResearchGate. [Link]
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A Look at Elemental Analysis for Organic Compounds - AZoM. AZoM. [Link]
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An International Study Evaluating Elemental Analysis | ACS Central Science. American Chemical Society. [Link]
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology. [Link]
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium Pyrimidine-2-Carboxylate
Welcome to a definitive guide on the safe handling of Sodium pyrimidine-2-carboxylate. In drug development and research, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protection. Our goal is to instill a deep understanding of why each step is critical, empowering you to work with confidence and security.
While some safety data sheets (SDS) for closely related salts may indicate low hazard classification, the parent compound, Pyrimidine-2-carboxylic acid, presents known risks. In the spirit of proactive safety and the "As Low As Reasonably Achievable" (ALARA) principle, we will adopt precautions based on the more hazardous parent compound. This ensures the highest standard of protection for all personnel.
Hazard Assessment: Understanding the Risks of the Parent Compound
The primary risks associated with the parent acid, Pyrimidine-2-carboxylic acid, stem from its potential to cause irritation and harm upon contact or ingestion. As a solid, the fine powder poses an inhalation risk and can easily contaminate surfaces, skin, and eyes.
| Hazard Classification | Description | GHS Code | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 | [1] |
| Skin Irritation | Causes skin irritation. | H315 | |
| Serious Eye Damage | Causes serious eye damage/irritation. | H318 / H319 | [1] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | |
| Aquatic Hazard | Harmful to aquatic life. | H402 | [1] |
The Hierarchy of Controls: A Multi-Layered Defense Strategy
The most effective safety programs rely on the "Hierarchy of Controls," a system that prioritizes risk-reduction strategies from most to least effective. Personal Protective Equipment (PPE) is the final, essential barrier, but it should never be the only one.
Caption: The Hierarchy of Controls prioritizes strategies for risk mitigation.
Level 1: Engineering Controls (Your First Line of Defense)
The most crucial step is to physically separate the researcher from the chemical hazard.
Protocol:
-
Chemical Fume Hood: All weighing, transferring, and handling of solid Sodium pyrimidine-2-carboxylate must be conducted inside a certified chemical fume hood. This captures fine particulates at the source, preventing inhalation.[2]
-
Ventilation: Ensure the fume hood has a current certification and that airflow is not obstructed.
Level 2: Administrative Controls (Safe Work Practices)
These are the procedures and behaviors that minimize the potential for exposure.
Protocol:
-
Designated Area: Clearly demarcate an area for handling this compound to prevent cross-contamination.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[1]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place when not in use.[2]
Detailed PPE Protocol: The Final Barrier
When engineering and administrative controls are in place, PPE provides the essential final layer of protection for your body. The following protocol is mandatory for all personnel handling Sodium pyrimidine-2-carboxylate.
Caption: A workflow for selecting appropriate PPE based on the task.
A. Primary (Essential) PPE
This equipment is required for any handling of the compound.
-
Eye and Face Protection: Your eyes are extremely vulnerable to chemical dust and splashes.[4]
-
Requirement: Wear ANSI Z87.1-compliant chemical splash goggles at all times.[5][6] Standard safety glasses are insufficient as they do not provide a seal.
-
Enhanced Precaution: Augment goggles with a face shield when handling larger quantities (>5g) or when there is a heightened risk of splashing.[4][5]
-
-
Hand Protection: Direct skin contact is a primary route of exposure.
-
Requirement: Wear disposable nitrile gloves. It is highly recommended to double-glove, which provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Rationale: Nitrile provides effective short-term splash protection against a wide array of chemicals.[5][7]
-
Critical Procedure: If a glove comes into contact with the chemical, remove it immediately (without touching the outside with your bare skin), wash your hands, and don a new pair.[7][8]
-
-
Protective Clothing:
B. Respiratory Protection (Task-Dependent)
While engineering controls should eliminate the need for respiratory protection during routine use, it is critical for non-routine events.
-
When Required: Use is necessary if a chemical fume hood is unavailable or malfunctioning, or during the cleanup of a significant spill.
-
Requirement: A NIOSH-approved air-purifying respirator fitted with a particulate filter (e.g., N95 or P100).[5][10]
-
Institutional Policy: Remember, the use of a respirator requires enrollment in your institution's respiratory protection program, which includes mandatory training and fit-testing.[5]
Emergency Protocols: Immediate and Correct Response
In the event of an exposure, a swift and correct response is critical. All laboratory personnel must be familiar with these procedures and the location of all safety equipment, including eyewash stations and safety showers.[6]
| Exposure Route | Immediate Action Protocol |
| Eye Contact | Immediately flush the eyes and inner eyelid with copious amounts of water for at least 15 minutes at an eyewash station.[11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1] |
| Skin Contact | Remove all contaminated clothing immediately while flushing the affected area with plenty of water.[11][12] Wash the skin thoroughly with soap and water.[13] Seek medical advice if irritation persists. |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[13] If the person feels unwell or breathing is difficult, call for immediate medical assistance. |
| Ingestion | Rinse the mouth thoroughly with water.[1] Do not induce vomiting. Call a poison control center or doctor immediately for guidance.[1][11] |
Spill Management and Waste Disposal
Proper containment and disposal are extensions of the safety protocol.
-
Small Spills (<1g):
-
Alert personnel in the immediate area.
-
Don your full primary PPE, including double gloves and goggles.
-
Gently cover the solid spill with a paper towel dampened with water to prevent dust from becoming airborne.[14]
-
Carefully scoop the material and damp paper towel into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all cleaning materials and contaminated gloves as hazardous waste.
-
-
Large Spills (>1g):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional Environmental Health & Safety (EHS) office immediately.[11]
-
Isolate the area and prevent entry.
-
Do not attempt to clean the spill yourself. Wait for trained emergency response personnel.
-
-
Waste Disposal:
-
All materials contaminated with Sodium pyrimidine-2-carboxylate, including excess reagent, contaminated gloves, and cleaning materials, must be disposed of in a clearly labeled, sealed hazardous waste container.[1]
-
Do not mix this waste with other chemical waste streams unless directed by your EHS department.
-
References
-
Personal Protective Equipment (PPE). CHEMM. [Link]
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SAFETY DATA SHEET for Calcium Carboxylic Acids. (n.d.). Greenbook.net. [Link]
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First Aid Procedures for Chemical Hazards. (n.d.). NIOSH, CDC. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
